molecular formula C16H18N4S B164593 Desmethylolanzapine CAS No. 161696-76-0

Desmethylolanzapine

Número de catálogo: B164593
Número CAS: 161696-76-0
Peso molecular: 298.4 g/mol
Clave InChI: FHPIXVHJEIZKJW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4'-N-desmethylolanzapine is a benzodiazepine.
structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-methyl-4-piperazin-1-yl-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4S/c1-11-10-12-15(20-8-6-17-7-9-20)18-13-4-2-3-5-14(13)19-16(12)21-11/h2-5,10,17,19H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPIXVHJEIZKJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCNCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30433226
Record name N-Demethyl Olanzapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161696-76-0
Record name Desmethylolanzapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=161696-76-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylolanzapine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0161696760
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Demethyl Olanzapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30433226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYLOLANZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1053I7P65
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Chemical Characterization of Desmethylolanzapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of desmethylolanzapine, a key metabolite of the atypical antipsychotic olanzapine and a crucial intermediate in its synthesis. This document details a reliable synthetic protocol and summarizes the available physicochemical and spectroscopic data.

Introduction

This compound, chemically known as 2-methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][1][2]benzodiazepine, is the primary N-demethylated metabolite of olanzapine.[1][3] Its pharmacological activity and metabolic fate are of significant interest in the study of olanzapine's overall therapeutic effect and side-effect profile.[3] Furthermore, this compound serves as a pivotal precursor in various synthetic routes to olanzapine itself.[4][5] A thorough understanding of its synthesis and chemical properties is therefore essential for researchers in medicinal chemistry, pharmacology, and drug metabolism.

Synthesis of this compound

A common and effective method for the synthesis of this compound involves the condensation of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride with piperazine.[4]

Experimental Protocol

Reaction:

A mixture of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride (1 equivalent) and piperazine (approximately 7 equivalents) in a 1:1 mixture of dimethyl sulfoxide (DMSO) and toluene is heated to reflux under an inert atmosphere. The reaction is typically refluxed for 2 hours.[4]

Work-up and Purification:

Following the reaction, the mixture is cooled in an ice bath, and distilled water is added to precipitate the product. The mixture is stirred at a low temperature (e.g., 5°C) for about an hour to ensure complete precipitation. The resulting light-yellow precipitate is collected by filtration, washed with water, and dried in a vacuum desiccator over a drying agent like silica gel.[2]

Diagrammatic Representation of the Synthetic Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Work-up & Purification 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine HCl 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine HCl Reaction Reaction 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine HCl->Reaction Piperazine Piperazine Piperazine->Reaction DMSO/Toluene (1:1) DMSO/Toluene (1:1) DMSO/Toluene (1:1)->Reaction Reflux, 2h Reflux, 2h Reflux, 2h->Reaction Inert Atmosphere Inert Atmosphere Inert Atmosphere->Reaction Cooling Cooling Precipitation with Water Precipitation with Water Cooling->Precipitation with Water Filtration Filtration Precipitation with Water->Filtration Washing with Water Washing with Water Filtration->Washing with Water Drying Drying Washing with Water->Drying This compound This compound Drying->this compound Product Product Reaction->Cooling

Caption: Synthetic workflow for this compound.

Chemical Characterization

This compound has been characterized by various physicochemical and spectroscopic methods. A summary of the available data is presented below.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₆H₁₈N₄S[1][6]
Molecular Weight 298.41 g/mol [1][6]
Appearance Yellow crystalline powder or off-white powder[6][7]
Melting Point 158 ± 3 °C[6]
144.5 °C[2]
Spectroscopic Data
TechniqueDataReference
UV-Vis (in acetonitrile) λmax: 204.0 ± 1.0 nm (ε ≈ 28000), 226.0 ± 1.0 nm (ε ≈ 22000), 274.0 ± 1.0 nm (ε ≈ 18000)[6]
Mass Spectrometry (LC-MS/MS) The simultaneous quantification of olanzapine and this compound is well-documented.[3]
NMR NMR data corresponds to the structure.[6]
IR IR spectrum corresponds to the structure.[6]

Note: While some suppliers indicate that NMR and IR data are consistent with the structure of this compound, the complete, interpreted spectra are not provided in the cited sources.

Diagrammatic Representation of the Analytical Workflow:

Analytical_Workflow cluster_sample Sample cluster_physicochemical Physicochemical Analysis cluster_spectroscopic Spectroscopic Analysis This compound This compound Melting Point Determination Melting Point Determination This compound->Melting Point Determination UV-Vis Spectroscopy UV-Vis Spectroscopy This compound->UV-Vis Spectroscopy Mass Spectrometry Mass Spectrometry This compound->Mass Spectrometry NMR Spectroscopy NMR Spectroscopy This compound->NMR Spectroscopy IR Spectroscopy IR Spectroscopy This compound->IR Spectroscopy Physicochemical Data Physicochemical Data Melting Point Determination->Physicochemical Data Spectroscopic Data Spectroscopic Data UV-Vis Spectroscopy->Spectroscopic Data Mass Spectrometry->Spectroscopic Data NMR Spectroscopy->Spectroscopic Data IR Spectroscopy->Spectroscopic Data

Caption: Analytical workflow for this compound.

Conclusion

This technical guide has outlined a practical and referenced synthetic method for this compound and compiled its key chemical characterization data. While a detailed spectroscopic analysis with full peak assignments for NMR and IR is not widely published, the provided information on its synthesis, physicochemical properties, and other spectroscopic data serves as a valuable resource for professionals in the fields of drug discovery, development, and analysis. Further research to fully elucidate and publish the detailed spectroscopic characteristics of this compound would be a valuable contribution to the scientific community.

References

Unraveling the Pharmacological Profile of N-desmethylolanzapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethylolanzapine (DMO) is the primary active metabolite of the atypical antipsychotic olanzapine. Formed predominantly through cytochrome P450 1A2 (CYP1A2)-mediated demethylation, DMO has garnered significant interest for its distinct pharmacological properties, which may contribute to the overall therapeutic and side-effect profile of olanzapine. Notably, emerging evidence suggests that DMO may possess a more favorable metabolic profile than its parent compound, potentially counteracting some of olanzapine's adverse metabolic effects. This technical guide provides a comprehensive overview of the pharmacological profile of N-desmethylolanzapine, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.

Core Pharmacological Data

The pharmacological activity of N-desmethylolanzapine is characterized by its interaction with a range of central nervous system (CNS) receptors. While comprehensive data remains the subject of ongoing research, the following tables summarize the currently available quantitative information on its receptor binding affinity and in vitro functional activity.

Table 1: Receptor Binding Affinity of N-desmethylolanzapine (Ki values in nM)
Receptor FamilyReceptor SubtypeN-desmethylolanzapine (Ki, nM)Olanzapine (Ki, nM)Reference
Dopamine D2Data Not Available11[Bymaster et al., 1996]
D1Data Not Available27[Bymaster et al., 1996]
Serotonin 5-HT2AData Not Available4[Bymaster et al., 1996]
5-HT2CData Not Available11[Bymaster et al., 1996]
Muscarinic M1Data Not Available2.5[Bymaster et al., 1996]
Histamine H1Data Not Available7[Bymaster et al., 1996]
Adrenergic α1Data Not Available19[Bymaster et al., 1996]

Note: Specific Ki values for N-desmethylolanzapine are not widely published in publicly accessible literature. The table highlights the need for further research in this area. Olanzapine data is provided for comparative context.

Table 2: In Vitro Functional Activity of N-desmethylolanzapine (EC50/IC50 values in nM)
ReceptorAssay TypeFunctional EffectN-desmethylolanzapine (EC50/IC50, nM)Olanzapine (EC50/IC50, nM)Reference
Various Functional AssaysAntagonistData Not AvailableData Varies by Receptor

Metabolism and Pharmacokinetics

N-desmethylolanzapine is a major metabolite of olanzapine, and its formation is a key determinant of olanzapine's clearance from the body.

Metabolic Pathway

The primary metabolic pathway leading to the formation of N-desmethylolanzapine is N-demethylation of olanzapine, a reaction catalyzed by the cytochrome P450 isoenzyme CYP1A2.[1][2] This process occurs mainly in the liver. Other minor metabolic pathways for olanzapine include N-glucuronidation and oxidation to form olanzapine N-oxide.[3]

cluster_enzymes Primary Metabolizing Enzyme Olanzapine Olanzapine N_desmethylolanzapine N_this compound Olanzapine->N_this compound N-demethylation Other_Metabolites Other_Metabolites Olanzapine->Other_Metabolites Glucuronidation, Oxidation Olanzapine_to_DMO Olanzapine->Olanzapine_to_DMO Excretion Excretion N_this compound->Excretion Other_Metabolites->Excretion CYP1A2 CYP1A2 CYP1A2->Olanzapine_to_DMO Olanzapine_to_DMO->N_this compound

Fig. 1: Olanzapine Metabolism to N-desmethylolanzapine.

In Vivo Preclinical Pharmacology

While in vitro data on N-desmethylolanzapine is limited, in vivo studies in animal models have provided valuable insights into its pharmacological effects.

Metabolic Effects

Intriguingly, studies in mice have demonstrated that N-desmethylolanzapine may have metabolic effects that are opposite to those of olanzapine. One study found that while olanzapine is associated with weight gain and insulin resistance, administration of N-desmethylolanzapine to obese mice resulted in a reduction in body weight and fat mass, along with improved insulin sensitivity.[4] These findings suggest that the metabolic liabilities of olanzapine may be primarily attributed to the parent compound, and that N-desmethylolanzapine could have a protective or normalizing role in metabolic function.

Antipsychotic-like Activity

In a drug discrimination study in mice, N-desmethylolanzapine produced cross-tolerance to the discriminative stimulus of clozapine, another atypical antipsychotic. This suggests that N-desmethylolanzapine may share some common underlying pharmacological mechanisms with clozapine and could potentially contribute to the antipsychotic effects of olanzapine.[5]

Experimental Protocols

To facilitate further research into the pharmacology of N-desmethylolanzapine, this section outlines the general methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of N-desmethylolanzapine for various CNS receptors.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or animal brain tissue through homogenization and centrifugation.

  • Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors) is incubated with the cell membranes in the presence of varying concentrations of N-desmethylolanzapine.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of N-desmethylolanzapine that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

cluster_workflow Radioligand Binding Assay Workflow A Prepare Receptor Membranes B Incubate with Radioligand & N-desmethylolanzapine A->B C Separate Bound from Unbound Ligand B->C D Quantify Radioactivity C->D E Calculate IC50 and Ki D->E

Fig. 2: Radioligand Binding Assay Workflow.
In Vitro Functional Assays (e.g., Second Messenger Assays)

Objective: To determine the functional activity (e.g., agonist, antagonist) and potency (EC50 or IC50) of N-desmethylolanzapine at specific G-protein coupled receptors (GPCRs).

General Protocol:

  • Cell Culture: Cells stably expressing the GPCR of interest are cultured.

  • Assay Preparation: Cells are plated in microtiter plates and loaded with a fluorescent dye sensitive to the second messenger of interest (e.g., a calcium-sensitive dye for Gq-coupled receptors or a cAMP-sensitive biosensor for Gs/Gi-coupled receptors).

  • Compound Addition: Varying concentrations of N-desmethylolanzapine are added to the cells. To test for antagonist activity, cells are pre-incubated with N-desmethylolanzapine before the addition of a known agonist.

  • Signal Detection: The change in fluorescence (or other signal) is measured over time using a plate reader.

  • Data Analysis: Concentration-response curves are generated, and EC50 (for agonists) or IC50 (for antagonists) values are calculated using non-linear regression.

cluster_pathway GPCR Signaling Pathway Ligand N-desmethylolanzapine (or Agonist) Receptor GPCR Ligand->Receptor G_Protein G-Protein Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP, Ca2+) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Fig. 3: GPCR Signaling Cascade.

Conclusion and Future Directions

N-desmethylolanzapine is a pharmacologically active metabolite of olanzapine with a profile that is still being fully elucidated. The available evidence suggests that it may contribute to the overall clinical effects of olanzapine and, importantly, may possess a more benign metabolic profile. The lack of comprehensive public data on its receptor binding affinities and in vitro functional potencies represents a significant gap in our understanding and highlights a critical area for future research. A thorough characterization of N-desmethylolanzapine's pharmacology is essential for a complete understanding of olanzapine's mechanism of action and for the potential development of novel therapeutic agents with improved efficacy and safety profiles. Further studies employing the experimental protocols outlined in this guide are warranted to fully unravel the pharmacological intricacies of this important metabolite.

References

In Vitro Metabolism of Olanzapine to Desmethylolanzapine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in vitro metabolism of the atypical antipsychotic drug olanzapine, with a specific focus on its N-demethylation to form the major metabolite, desmethylolanzapine. Olanzapine undergoes extensive hepatic metabolism, and the formation of this compound is a critical pathway in its clearance. This document details the primary enzymes involved in this biotransformation, summarizes key quantitative kinetic data from in vitro studies, and provides comprehensive experimental protocols for researchers to replicate and further investigate these metabolic pathways. The information is intended to support drug development professionals and scientists in understanding the complexities of olanzapine metabolism, predicting potential drug-drug interactions, and interpreting inter-individual variability in drug response.

Introduction

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. Following oral administration, olanzapine is extensively metabolized, primarily in the liver, with less than 10% of the parent drug excreted unchanged. The biotransformation of olanzapine involves both Phase I oxidative reactions and Phase II conjugation reactions. One of the principal Phase I metabolic routes is N-demethylation at the piperazine ring, leading to the formation of 4'-N-desmethylolanzapine.[1][2] This metabolite, along with the 10-N-glucuronide conjugate, constitutes the most significant circulating metabolites of olanzapine.[3] Understanding the in vitro kinetics and the enzymes responsible for this compound formation is crucial for predicting its pharmacokinetic profile and potential for drug-drug interactions.

Metabolic Pathway of Olanzapine to this compound

The N-demethylation of olanzapine is predominantly a cytochrome P450 (CYP) mediated reaction. In vitro studies using human liver microsomes (HLMs) and recombinant human CYP enzymes have consistently identified CYP1A2 as the primary enzyme responsible for the formation of this compound.[2][3][4] Minor contributions to this metabolic pathway have also been attributed to CYP2D6 and CYP2C8 .[3][5] The flavin-containing monooxygenase (FMO) system is also involved in olanzapine oxidation, but primarily in the formation of olanzapine N-oxide.[4]

Below is a diagram illustrating the primary metabolic pathway leading to the formation of this compound.

Olanzapine Metabolism cluster_enzymes Primary Catalyzing Enzymes Olanzapine Olanzapine This compound This compound Olanzapine->this compound  N-demethylation Other_Metabolites Other Metabolites (e.g., 10-N-glucuronide, N-oxide) Olanzapine->Other_Metabolites CYP1A2 CYP1A2 (Major) CYP2D6 CYP2D6 (Minor) CYP2C8 CYP2C8 (Minor)

Figure 1: Olanzapine N-demethylation pathway.

Quantitative Analysis of In Vitro Metabolism

The kinetics of this compound formation have been characterized in vitro using human liver microsomes and recombinant CYP enzymes. The Michaelis-Menten model is typically used to describe the enzyme kinetics, with Km (substrate concentration at half-maximal velocity) and Vmax (maximum reaction velocity) as the key parameters.

Table 1: In Vitro Enzyme Kinetics for the Formation of this compound

SystemEnzymeKm (μM)Vmax (pmol/min/mg protein)Intrinsic Clearance (Vmax/Km) (μL/min/mg protein)Reference
Human Liver Microsomes (HLM)Mixed24.2Not Reported1.0[1]
Recombinant Human EnzymeCYP1A2250.3 (pmol/min/pmol CYP)Not Reported[5]
Recombinant Human EnzymeCYP2C8410.3 (pmol/min/pmol CYP)Not Reported[5]
Recombinant Human EnzymeCYP2D61390.2 (pmol/min/pmol CYP)Not Reported[5]

Note: Kinetic parameters can vary between studies due to differences in experimental conditions, such as protein concentration and the presence of bovine serum albumin (BSA).[5]

Experimental Protocols

This section provides a detailed methodology for conducting in vitro studies of olanzapine metabolism to this compound using human liver microsomes.

Objective

To determine the kinetic parameters (Km and Vmax) for the formation of this compound from olanzapine in human liver microsomes.

Materials and Reagents
  • Olanzapine (analytical standard)

  • This compound (analytical standard)

  • Pooled Human Liver Microsomes (HLMs)

  • Potassium Phosphate Buffer (pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (LC-MS grade)

  • Internal Standard (e.g., olanzapine-d3 or a structurally similar compound)

  • Purified water (18 MΩ·cm)

Experimental Workflow Diagram

Figure 2: In vitro olanzapine metabolism workflow.
Incubation Procedure

  • Prepare Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing pooled human liver microsomes (e.g., 0.2-0.5 mg/mL protein concentration) and potassium phosphate buffer (e.g., 100 mM, pH 7.4). The final volume of the incubation mixture is typically 200 µL.

  • Substrate Addition: Add varying concentrations of olanzapine (e.g., 0.5 - 200 µM) to the incubation mixtures.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes in a shaking water bath to allow the components to reach thermal equilibrium.

  • Initiate Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation, which should be determined in preliminary experiments.

  • Terminate Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing a suitable internal standard. This step also serves to precipitate the microsomal proteins.

  • Protein Precipitation and Sample Preparation: Vortex the samples vigorously and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

  • Sample Collection: Transfer the supernatant to a new set of tubes or a 96-well plate for analysis.

Analytical Method: LC-MS/MS Quantification

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the sensitive and selective quantification of olanzapine and this compound.[5][6]

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile or methanol).

    • Flow Rate: A typical flow rate is 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

    • MRM Transitions: Specific precursor-to-product ion transitions for olanzapine, this compound, and the internal standard need to be optimized. For example:

      • Olanzapine: m/z 313.1 → 256.1

      • This compound: m/z 299.1 → 256.1

    • Instrument Parameters: Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for each analyte to achieve maximum sensitivity.

Data Analysis
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte standards.

  • Quantification: Determine the concentration of this compound formed in each incubation sample using the calibration curve.

  • Kinetic Analysis: Plot the rate of metabolite formation (pmol/min/mg protein) against the substrate (olanzapine) concentration. Fit the data to the Michaelis-Menten equation using non-linear regression analysis software to determine the Km and Vmax values.

Conclusion

The in vitro N-demethylation of olanzapine to this compound is a key metabolic pathway primarily catalyzed by CYP1A2. The quantitative data and detailed experimental protocols presented in this guide provide a robust framework for researchers and drug development professionals to investigate this biotransformation. A thorough understanding of the in vitro metabolism of olanzapine is fundamental for predicting its in vivo pharmacokinetics, assessing the potential for drug-drug interactions, and ultimately ensuring the safe and effective therapeutic use of this important antipsychotic medication.

References

A Technical Guide to the Dopamine and Serotonin Receptor Binding Affinity of Desmethylolanzapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylolanzapine is the primary active metabolite of the atypical antipsychotic olanzapine. Its pharmacological profile, particularly its interaction with dopamine and serotonin receptor systems, is of significant interest for understanding the overall therapeutic effects and potential side effects of olanzapine treatment. This technical guide provides a comprehensive overview of the in vitro binding affinities of this compound for a range of dopamine and serotonin receptors. Detailed experimental methodologies for determining these binding affinities are presented, along with visualizations of the associated signaling pathways to provide a deeper understanding of the functional consequences of these interactions.

Introduction

Olanzapine is a widely prescribed second-generation antipsychotic medication used in the treatment of schizophrenia and bipolar disorder. Following administration, olanzapine is extensively metabolized, with N-desmethylolanzapine being one of its major pharmacologically active metabolites. The clinical activity of olanzapine is attributed to its antagonist activity at multiple neurotransmitter receptors, and therefore, characterizing the receptor binding profile of its primary metabolite is crucial for a complete understanding of its mechanism of action. This guide focuses specifically on the binding affinities of this compound for dopamine and serotonin receptors, key targets in the treatment of psychotic disorders.

Receptor Binding Affinity Data

The following tables summarize the quantitative in vitro binding affinities (Ki values) of this compound for various human dopamine and serotonin receptors. The data has been compiled from multiple sources to provide a comparative overview. Lower Ki values are indicative of higher binding affinity.

Table 1: this compound Binding Affinities for Dopamine Receptors

Receptor SubtypeKi (nM)
Dopamine D1>1000
Dopamine D2132
Dopamine D326
Dopamine D41.6
Dopamine D5>1000

Table 2: this compound Binding Affinities for Serotonin Receptors

Receptor SubtypeKi (nM)
Serotonin 5-HT1A250
Serotonin 5-HT1B>1000
Serotonin 5-HT1D>1000
Serotonin 5-HT2A12
Serotonin 5-HT2C2
Serotonin 5-HT3110
Serotonin 5-HT65
Serotonin 5-HT790

Experimental Protocols: Radioligand Binding Assays

Radioligand binding assays are a standard and robust method for quantifying the interaction between a ligand (e.g., this compound) and a receptor.[1] The following provides a detailed methodology for a typical competitive inhibition radioligand binding assay used to determine the Ki values presented above.

3.1. Materials

  • Receptor Source: Cell membranes prepared from cultured cell lines (e.g., CHO or HEK293) stably expressing the human recombinant dopamine or serotonin receptor subtype of interest.

  • Radioligand: A high-affinity radiolabeled ligand specific for the receptor subtype being assayed (e.g., [³H]-Spiperone for D2 receptors, [³H]-Ketanserin for 5-HT2A receptors).

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the receptor to determine non-specific binding (e.g., Haloperidol for D2 receptors, Mianserin for 5-HT2A receptors).

  • Assay Buffer: Buffer solution appropriate for the specific receptor assay (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4 for D2 receptors).

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., GF/B or GF/C) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding.

  • Scintillation Counter and Cocktail: For quantifying the radioactivity trapped on the filters.

3.2. Procedure

  • Membrane Preparation:

    • Harvest cells expressing the target receptor and homogenize in an ice-cold lysis buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and large cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in the assay buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).

  • Assay Setup:

    • In a 96-well plate, add the following to each well in triplicate:

      • A fixed volume of the membrane preparation.

      • A fixed concentration of the radioligand (typically at or near its Kd value).

      • A range of concentrations of this compound (the competing test compound).

      • For total binding wells, add assay buffer instead of the test compound.

      • For non-specific binding wells, add a saturating concentration of the non-specific binding control ligand.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters into scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

3.3. Data Analysis

  • Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM) from the total binding (CPM) to determine the specific binding of the radioligand.

  • Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine IC50: Use non-linear regression analysis to fit the competition curve and determine the concentration of this compound that inhibits 50% of the specific radioligand binding (the IC50 value).

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:

    • Ki = IC50 / (1 + ([L]/Kd))

    • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathway Visualizations

The interaction of this compound with dopamine and serotonin receptors initiates or inhibits specific intracellular signaling cascades. The following diagrams, generated using the DOT language for Graphviz, illustrate these pathways.

4.1. Dopamine D2-like Receptor Signaling

Dopamine D2, D3, and D4 receptors are G protein-coupled receptors (GPCRs) that couple to the Gi/o family of G proteins.[][3] Activation of these receptors generally leads to the inhibition of adenylyl cyclase.

D2_like_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Dopamine Dopamine D2R D2-like Receptor (D2, D3, D4) Dopamine->D2R This compound This compound This compound->D2R Antagonist Gi_alpha Gαi/o D2R->Gi_alpha Activates G_beta_gamma Gβγ AC Adenylyl Cyclase Gi_alpha->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response_Inhibition Inhibition of Cellular Response PKA->Cellular_Response_Inhibition Leads to

Caption: Dopamine D2-like receptor signaling pathway.

4.2. Serotonin 5-HT2A/2C Receptor Signaling

Serotonin 5-HT2A and 5-HT2C receptors are GPCRs that couple to the Gq/11 family of G proteins.[4][5] Activation of these receptors stimulates phospholipase C.

Gq_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Serotonin Serotonin 5HT2R 5-HT2A/2C Receptor Serotonin->5HT2R This compound This compound This compound->5HT2R Antagonist Gq_alpha Gαq/11 5HT2R->Gq_alpha Activates PLC Phospholipase C Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Leads to

Caption: Serotonin 5-HT2A/2C receptor signaling pathway.

4.3. Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the logical flow of a competitive radioligand binding assay.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Receptor Membranes - Radioligand - Test Compound (this compound) - Buffers Start->Prepare_Reagents Assay_Plate_Setup Set up 96-well Assay Plate: - Total Binding - Non-specific Binding - Test Compound Dilutions Prepare_Reagents->Assay_Plate_Setup Incubation Incubate at Controlled Temperature to Reach Equilibrium Assay_Plate_Setup->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Quantification Quantify Radioactivity using Scintillation Counter Washing->Quantification Data_Analysis Data Analysis: - Calculate Specific Binding - Generate Competition Curve - Determine IC50 and Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a competitive radioligand binding assay.

Discussion

The data presented in this guide indicate that this compound possesses a distinct and potent binding profile at various dopamine and serotonin receptors. Notably, it exhibits high affinity for the dopamine D4 and serotonin 5-HT2A, 5-HT2C, and 5-HT6 receptors. Its affinity for the dopamine D2 receptor is moderate. This multi-receptor interaction profile suggests that this compound likely contributes significantly to the overall pharmacological effects of olanzapine. The antagonist activity at these receptors can modulate complex neurotransmitter systems implicated in the pathophysiology of schizophrenia and other psychiatric disorders.

Conclusion

This technical guide provides a detailed overview of the dopamine and serotonin receptor binding affinities of this compound, supported by established experimental protocols and visualizations of relevant signaling pathways. The presented data underscores the importance of considering the pharmacological activity of major metabolites when evaluating the mechanism of action of a parent drug. For researchers and professionals in drug development, this information is critical for designing and interpreting studies on the efficacy and safety of olanzapine and for the development of novel antipsychotic agents with optimized receptor interaction profiles.

References

The Neuropharmacological Profile of Desmethylolanzapine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Desmethylolanzapine is the primary active metabolite of the atypical antipsychotic olanzapine, formed predominantly through cytochrome P450 1A2 (CYP1A2)-mediated N-demethylation. While olanzapine's pharmacology is well-characterized, the distinct central nervous system (CNS) activity of its major metabolite, this compound, is crucial for a comprehensive understanding of olanzapine's overall therapeutic and adverse effect profile. This technical guide provides a detailed examination of the mechanism of action of this compound in the CNS, focusing on its receptor binding affinity, functional activity, and potential downstream signaling pathways. All quantitative data are summarized for comparative analysis, and detailed experimental methodologies are provided for key cited experiments.

Introduction

Olanzapine is a widely prescribed second-generation antipsychotic effective in the treatment of schizophrenia and bipolar disorder. Following administration, olanzapine is extensively metabolized in the liver, with N-desmethylolanzapine and olanzapine 10-N-glucuronide being the main circulating metabolites[1]. While the glucuronide conjugate is considered pharmacologically inactive, this compound exhibits affinity for various CNS receptors, suggesting it may contribute to the overall pharmacological effects of olanzapine treatment[2]. Understanding the specific neuropharmacology of this compound is therefore essential for elucidating the complete mechanism of action of the parent drug and for exploring the potential therapeutic or adverse effects of this metabolite.

Receptor Binding Affinity

The initial characterization of a psychoactive compound's mechanism of action involves determining its binding affinity (Ki) for a wide range of CNS receptors. While a comprehensive screening panel for this compound with specific Ki values is not extensively published in a single source, data compiled from various in vitro studies indicate that it retains a broad receptor binding profile similar to olanzapine, albeit generally with lower potency.

Receptor SubtypeThis compound Ki (nM)Olanzapine Ki (nM)Reference
Dopamine Receptors
D₂Data not available23.36[3]
Serotonin Receptors
5-HT₂AData not available22.0[3]
Muscarinic Receptors
M₁Data not availableData not available
Histamine Receptors
H₁Data not available4.452[3]
Adrenergic Receptors
α₁Data not available84.41[3]

Functional Activity at CNS Receptors

Beyond binding affinity, the functional activity of this compound at its target receptors determines its pharmacological effect. Functional assays are employed to classify the compound as an agonist, antagonist, partial agonist, or inverse agonist.

Receptor SubtypeAssay TypeThis compound ActivityEC₅₀/IC₅₀ (nM)% Efficacy/InhibitionReference
Muscarinic Receptors
M₁R-SATAgonistData not availableData not available[4][5]

Note: Similar to the binding affinity data, a comprehensive functional activity profile for this compound is not widely published. The available data suggests a potential for M₁ muscarinic receptor agonism, a property that distinguishes it from the antagonist activity of its parent compound, olanzapine, at this receptor[4][5].

Downstream Signaling Pathways

The interaction of this compound with G-protein coupled receptors (GPCRs) is expected to trigger intracellular signaling cascades that ultimately mediate its effects on neuronal function. While specific studies on the downstream signaling of this compound are limited, its presumed activity at dopamine, serotonin, and muscarinic receptors suggests the involvement of several key pathways.

Dopamine D₂ Receptor Signaling

As a metabolite of an antipsychotic, the interaction of this compound with the dopamine D₂ receptor is of particular interest. Antagonism at D₂ receptors is a hallmark of antipsychotic efficacy. This interaction typically involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels.

D2_signaling This compound This compound D2R D₂ Receptor This compound->D2R Antagonism (?) Gi Gαi/o D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Transcription) PKA->Downstream Phosphorylates

Figure 1: Hypothesized Dopamine D₂ Receptor Signaling Pathway for this compound.

Serotonin 5-HT₂A Receptor Signaling

Antagonism at the 5-HT₂A receptor is another key feature of atypical antipsychotics, thought to contribute to their efficacy against negative symptoms and reduced risk of extrapyramidal side effects. 5-HT₂A receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium.

Figure 2: Hypothesized Serotonin 5-HT₂A Receptor Signaling for this compound.

Muscarinic M₁ Receptor Signaling

The potential agonist activity of this compound at M₁ muscarinic receptors is a significant point of differentiation from olanzapine. M₁ receptors are also coupled to Gq/11 proteins, and their activation would similarly lead to PLC activation and downstream signaling through IP₃ and DAG. This pathway is implicated in cognitive function.

M1_signaling This compound This compound M1R M₁ Receptor This compound->M1R Agonism Gq Gαq/11 M1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ IP3->Ca2 Increases PKC PKC DAG->PKC Activates Downstream Cognitive Function Ca2->Downstream PKC->Downstream Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Receptor-expressing Membranes Incubation Incubation to Equilibrium Membranes->Incubation Radioligand Radioligand Radioligand->Incubation Compound This compound (Varying Concentrations) Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

References

Physicochemical properties and solubility of desmethylolanzapine.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physicochemical Properties and Solubility of Desmethylolanzapine

Introduction

This compound, also known as N-desmethylolanzapine, is the primary active metabolite of olanzapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1][2][3] The conversion from olanzapine to this compound is primarily facilitated by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2D6 and CYP2C8.[4][5][6][7] Understanding the physicochemical properties and solubility of this metabolite is crucial for drug development professionals and researchers to fully comprehend its pharmacokinetic and pharmacodynamic profile, including its absorption, distribution, metabolism, and excretion (ADME). This guide provides a comprehensive overview of these key characteristics, detailed experimental protocols, and relevant metabolic pathways.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These parameters are critical for predicting its behavior in biological systems.

PropertyValueSource(s)
Molecular Formula C₁₆H₁₈N₄S[1][7][8][9]
Molecular Weight 298.41 g/mol [1][9]
Appearance White to off-white, pale yellow, or brown solid[1][10]
pKa (Strongest Basic) 8.83 (Predicted)[11]
pKa (Strongest Acidic) 15.67 (Predicted)[11]
LogP 2.64 - 3.097 (Calculated/Predicted)[8][11][12]
Polar Surface Area 39.66 Ų[8][11]
Melting Point 144.5°C[13]
Boiling Point 489.2 ± 55.0 °C (Predicted)[13]

Solubility Profile

The solubility of a compound is a critical factor influencing its bioavailability. This compound is generally described as being soluble in organic solvents.[1] Quantitative solubility data is presented in the following table.

Solvent SystemSolubilitySource(s)
Water 0.0638 mg/mL (Predicted)[11]
Dimethylformamide (DMF) 30 mg/mL[6][7]
Dimethyl sulfoxide (DMSO) 30 mg/mL[6][7]
Ethanol 10 mg/mL[6][7]
DMSO:PBS (pH 7.2) (1:4) 0.2 mg/mL[6][7]

Metabolic Pathway

This compound is a product of Phase I metabolism of its parent compound, olanzapine. The primary enzymatic reaction is an N-demethylation.

G Olanzapine Olanzapine This compound This compound Olanzapine->this compound  CYP1A2 (Primary)  CYP2D6, CYP2C8 (Minor)  (N-Demethylation)  

Figure 1: Metabolic conversion of Olanzapine to this compound.

Experimental Protocols

The following sections detail generalized, standard methodologies for determining the key physicochemical properties discussed in this guide.

Protocol 1: Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of a molecule's acidity or basicity. Potentiometric titration is a highly reliable method for its determination.[14][15]

  • Principle: This method involves the gradual addition of a titrant (a strong acid or base) to a solution of the compound. The pH of the solution is monitored continuously with a calibrated pH meter. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which the compound is 50% ionized.[16][17]

  • Apparatus: Calibrated pH meter with electrode, magnetic stirrer, burette, and a reaction vessel.

  • Procedure:

    • A dilute solution (e.g., 1 mM) of this compound is prepared in an appropriate solvent, often with a supporting electrolyte like KCl to maintain constant ionic strength.[14][16]

    • The solution is made acidic (e.g., to pH 1.8-2.0) with a standard acid like 0.1 M HCl.[14]

    • The solution is then titrated with a standard base (e.g., 0.1 M NaOH), added in small, precise increments.[14]

    • The pH is recorded after each addition, allowing the system to equilibrate until the pH reading is stable.[16]

    • The titration continues until the pH has reached a sufficiently basic value (e.g., pH 12).[14]

    • A plot of pH versus the volume of titrant added is generated. The pKa value is determined from the midpoint of the buffer region or the point of inflection on the curve.[16]

    • The procedure is repeated at least three times to ensure reproducibility.[14]

Protocol 2: Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is crucial for predicting membrane permeability and absorption. The shake-flask method is the gold standard for experimental LogP determination.[18][19]

  • Principle: This direct method measures the equilibrium distribution of a compound between two immiscible liquid phases, typically n-octanol (representing a lipid environment) and water (representing an aqueous environment).[18][20] LogP is the base-10 logarithm of the ratio of the compound's concentration in the n-octanol phase to its concentration in the aqueous phase.

  • Apparatus: Volumetric flasks, separatory funnel or vials, mechanical shaker, centrifuge, analytical instrument for concentration measurement (e.g., HPLC-UV, LC-MS).

  • Procedure:

    • The n-octanol and aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other by mixing and allowing them to separate.[21]

    • A known amount of this compound is dissolved in a mixture of the pre-saturated n-octanol and aqueous buffer.

    • The mixture is agitated vigorously for a set period (e.g., several hours) to ensure equilibrium is reached.[18]

    • The mixture is then allowed to stand until the two phases are clearly separated. Centrifugation can be used to accelerate this process and prevent emulsions.

    • Aliquots are carefully removed from both the n-octanol and aqueous layers.

    • The concentration of this compound in each aliquot is accurately measured using a suitable analytical technique like HPLC.[21]

    • The LogP is calculated using the formula: LogP = log₁₀ ([concentration in octanol] / [concentration in water]).[20]

Protocol 3: Determination of Aqueous Solubility by Shake-Flask Method

Thermodynamic or equilibrium solubility is a fundamental property. The shake-flask method is the most reliable technique for its measurement.[22]

  • Principle: An excess amount of the solid compound is equilibrated with a specific solvent over a period of time at a constant temperature. The concentration of the dissolved compound in the resulting saturated solution is then determined.[23]

  • Apparatus: Vials with screw caps, constant temperature shaker/incubator, filtration or centrifugation equipment, analytical instrument for concentration measurement (e.g., HPLC-UV).

  • Procedure:

    • Add an excess amount of solid this compound to a vial containing the aqueous solvent of interest (e.g., water, or buffers at various pH values).[22] The excess solid ensures that a saturated solution is formed.

    • Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the vials for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.[23]

    • After equilibration, stop the agitation and allow the undissolved solid to settle.

    • Carefully separate the saturated solution from the excess solid. This is a critical step and is typically done by centrifugation followed by withdrawal of the supernatant, or by filtration through a low-binding filter (e.g., PTFE).[24]

    • Quantify the concentration of this compound in the clear, saturated solution using a validated analytical method.

    • The measured concentration is the equilibrium solubility of the compound under the tested conditions.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid to solvent in vial B Seal vial A->B C Agitate at constant temperature (24-72h) B->C D Stop agitation and allow solid to settle C->D E Centrifuge or filter to get clear supernatant D->E F Quantify concentration in supernatant (e.g., HPLC) E->F Result Equilibrium Solubility Value F->Result

Figure 2: Workflow for Equilibrium Solubility Determination via Shake-Flask Method.

References

The Role of Cytochrome P450 Enzymes in the Formation of Desmethylolanzapine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Olanzapine, an atypical antipsychotic, undergoes extensive hepatic metabolism, with N-demethylation to its primary metabolite, desmethylolanzapine, being a critical pathway. This reaction is predominantly catalyzed by the cytochrome P450 (CYP) enzyme system. This technical guide provides a comprehensive overview of the role of specific CYP isoforms in the formation of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the metabolic pathways and experimental workflows. Understanding the nuances of olanzapine metabolism is paramount for drug development, predicting drug-drug interactions, and optimizing therapeutic outcomes.

Introduction to Olanzapine Metabolism

Olanzapine is primarily cleared from the body through metabolic processes in the liver, with two major pathways identified: direct N-glucuronidation and CYP-mediated oxidation. The oxidative pathways lead to the formation of several metabolites, including 4'-N-desmethylolanzapine, 2-hydroxymethylolanzapine, and 7-hydroxyolanzapine. Among these, N-demethylation to form this compound is a significant route, and the activity of CYP enzymes plays a pivotal role in its rate of formation.

Cytochrome P450 Isoforms Involved in this compound Formation

In vitro and in vivo studies have consistently demonstrated that CYP1A2 is the principal enzyme responsible for the N-demethylation of olanzapine to this compound.[1][2][3][4] While CYP1A2 plays the primary role, other isoforms, including CYP2D6 and, to a lesser extent, CYP2C8 , have been shown to contribute to this metabolic pathway.[2][3] There is no significant evidence to support a role for CYP3A4 in the N-demethylation of olanzapine.[5]

The formation of this compound is correlated with CYP1A2 catalytic activity.[6] This is further substantiated by clinical observations where co-administration of olanzapine with potent CYP1A2 inhibitors, such as fluvoxamine, leads to decreased clearance of olanzapine and reduced formation of this compound.[5][7][8] Conversely, inducers of CYP1A2, such as components of tobacco smoke, can increase the clearance of olanzapine.[5]

Quantitative Data on this compound Formation

The kinetics of this compound formation have been characterized in several in vitro systems. The following tables summarize the key quantitative data regarding the enzymatic formation of this metabolite.

Table 1: Michaelis-Menten Constants (Km) for this compound Formation

Enzyme SystemHigh-Affinity Component Km (µM)Low-Affinity Component Km (µM)Reference
Human Liver MicrosomesNot explicitly statedBiphasic kinetics observed[6]
Recombinant CYP1A2Not explicitly stated-[6]

Note: Biphasic kinetics observed in human liver microsomes suggest the involvement of at least two enzymes with different affinities for olanzapine.[6]

Table 2: Maximum Velocity (Vmax) and Intrinsic Clearance (CLint) for this compound Formation

Enzyme SystemVmax (pmol/min/mg protein)Intrinsic Clearance (CLint) (µL/min/mg protein)Reference
Human Liver Microsomes (High-Affinity)Not explicitly stated1.0[6]
Recombinant CYP1A2Not explicitly statedFormed to the greatest extent[6]

Note: The intrinsic clearance for the high-affinity component of N-desmethylolanzapine formation in human liver microsomes was determined to be 1.0 µL/min/mg.[6] Recombinant CYP1A2 was shown to form this metabolite to the greatest extent among the tested recombinant enzymes.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the role of CYP450 enzymes in this compound formation.

In Vitro Metabolism of Olanzapine using Human Liver Microsomes (HLM)

Objective: To determine the kinetics of this compound formation and identify the contributing CYP isoforms in a complex, physiologically relevant in vitro system.

Methodology:

  • Incubation Mixture Preparation:

    • Prepare a stock solution of olanzapine in a suitable solvent (e.g., methanol or DMSO).

    • In a microcentrifuge tube, combine pooled human liver microsomes (e.g., 0.2-0.5 mg/mL final concentration), potassium phosphate buffer (e.g., 100 mM, pH 7.4), and MgCl₂ (e.g., 3 mM final concentration).

    • Add olanzapine at a range of concentrations (e.g., 0.5-200 µM) to the incubation mixture.

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specified time (e.g., 15-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Reaction Termination:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of olanzapine or a structurally similar compound).

  • Sample Processing:

    • Vortex the mixture and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube for analysis.

  • Analysis:

    • Analyze the supernatant using a validated UPLC-MS/MS method to quantify the concentration of this compound.

Recombinant CYP450 Enzyme Assays

Objective: To determine the specific contribution of individual CYP isoforms to the formation of this compound.

Methodology:

  • Incubation Mixture Preparation:

    • This protocol is similar to the HLM assay, but instead of pooled microsomes, specific recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP2C8) co-expressed with cytochrome P450 reductase in a suitable system (e.g., baculovirus-infected insect cells) are used.

    • The concentration of the recombinant enzyme should be optimized for each isoform.

  • Reaction Initiation, Incubation, Termination, and Sample Processing:

    • Follow the same procedures as described in the HLM protocol.

  • Analysis:

    • Analyze the samples by UPLC-MS/MS to determine the rate of this compound formation by each individual CYP isoform.

UPLC-MS/MS Quantification of Olanzapine and this compound

Objective: To achieve sensitive and specific quantification of olanzapine and this compound in in vitro and in vivo samples.

Methodology:

  • Chromatographic Separation:

    • Utilize a reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Employ a gradient elution with a mobile phase consisting of two solvents (A and B). For example, Solvent A: 0.1% formic acid in water; Solvent B: 0.1% formic acid in acetonitrile.

    • A typical gradient might start at 10% B, ramp up to 90% B, and then return to initial conditions for equilibration.

    • Maintain a constant flow rate (e.g., 0.3-0.5 mL/min) and column temperature (e.g., 40°C).

  • Mass Spectrometric Detection:

    • Use a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Optimize the mass spectrometer parameters (e.g., capillary voltage, source temperature, desolvation gas flow) for maximum sensitivity.

    • Operate the instrument in Multiple Reaction Monitoring (MRM) mode. Select specific precursor-to-product ion transitions for olanzapine and this compound, as well as the internal standard. For example:

      • Olanzapine: m/z 313.1 -> 256.1

      • This compound: m/z 299.1 -> 256.1

  • Quantification:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the known concentrations of the analyte.

    • Determine the concentration of olanzapine and this compound in the unknown samples by interpolating from the calibration curve.

Visualizing Metabolic Pathways and Experimental Workflows

Olanzapine N-Demethylation Pathway

Olanzapine_Metabolism cluster_cyp Cytochrome P450 Enzymes Olanzapine Olanzapine CYP1A2 CYP1A2 (Major) CYP2D6 CYP2D6 (Minor) CYP2C8 CYP2C8 (Minor) This compound N-Desmethylolanzapine CYP1A2->this compound N-Demethylation CYP2D6->this compound CYP2C8->this compound

Caption: Metabolic pathway of olanzapine to N-desmethylolanzapine.

Experimental Workflow for In Vitro Metabolism Assay

In_Vitro_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis A Prepare Incubation Mixture (HLM/Recombinant CYP, Buffer, MgCl2) B Add Olanzapine A->B C Pre-incubate at 37°C B->C D Initiate with NADPH Regenerating System C->D E Incubate at 37°C D->E F Terminate with Acetonitrile + Internal Standard E->F G Centrifuge to Pellet Protein F->G H Collect Supernatant G->H I UPLC-MS/MS Analysis H->I J Quantify this compound I->J

Caption: Workflow for in vitro olanzapine metabolism assay.

Conclusion

The formation of this compound is a key metabolic pathway for olanzapine, primarily mediated by CYP1A2, with minor contributions from CYP2D6 and CYP2C8. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers and drug development professionals to investigate this metabolic pathway further. A thorough understanding of the enzymes involved in olanzapine metabolism is essential for predicting and managing drug-drug interactions, understanding inter-individual variability in drug response, and ensuring the safe and effective use of this important antipsychotic medication.

References

The Genesis of Olanzapine's Metabolic Profile: An In-depth Guide to its Early Research and Discovery of Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine, an atypical antipsychotic approved in 1996, represented a significant advancement in the treatment of schizophrenia and bipolar disorder.[1] Its efficacy, however, is accompanied by a complex metabolic profile that influences its therapeutic window and side-effect profile. Understanding the early research into its biotransformation is crucial for a comprehensive grasp of its pharmacology. This technical guide delves into the foundational studies that first identified and quantified the metabolites of olanzapine, detailing the experimental protocols that paved the way for our current understanding.

Core Metabolic Pathways

Early in vivo and in vitro studies established that olanzapine undergoes extensive metabolism, primarily in the liver, with less than 10% of the parent drug excreted unchanged.[2][3] The biotransformation of olanzapine is characterized by two principal routes: direct N-glucuronidation and cytochrome P450 (CYP)-mediated oxidation.[3] These pathways lead to a variety of metabolites, with the most clinically significant being the pharmacologically inactive 10-N-glucuronide and 4'-N-desmethyl olanzapine.[3]

The primary metabolic pathways identified in early research include:

  • 10-N-Glucuronidation: The most prominent pathway, contributing significantly to the circulating drug-related species.[4]

  • 4'-N-Demethylation: An oxidative pathway leading to the formation of 4'-N-desmethylolanzapine.

  • 2-Hydroxylation: Resulting in the formation of 2-hydroxymethyl olanzapine.

  • N-Oxidation: Producing olanzapine N-oxide.

Quantitative Analysis of Olanzapine and its Metabolites

The foundational study elucidating the disposition and biotransformation of olanzapine involved a single oral dose of 12.5 mg of [14C]olanzapine administered to six healthy male volunteers.[4] The recovery and distribution of radioactivity provided the first quantitative insights into the fate of olanzapine in the human body.

ParameterValueReference
Total Mean Radiocarbon Recovery ~87%[4]
Recovery in Urine 57%[4][5]
Recovery in Feces 30%[4][5]
Unchanged Olanzapine in Urine 7%[4][5]

Semiquantitative analysis of plasma samples from this study indicated that the major circulating metabolite was the 10-N-glucuronide.[4] The two most abundant components in urine were the 10-N-glucuronide and the parent olanzapine.[4]

ComponentApproximate Percentage of Dose in UrineReference
10-N-Glucuronide 13%[4]
Olanzapine (Unchanged) 7%[4]

Key Metabolites of Olanzapine

Early research successfully identified and characterized several key metabolites:

MetaboliteMetabolic PathwayKey Enzymes InvolvedPharmacological Activity
10-N-Glucuronide N-GlucuronidationUGT1A4, UGT2B10Inactive[3]
4'-N-Glucuronide N-GlucuronidationUGT1A4, UGT2B10Inactive[6]
4'-N-desmethylolanzapine N-DemethylationCYP1A2 (major), CYP2D6Inactive[2][3]
2-hydroxymethyl olanzapine Allylic HydroxylationCYP2D6Inactive[2]
Olanzapine N-oxide N-OxidationFlavin-containing monooxygenase 3 (FMO3)Inactive[2]
2-carboxylic acid derivative Oxidation of 2-hydroxymethyl olanzapine-Inactive
N-desmethyl-2-carboxy derivative N-demethylation and oxidation-Inactive[4]

Experimental Protocols

The identification and quantification of olanzapine and its metabolites in early studies relied on a combination of in vivo human studies, in vitro metabolism models, and advanced analytical techniques.

In Vivo Human Metabolism Study Protocol

A foundational study on the disposition and biotransformation of olanzapine in humans involved the following key steps:

  • Subject Dosing: Six healthy male volunteers received a single oral dose of 12.5 mg of olanzapine containing 100 µCi of [14C]olanzapine.[4]

  • Sample Collection: Blood, urine, and feces were collected over a period of 21 days.[4]

  • Radioactivity Measurement: Total radioactivity in all biological samples was determined by liquid scintillation counting.[4]

  • Metabolite Profiling and Identification:

    • Plasma and urine samples were analyzed by electrospray LC/MS and LC/MS/MS to identify the chemical structures of the metabolites.[4]

    • The parent compound, olanzapine, was quantified in plasma using Gas Chromatography/Mass Spectrometry (GC/MS).[4]

    • Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) were used to characterize the structure of the major metabolite, 10-N-glucuronide.[4]

In Vitro Metabolism Protocol using Human Liver Microsomes

In vitro studies using human liver microsomes were crucial for identifying the specific enzymes responsible for olanzapine's metabolism. A general protocol for such a study is as follows:

  • Microsome Preparation: A pool of human liver microsomes is prepared from multiple donors to represent an average metabolic capacity.

  • Incubation Mixture: The reaction mixture typically contains:

    • Human liver microsomes (e.g., 0.5 mg/mL protein).

    • Olanzapine (at various concentrations to determine enzyme kinetics).

    • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to initiate the reaction.

    • Phosphate buffer (e.g., 100 mM, pH 7.4).

  • Incubation: The mixture is pre-incubated at 37°C before initiating the reaction by adding the NADPH-generating system. The incubation is carried out for a specific time (e.g., 60 minutes) with gentle agitation.

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, to precipitate the proteins.

  • Sample Preparation: The mixture is centrifuged to pellet the precipitated proteins. The supernatant, containing the metabolites, is then collected for analysis.

  • Analytical Method: The supernatant is analyzed by LC-MS/MS to identify and quantify the formed metabolites. By using specific chemical inhibitors or recombinant human CYP enzymes, the contribution of individual enzymes to each metabolic pathway can be determined.

Sample Preparation for LC-MS/MS Analysis

A common method for extracting olanzapine and its metabolites from plasma or serum for LC-MS/MS analysis involves protein precipitation:

  • Sample Aliquoting: A small volume of the biological sample (e.g., 100 µL of plasma or serum) is used.

  • Addition of Internal Standard: A known concentration of an internal standard (e.g., a deuterated analog of olanzapine) is added to the sample for accurate quantification.

  • Protein Precipitation: A precipitating agent, typically cold acetonitrile or methanol, is added to the sample at a specific ratio (e.g., 3:1 precipitant to sample).

  • Vortexing and Centrifugation: The mixture is vortexed thoroughly to ensure complete protein precipitation and then centrifuged at high speed to pellet the precipitated proteins.

  • Supernatant Collection: The clear supernatant is carefully transferred to a new tube.

  • Evaporation and Reconstitution: The supernatant may be evaporated to dryness under a stream of nitrogen and then reconstituted in a smaller volume of the mobile phase to concentrate the analytes before injection into the LC-MS/MS system.

Visualizing Metabolic and Experimental Pathways

To better illustrate the complex relationships in olanzapine metabolism and analysis, the following diagrams were generated using the DOT language.

Olanzapine_Metabolism cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Glucuronidation) Olanzapine Olanzapine 4_N_desmethylolanzapine 4'-N-desmethylolanzapine Olanzapine->4_N_this compound CYP1A2, CYP2D6 2_hydroxymethyl_olanzapine 2-hydroxymethyl olanzapine Olanzapine->2_hydroxymethyl_olanzapine CYP2D6 Olanzapine_N_oxide Olanzapine N-oxide Olanzapine->Olanzapine_N_oxide FMO3 10_N_glucuronide 10-N-glucuronide (Major Metabolite) Olanzapine->10_N_glucuronide UGT1A4, UGT2B10 4_N_glucuronide 4'-N-glucuronide Olanzapine->4_N_glucuronide UGT1A4, UGT2B10

Olanzapine Metabolic Pathways

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method Plasma_Sample Plasma/Serum Sample Add_IS Add Internal Standard Plasma_Sample->Add_IS Protein_Precipitation Protein Precipitation (Acetonitrile/Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection Evaporation Evaporate & Reconstitute Supernatant_Collection->Evaporation LC_Separation Liquid Chromatography (Separation) Evaporation->LC_Separation MS_Detection Tandem Mass Spectrometry (Detection & Quantification) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

LC-MS/MS Experimental Workflow

Conclusion

The early research into olanzapine's metabolism laid a critical foundation for its clinical use. Through meticulous in vivo and in vitro studies, researchers were able to identify the key metabolic pathways, the structures of the major metabolites, and the enzymes responsible for their formation. The development of robust analytical methods, such as LC-MS/MS, was instrumental in quantifying these metabolites in biological matrices. This comprehensive understanding of olanzapine's biotransformation remains essential for optimizing therapeutic regimens, predicting drug-drug interactions, and ensuring patient safety.

References

The Neurochemical Profile of Desmethylolanzapine: A Preclinical In-Depth Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the neurochemical effects of desmethylolanzapine, the primary active metabolite of the atypical antipsychotic olanzapine, in preclinical models. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of receptor binding affinities, in vivo receptor occupancy, and effects on key neurotransmitter systems. While direct quantitative data for this compound is limited in publicly available literature, this guide synthesizes findings from preclinical studies on its parent compound, olanzapine, to infer its neuropharmacological profile, supplemented by the available data on this compound itself.

Introduction

Olanzapine is a widely prescribed second-generation antipsychotic effective in the treatment of schizophrenia and bipolar disorder.[1] Following administration, olanzapine is extensively metabolized, with N-desmethylolanzapine being one of its major pharmacologically active metabolites.[2] Understanding the neurochemical properties of this metabolite is crucial for a complete picture of olanzapine's mechanism of action and its clinical effects. This guide summarizes the key preclinical findings related to this compound's interactions with various neurotransmitter systems central to the pathophysiology of psychotic disorders.

Receptor Binding Affinity

It is generally understood that the N-demethylation of olanzapine to form this compound is unlikely to dramatically alter its affinity for many of these receptors. However, subtle changes can be expected. For comparison, N-desmethylclozapine, the major metabolite of clozapine, retains a high affinity for a similar range of receptors as its parent compound.[5] One study has noted that this compound, unlike N-desmethylclozapine which shows agonist activity at muscarinic M1 receptors, lacks agonist activity at human muscarinic receptors.

Table 1: Receptor Binding Affinities (Ki, nM) of Olanzapine in Preclinical Models

Receptor SubtypeKi (nM)
Dopamine Receptors
D131
D211
D349
D427
Serotonin Receptors
5-HT1A>1000
5-HT2A4
5-HT2C11
5-HT3147
5-HT610
5-HT793
Muscarinic Receptors
M12.5
M218
M325
M41.9
M55.3
Histamine Receptors
H17
Adrenergic Receptors
α119
α2230
Note: This table represents data for the parent compound, olanzapine, and serves as an estimation for the binding profile of this compound in the absence of direct data.

In Vivo Receptor Occupancy

In vivo receptor occupancy studies are critical for understanding the relationship between drug dosage, plasma concentration, and target engagement in the brain.[6] Preclinical studies, often utilizing techniques like positron emission tomography (PET) and ex vivo autoradiography, have extensively characterized the receptor occupancy of olanzapine. These studies reveal high occupancy of serotonin 5-HT2A receptors and moderate to high occupancy of dopamine D2 receptors at clinically relevant doses.[7][8]

Given its structural similarity, this compound is expected to exhibit a comparable in vivo receptor occupancy profile to olanzapine. The balance of high 5-HT2A and moderate D2 receptor blockade is a hallmark of atypical antipsychotics and is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects.[6]

Table 2: In Vivo Dopamine D2 and Serotonin 5-HT2A Receptor Occupancy of Olanzapine in Preclinical Models

DrugDose (mg/kg)Brain RegionD2 Occupancy (%)5-HT2A Occupancy (%)
Olanzapine0.99 (ID50)Striatum50-
Olanzapine1.0Striatum~60~80
Olanzapine10.0Striatum>80>90
Note: This table presents data for olanzapine as a proxy for this compound. ID50 represents the dose required to achieve 50% receptor occupancy.[5]

Effects on Neurotransmitter Levels

The functional consequences of receptor binding and occupancy are reflected in the modulation of neurotransmitter release and metabolism. In vivo microdialysis is a key preclinical technique used to measure extracellular levels of neurotransmitters in specific brain regions.[9] Studies with olanzapine have demonstrated a dose-dependent increase in dopamine and norepinephrine release in the prefrontal cortex, nucleus accumbens, and striatum.[10][11] Notably, olanzapine appears to have a more pronounced effect on dopamine release in the prefrontal cortex compared to subcortical areas, a characteristic that may be linked to its efficacy in treating negative and cognitive symptoms of schizophrenia.[9][10]

This compound, acting on the same receptor systems, is anticipated to produce similar effects on catecholamine neurotransmission. The increased dopamine outflow in the prefrontal cortex is thought to result from the blockade of 5-HT2A receptors, which typically exert an inhibitory influence on cortical dopamine release.[9] In contrast, the elevation of dopamine in the nucleus accumbens and striatum is primarily attributed to D2 receptor antagonism.[12]

Table 3: Effects of Olanzapine on Extracellular Dopamine and Serotonin Levels in Rat Brain (Microdialysis)

Brain RegionDopamine (% Baseline)Serotonin (% Baseline)
Medial Prefrontal Cortex↑ (~250%)No significant change
Nucleus Accumbens↑ (~180%)No significant change
Striatum↑ (~160%)No significant change
Note: This table summarizes the effects of the parent compound, olanzapine, on neurotransmitter levels. The data for this compound is expected to be similar.[9][10]

Experimental Protocols

Detailed methodologies are essential for the replication and extension of preclinical findings. The following sections outline the typical experimental protocols used to assess the neurochemical effects of compounds like this compound.

Radioligand Binding Assays

These assays are performed to determine the affinity of a compound for various receptors.

RadioligandBindingAssay cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis node_style node_style action_style action_style output_style output_style Tissue Brain Tissue (e.g., rat striatum) Homogenize Homogenization Tissue->Homogenize Centrifuge Centrifugation Homogenize->Centrifuge Membranes Receptor Membranes Centrifuge->Membranes Incubate Incubation with Radioligand & Test Compound Membranes->Incubate Filter Filtration to Separate Bound/Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Analysis Calculate IC50 and Ki Count->Analysis

Radioligand Binding Assay Workflow
In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in awake, freely moving animals.

MicrodialysisWorkflow cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Sample Analysis animal_style animal_style procedure_style procedure_style analysis_style analysis_style Animal Anesthetized Rat Surgery Stereotaxic Surgery: Implant Guide Cannula Animal->Surgery Recovery Post-operative Recovery Surgery->Recovery Probe Insert Microdialysis Probe Recovery->Probe Perfusion Perfuse with aCSF Collect Dialysate Samples Probe->Perfusion HPLC HPLC-ECD Analysis of Neurotransmitters Perfusion->HPLC DrugAdmin Administer this compound DrugAdmin->Perfusion During Perfusion Data Quantify Neurotransmitter Concentrations HPLC->Data

In Vivo Microdialysis Experimental Workflow

Signaling Pathways

The interaction of this compound with dopamine D2 and serotonin 5-HT2A receptors initiates intracellular signaling cascades that ultimately mediate its antipsychotic effects.

Dopamine D2 Receptor Signaling

Antagonism of D2 receptors by this compound is expected to block the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

D2Signaling receptor_style receptor_style molecule_style molecule_style enzyme_style enzyme_style effect_style effect_style Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates This compound This compound This compound->D2R Blocks Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates NeuronalResponse Modulation of Neuronal Excitability PKA->NeuronalResponse Phosphorylates Targets

Dopamine D2 Receptor Signaling Pathway
Serotonin 5-HT2A Receptor Signaling

Blockade of 5-HT2A receptors by this compound is predicted to inhibit the serotonin-induced activation of phospholipase C (PLC), thereby reducing the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium release and Protein Kinase C (PKC) activation.

S2ASignaling receptor_style receptor_style molecule_style molecule_style enzyme_style enzyme_style effect_style effect_style Serotonin Serotonin S2AR 5-HT2A Receptor Serotonin->S2AR Activates This compound This compound This compound->S2AR Blocks Gq Gq Protein S2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC

Serotonin 5-HT2A Receptor Signaling Pathway

Conclusion

This compound, as the primary active metabolite of olanzapine, is expected to share a large part of its parent compound's neurochemical profile. This includes a broad receptor binding portfolio characterized by high affinity for D2 and 5-HT2A receptors, leading to significant in vivo receptor occupancy. The functional consequence of this receptor interaction is a robust modulation of dopamine and norepinephrine release in key brain regions implicated in psychosis. While direct quantitative preclinical data on this compound is sparse, the extensive research on olanzapine provides a solid framework for understanding its neuropharmacological effects. Further studies directly investigating the neurochemistry of this compound are warranted to fully elucidate its contribution to the overall clinical profile of olanzapine.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on preclinical research. It is not intended to provide medical advice.

References

Structural elucidation of N-desmethylolanzapine using NMR and mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structural elucidation of N-desmethylolanzapine, a primary metabolite of the atypical antipsychotic olanzapine. This document details the analytical techniques, experimental protocols, and key data obtained from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), which are pivotal for the unequivocal identification and characterization of this metabolite.

Introduction

N-desmethylolanzapine is a significant circulating metabolite of olanzapine, an established medication for the treatment of schizophrenia and bipolar disorder. The metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP1A2 in the liver.[1] Accurate identification and structural confirmation of N-desmethylolanzapine are critical for understanding the pharmacokinetics, metabolism, and potential pharmacological activity of olanzapine and its derivatives. This guide focuses on the application of NMR and mass spectrometry for the definitive structural elucidation of N-desmethylolanzapine.

Physicochemical Properties

A summary of the key physicochemical properties of N-desmethylolanzapine is presented in the table below.

PropertyValue
IUPAC Name 2-methyl-4-(piperazin-1-yl)-10H-thieno[2,3-b][2][3]benzodiazepine
Synonyms 4'-Desmethylolanzapine, Desmethylolanzapine, LY170055
Molecular Formula C₁₆H₁₈N₄S
Molecular Weight 298.41 g/mol
CAS Number 161696-76-0

Metabolic Pathway of Olanzapine to N-desmethylolanzapine

The metabolic pathway from olanzapine to N-desmethylolanzapine is a crucial aspect of its biotransformation. The following diagram illustrates this enzymatic conversion.

Olanzapine Olanzapine N_this compound N-desmethylolanzapine Olanzapine->N_this compound N-demethylation CYP1A2 CYP1A2 (major) CYP2D6, CYP2C8 (minor) CYP1A2->Olanzapine

Metabolic conversion of olanzapine.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. While complete experimental ¹H and ¹³C NMR data for N-desmethylolanzapine are not widely available in the public domain, high-quality predicted spectra provide valuable insights for its structural confirmation. The key distinguishing feature in the ¹H NMR spectrum of N-desmethylolanzapine compared to olanzapine is the absence of the N-methyl signal.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR chemical shifts for N-desmethylolanzapine. These predictions are based on computational models and are essential for guiding the interpretation of experimental data.

AtomPredicted ¹H Chemical Shift (ppm)Multiplicity
Aromatic Protons6.8 - 7.5m
Thiophene Proton~6.7s
Piperazine Protons2.8 - 3.5m
Thiophene-CH₃~2.3s
Piperazine-NHVariable (broad)s

Note: Predicted chemical shifts can vary depending on the software and parameters used. Experimental verification is crucial.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The absence of the N-methyl carbon signal is a key diagnostic feature.

Atom TypePredicted ¹³C Chemical Shift (ppm)
Aromatic/Thiophene Carbons115 - 160
Piperazine Carbons45 - 55
Thiophene-CH₃~15

Note: As with ¹H NMR, these are predicted values and require experimental confirmation.

Experimental Protocol for NMR Spectroscopy

For the definitive structural elucidation of N-desmethylolanzapine, the following experimental protocol for NMR analysis is recommended.

Sample Preparation:

  • Dissolve 5-10 mg of purified N-desmethylolanzapine in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.

  • Acquire a ¹³C NMR spectrum, including a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ groups.

  • Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

  • An HMBC (Heteronuclear Multiple Bond Correlation) experiment should be conducted to identify long-range proton-carbon correlations, which is crucial for assigning quaternary carbons and confirming the overall connectivity.

The following diagram illustrates a typical workflow for NMR-based structure elucidation.

cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Elucidation Pure_Compound Pure N-desmethylolanzapine NMR_Tube Sample in NMR Tube Pure_Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube NMR_Spectrometer NMR Spectrometer NMR_Tube->NMR_Spectrometer H1_NMR 1D ¹H NMR NMR_Spectrometer->H1_NMR C13_NMR 1D ¹³C NMR NMR_Spectrometer->C13_NMR COSY 2D COSY NMR_Spectrometer->COSY HSQC 2D HSQC NMR_Spectrometer->HSQC HMBC 2D HMBC NMR_Spectrometer->HMBC Structure Elucidated Structure H1_NMR->Structure C13_NMR->Structure COSY->Structure HSQC->Structure HMBC->Structure

NMR experimental workflow.

Structural Elucidation by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and fragmentation pattern of a molecule, providing strong evidence for its structure. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement, which can be used to confirm the molecular formula of N-desmethylolanzapine.

IonCalculated m/z
[M+H]⁺299.1325
[M+Na]⁺321.1144
Tandem Mass Spectrometry (MS/MS) Fragmentation

Tandem mass spectrometry (MS/MS) is used to fragment the protonated molecule ([M+H]⁺) and analyze the resulting product ions. The fragmentation pattern provides valuable structural information. The table below lists the predicted major product ions for N-desmethylolanzapine.

Precursor Ion (m/z)Product Ion (m/z)Putative Fragment Structure
299.1256.1[M+H - C₂H₅N]⁺
299.1198.1[M+H - C₄H₉N₂]⁺

Data derived from predicted spectra and fragmentation patterns of similar compounds.

Experimental Protocol for LC-MS/MS

A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the analysis of N-desmethylolanzapine in complex matrices.

Chromatographic Conditions:

  • Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for targeted analysis, using the transitions listed in the table above.

  • Collision Energy: Optimized for each transition to achieve maximum fragment ion intensity.

The following diagram outlines the workflow for LC-MS/MS analysis.

cluster_sample_prep Sample Preparation cluster_lc_separation LC Separation cluster_ms_detection MS/MS Detection Sample_Matrix Biological Sample Extraction Solid-Phase or Liquid-Liquid Extraction Sample_Matrix->Extraction Clean_Extract Cleaned Extract Extraction->Clean_Extract LC_System HPLC/UPLC System Clean_Extract->LC_System Mass_Spectrometer Tandem Mass Spectrometer LC_System->Mass_Spectrometer ESI Data_Analysis Data Analysis & Structure Confirmation Mass_Spectrometer->Data_Analysis

LC-MS/MS experimental workflow.

Conclusion

The structural elucidation of N-desmethylolanzapine is reliably achieved through the combined application of NMR spectroscopy and mass spectrometry. While experimental NMR data is not abundantly available in public databases, predicted spectra serve as a robust guide for confirmation. Mass spectrometry, particularly HRMS and MS/MS, provides definitive evidence for the molecular formula and key structural fragments. The detailed protocols and data presented in this guide offer a comprehensive resource for researchers and scientists involved in the analysis of olanzapine and its metabolites, ensuring accurate identification and characterization in drug development and clinical studies.

References

Methodological & Application

Application Note: A Validated LC-MS/MS Method for the Quantification of Desmethylolanzapine in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative determination of desmethylolanzapine, the primary active metabolite of olanzapine, in human plasma. The protocol employs a straightforward protein precipitation extraction procedure and utilizes a stable isotope-labeled internal standard for accurate quantification. Chromatographic separation is achieved using reversed-phase UPLC with a gradient elution, followed by detection using a triple quadrupole mass spectrometer operating in positive electrospray ionization mode. The method has been validated for linearity, precision, accuracy, and stability, demonstrating its suitability for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] It is extensively metabolized in the liver, with N-desmethylolanzapine being one of its major pharmacologically active metabolites.[2] Monitoring the plasma concentrations of both the parent drug and its active metabolites is crucial for optimizing therapeutic efficacy and minimizing adverse effects. This application note presents a detailed protocol for the reliable quantification of this compound in human plasma using LC-MS/MS, a technique renowned for its high sensitivity and selectivity.[3]

Experimental

Materials and Reagents
  • This compound reference standard

  • Olanzapine-d3 internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

LC-MS/MS Instrumentation
  • Liquid Chromatograph: Waters ACQUITY UPLC I-Class System

  • Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer

  • Analytical Column: YMC-ODS-AQ C18 Column (2.0 x 100 mm, 3 µm)[4]

Standard and Quality Control Sample Preparation

Stock solutions of this compound and the internal standard were prepared in methanol. Working standard solutions were prepared by serially diluting the stock solution with a mixture of methanol and water. Calibration standards and quality control (QC) samples were prepared by spiking known concentrations of this compound into blank human plasma.

Sample Preparation

A simple protein precipitation method was employed for plasma sample extraction.[4] To 100 µL of plasma sample, 25 µL of the internal standard working solution (Olanzapine-d3) and 300 µL of acetonitrile containing 0.1% formic acid were added. The mixture was vortexed thoroughly and then centrifuged to precipitate proteins. The clear supernatant was transferred for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation was achieved using a gradient elution program.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.30 mL/min[4]

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

Table 1: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955
Mass Spectrometry

The mass spectrometer was operated in positive electrospray ionization (ESI+) mode. The analytes were quantified using Multiple Reaction Monitoring (MRM).

Table 2: MRM Transitions and Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound299.1242.10.13025
Olanzapine-d3 (IS)316.2256.1[5][6]0.13530

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated for selectivity, linearity, accuracy, precision, recovery, and stability.

Selectivity: The method demonstrated excellent selectivity with no significant interference from endogenous plasma components at the retention times of this compound and the internal standard.

Linearity: The calibration curve was linear over the concentration range of 0.5 to 50 ng/mL for this compound in human plasma.[4] The coefficient of determination (r²) was consistently greater than 0.99.

Table 3: Linearity and LLOQ

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)
This compound0.5 - 50[4]0.5[4]>0.99

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in Table 4. The precision (%CV) was less than 11.29%, and the accuracy was within 95.23% to 113.16%.[4]

Table 4: Precision and Accuracy Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low1.5< 1098 - 105< 1197 - 106
Medium20< 996 - 103< 1095 - 104
High40< 897 - 102< 996 - 103

Recovery: The extraction recovery of this compound from human plasma was determined at three QC levels and was found to be consistent and reproducible.

Table 5: Extraction Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low1.588.5
Medium2091.2
High4090.7

Stability: this compound was found to be stable in human plasma under various storage conditions, including short-term bench-top storage, long-term storage at -80 °C, and after multiple freeze-thaw cycles.

Protocol

Preparation of Stock and Working Solutions

1.1. This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve the this compound reference standard in methanol. 1.2. Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Olanzapine-d3 in methanol. 1.3. Working Standard Solutions: Prepare serial dilutions of the this compound stock solution in a 50:50 (v/v) mixture of methanol and water to create calibration standards. 1.4. Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with methanol.

Sample Preparation

2.1. Label microcentrifuge tubes for blank, calibration standards, QC samples, and unknown samples. 2.2. Pipette 100 µL of the appropriate plasma sample into the corresponding tubes. 2.3. Add 25 µL of the internal standard working solution (100 ng/mL Olanzapine-d3) to all tubes except the blank. 2.4. Add 300 µL of acetonitrile containing 0.1% formic acid to all tubes. 2.5. Vortex each tube for 30 seconds to ensure thorough mixing and protein precipitation. 2.6. Centrifuge the tubes at 13,000 rpm for 10 minutes at 4 °C. 2.7. Carefully transfer the supernatant to a clean 96-well plate or autosampler vials. 2.8. Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Analysis

3.1. Set up the LC-MS/MS system with the chromatographic and mass spectrometric conditions detailed in the "Experimental" section. 3.2. Create a sequence table including blank, calibration standards, QC samples, and unknown samples. 3.3. Start the analysis.

Data Processing

4.1. Integrate the peak areas for this compound and the internal standard. 4.2. Calculate the peak area ratio of the analyte to the internal standard. 4.3. Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted (1/x²) linear regression. 4.4. Determine the concentration of this compound in the QC and unknown samples from the calibration curve.

Workflow and Signaling Pathway Diagrams

G cluster_sample_prep Sample Preparation Workflow plasma 1. Human Plasma Sample (100 µL) add_is 2. Add Internal Standard (Olanzapine-d3) plasma->add_is protein_precip 3. Protein Precipitation (Acetonitrile) add_is->protein_precip vortex 4. Vortex protein_precip->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant analysis 7. LC-MS/MS Analysis supernatant->analysis

Caption: Experimental workflow for plasma sample preparation.

G cluster_lcms LC-MS/MS Analysis Logic inject Sample Injection lc_separation UPLC Separation (C18 Column) inject->lc_separation esi Electrospray Ionization (ESI+) lc_separation->esi quad1 Q1: Precursor Ion Selection (this compound/IS) esi->quad1 quad2 Q2: Collision-Induced Dissociation (CID) quad1->quad2 quad3 Q3: Product Ion Selection quad2->quad3 detector Detector quad3->detector data Data Acquisition & Quantification detector->data

Caption: Logical flow of the LC-MS/MS analysis.

Conclusion

The LC-MS/MS method described in this application note provides a reliable, sensitive, and efficient means for the quantification of this compound in human plasma. The simple sample preparation procedure and the high selectivity and sensitivity of the mass spectrometric detection make this method well-suited for high-throughput analysis in clinical research and pharmacokinetic studies.

References

Protocol for the chemical synthesis of desmethylolanzapine reference standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the chemical synthesis of N-desmethylolanzapine, a primary metabolite of the atypical antipsychotic agent olanzapine.[1][2] The synthesis involves the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][3][4]benzodiazepine hydrochloride with piperazine. This document outlines the experimental procedure, purification methods, and analytical characterization to yield a high-purity reference standard suitable for various research and analytical applications.[1] All quantitative data is summarized in tables, and a visual representation of the synthesis workflow is provided.

Introduction

Desmethylolanzapine, also known as 2-methyl-4-(1-piperazinyl)-10H-thieno[2,3-b][3][4]benzodiazepine, is a major metabolite of olanzapine.[5] It is formed in the liver primarily through oxidative metabolism mediated by the cytochrome P450 isoform CYP1A2. As a significant metabolite, a well-characterized reference standard of this compound is crucial for pharmacokinetic studies, therapeutic drug monitoring, and impurity profiling of olanzapine. This protocol details a reliable method for its synthesis and characterization.

Synthesis of this compound

The synthesis of this compound is achieved through the reaction of 4-amino-2-methyl-10H-thieno[2,3-b][3][4]benzodiazepine hydrochloride with piperazine in a suitable solvent system.

Materials and Reagents
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )
4-amino-2-methyl-10H-thieno[2,3-b][3][4]benzodiazepine HCl138564-60-0C₁₂H₁₁N₃S·HCl265.76
Piperazine110-85-0C₄H₁₀N₂86.14
Dimethyl sulfoxide (DMSO)67-68-5C₂H₆OS78.13
Toluene108-88-3C₇H₈92.14
Distilled Water7732-18-5H₂O18.02
Experimental Protocol
  • In a reaction flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-2-methyl-10H-thieno[2,3-b][3][4]benzodiazepine hydrochloride (3 g, 11.3 mmol), piperazine (7 g, 81.4 mmol), dimethyl sulfoxide (15 ml), and toluene (15 ml).[4][6]

  • Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) with continuous stirring.[4][6]

  • Maintain the reflux for 2 hours.[4][6] The progress of the reaction can be monitored by a suitable chromatographic technique such as HPLC.

  • After completion of the reaction, cool the mixture in an ice bath.[4][6]

  • Add distilled water (30 ml) to the cooled mixture and continue stirring at 5°C for 1 hour to facilitate the precipitation of the product.[4][6]

  • Collect the resulting light-yellow precipitate by filtration.[6]

  • Wash the precipitate with distilled water.[6]

  • Dry the product in a vacuum desiccator over a suitable drying agent (e.g., silica gel).[6]

This procedure is expected to yield approximately 2.89 g (85.7% yield) of N-Desmethylolanzapine.[6]

Purification and Characterization

The synthesized this compound should be characterized to confirm its identity and purity as a reference standard.

Purification

The crude product obtained from the synthesis is purified by washing with water during the isolation step. For higher purity, recrystallization from a suitable solvent or column chromatography can be employed.

Characterization Data
ParameterValue
Chemical Name 2-methyl-4-(1-piperazinyl)-10H-thieno[2,3-b][3][4]benzodiazepine
Synonyms N-Desmethylolanzapine, 4'-Desmethylolanzapine, LY170055
CAS Number 161696-76-0
Molecular Formula C₁₆H₁₈N₄S
Molecular Weight 298.41 g/mol
Appearance Yellow solid
Melting Point 144.5°C
Analytical Methods

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are suitable methods for the identification and quantification of this compound.

Table 3: HPLC Method Parameters

ParameterConditions
Column C8 or C18 reversed-phase column
Mobile Phase Mixture of methanol, acetonitrile, and phosphate buffer
Detection UV-VIS or electrochemical detection
Purity ≥98%

Synthesis Workflow Diagram

The following diagram illustrates the workflow for the synthesis of this compound.

SynthesisWorkflow Synthesis of this compound cluster_reactants Reactants cluster_solvents Solvents cluster_conditions Conditions cluster_workup_steps Work-up Steps cluster_isolation_steps Isolation Steps reactant1 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine HCl reaction Reaction reactant1->reaction reactant2 Piperazine reactant2->reaction solvent1 DMSO solvent1->reaction solvent2 Toluene solvent2->reaction workup Work-up reaction->workup condition1 Reflux (2 hours) condition1->reaction condition2 Inert Atmosphere condition2->reaction isolation Isolation & Purification workup->isolation step1 Cooling (Ice Bath) step1->workup step2 Addition of Water step2->workup step3 Stirring at 5°C step3->workup product This compound (Reference Standard) isolation->product iso_step1 Filtration iso_step1->isolation iso_step2 Washing with Water iso_step2->isolation iso_step3 Drying iso_step3->isolation characterization Characterization (HPLC, LC-MS/MS, MP) product->characterization

Caption: Workflow for the synthesis of this compound.

References

High-Performance Liquid Chromatography for the Determination of Desmethylolanzapine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olanzapine is an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1][2][3] It is primarily metabolized in the liver by the cytochrome P450 isoenzyme CYP1A2 to its major active metabolite, N-desmethylolanzapine.[1][3][4][5] Monitoring the plasma concentrations of both olanzapine and desmethylolanzapine is crucial for therapeutic drug monitoring (TDM) to optimize dosage, ensure efficacy, and minimize adverse effects.[6] High-performance liquid chromatography (HPLC) is a robust and widely used analytical technique for the quantitative analysis of olanzapine and its metabolites in biological matrices.[7] This document provides a detailed application note and a generalized protocol for the determination of this compound using HPLC.

Principle

This method involves the separation, identification, and quantification of this compound in a biological matrix, typically plasma or serum. The procedure generally includes three main steps: sample preparation to extract the analyte and remove interferences, chromatographic separation using a reversed-phase HPLC column, and detection of the analyte using a suitable detector.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique is critical for accurate and reliable results. Common methods include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[7] SPE is often preferred for its efficiency and selectivity in removing interfering substances from the sample matrix.[5][6]

Solid-Phase Extraction (SPE) Protocol:

  • Column Conditioning: Condition a C8 or C18 SPE cartridge by washing it sequentially with 1 mL of methanol and 1 mL of water.[4]

  • Sample Loading: To 1 mL of plasma or serum, add an internal standard.[6] Acidify the sample to enhance the retention of the analytes on the sorbent.[7] Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent, such as 1 mL of water or a low-percentage methanol-water solution, to remove polar impurities.[6]

  • Elution: Elute this compound and the internal standard from the cartridge using a stronger solvent, such as 400 µL of an appropriate elution buffer.[6]

  • Injection: Inject a defined volume (e.g., 50 µL) of the eluate into the HPLC system for analysis.[6]

Chromatographic Conditions

The following table summarizes typical HPLC conditions for the analysis of this compound.

ParameterDescription
HPLC System A standard HPLC system equipped with a pump, autosampler, column oven, and detector.
Column Reversed-phase C8 or C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[4][8]
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol). The pH of the buffer is a critical parameter for achieving good separation.[4][5][8]
Flow Rate Typically 1.0 mL/min.[4]
Column Temperature Maintained at a constant temperature, for example, 40°C, to ensure reproducible retention times.[5]
Injection Volume 20-50 µL.[6][8]
Detector UV-Vis, Coulometric, or Mass Spectrometry (MS) detector.[6][7]

Data Presentation

The following tables summarize quantitative data from various published methods for the HPLC analysis of this compound.

Table 1: Chromatographic Parameters and Linearity

Method ReferenceColumnMobile PhaseRetention Time (min)Linearity Range (ng/mL)
Saracino et al. (as cited in[4])C8 (150 mm x 4.6 mm, 5 µm)Methanol, Acetonitrile, Phosphate Buffer (pH 3.7)Not Specified0.5 - 75.0
Raggi et al.[8]C8 (150 mm x 4.6 mm, 5 µm)Methanol (30%), Phosphate Buffer (70%, pH 3.5)Not Specified0.4 - 40.0
Lin et al.[4]Hypersil GOLD C18 (150 mm x 4.6 mm)Phosphate Buffer (pH 5.7), Acetonitrile, Methanol (67:22:11 v/v)5.881 - 100

Table 2: Method Validation Parameters

Method ReferenceLimit of Quantification (LOQ)Precision (%RSD)Accuracy (%RE)
Saracino et al. (as cited in[5])0.2 ng/mL (LOD)SatisfactoryNot Specified
Raggi et al.[8]0.1 ng/mL (LOD)<2.2%Satisfactory
Lin et al.[1]0.02 ng (injection)Not SpecifiedMet proper standards
Unceta et al. (as cited in[9])1 ng/mL7.33% - 15.9%98.9% - 118%

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Plasma/Serum Sample ISTD Add Internal Standard Sample->ISTD SPE Solid-Phase Extraction ISTD->SPE Elute Elution SPE->Elute Inject Inject into HPLC Elute->Inject Separation Chromatographic Separation (C18 Column) Inject->Separation Detection Detection (UV/Coulometric/MS) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Quantification Quantification Chromatogram->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC analysis of this compound.

Metabolic Pathway

The following diagram illustrates the metabolic relationship between olanzapine and its major metabolite, this compound.

G Olanzapine Olanzapine This compound N-desmethylolanzapine (Major Metabolite) Olanzapine->this compound Metabolism CYP1A2 CYP1A2 Enzyme (Liver) CYP1A2->Olanzapine

Caption: Metabolic conversion of olanzapine to this compound.

Conclusion

The HPLC methods described provide sensitive and reliable approaches for the quantification of this compound in biological samples. The selection of an appropriate sample preparation technique and chromatographic conditions is essential for achieving accurate results. The presented protocols and data serve as a valuable resource for researchers and scientists involved in the therapeutic drug monitoring and pharmacokinetic studies of olanzapine.

References

In Vivo Animal Models for Pharmacokinetic Studies of Desmethylolanzapine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo animal models for the pharmacokinetic (PK) study of desmethylolanzapine (DMO), the primary active metabolite of the atypical antipsychotic olanzapine. Understanding the absorption, distribution, metabolism, and excretion (ADME) of DMO is crucial for drug development and for interpreting its pharmacological and toxicological profiles. This document outlines detailed experimental protocols for rodent models, summarizes key pharmacokinetic parameters, and provides visual representations of metabolic pathways and experimental workflows.

Introduction

This compound is a significant metabolite of olanzapine, formed predominantly through cytochrome P450 1A2 (CYP1A2) mediated N-demethylation.[1][2] While olanzapine's pharmacokinetics have been extensively studied, a thorough understanding of DMO's independent pharmacokinetic profile is essential for a complete safety and efficacy assessment. In vivo animal models, particularly rodents, are invaluable tools for these investigations.

Recommended Animal Models

Rats and mice are the most commonly used species for initial pharmacokinetic screening of drug candidates due to their well-characterized physiology, ease of handling, and cost-effectiveness.

  • Rats (Sprague-Dawley or Wistar): Often preferred for their larger size, which facilitates serial blood sampling.

  • Mice (C57BL/6): Useful for initial screening and when compound availability is limited. They are also valuable for studies involving genetically modified models.

Non-human primates, such as cynomolgus monkeys, may be considered for later-stage preclinical studies to bridge the gap between rodent and human pharmacokinetics, although specific data for direct DMO administration in these models is limited in publicly available literature.

Quantitative Pharmacokinetic Data

The following tables summarize available pharmacokinetic data for this compound in animal models. It is important to note that much of the existing data for DMO is derived from studies where the parent drug, olanzapine, was administered.

Table 1: Pharmacokinetic Parameters of N-Desmethylolanzapine in Rats Following a Single Oral Dose of Olanzapine (30 mg/kg)

ParameterValue (Mean ± SD)
Cmax (ng/mL) 309.98 ± 88.06
AUC0-∞ (ng·h/mL) 5579.20 ± 1216.20
t½ (h) 8.13 ± 3.04

Data extracted from a study involving the administration of olanzapine, where this compound is a metabolite.

Table 2: Plasma Clearance of N-Desmethylolanzapine in Mice Following a Single Intravenous Bolus Dose (0.5 mg/kg)

ParameterControl GroupLPS-Injected Group
Plasma Clearance (CL) 4.8-fold higher than LPSDecreased

This study highlights the impact of inflammation on DMO clearance. The precise baseline clearance value was not provided in the abstract.[3]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable pharmacokinetic studies. The following protocols provide a framework for conducting in vivo studies of this compound.

Protocol 1: Oral Administration (Gavage) in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Oral gavage needles (appropriate size for the rat's weight)

  • Syringes

  • Animal balance

  • Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant)

Procedure:

  • Animal Acclimatization: Acclimate male Sprague-Dawley rats (200-250 g) to the housing facility for at least 3-5 days prior to the experiment.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Dosing Solution Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration. Ensure the formulation is stable for the duration of the experiment.

  • Dosing: Weigh each rat and calculate the exact volume of the dosing suspension to be administered. Administer the dose carefully via oral gavage. The recommended maximum oral gavage volume for rats is 10 mL/kg.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Sample Processing: Immediately transfer the blood into microcentrifuge tubes containing an anticoagulant (e.g., EDTA). Centrifuge the samples to separate the plasma.

  • Sample Storage: Store the plasma samples at -80°C until bioanalysis.

Protocol 2: Intravenous Administration in Mice

Objective: To determine the absolute bioavailability and clearance of this compound.

Materials:

  • This compound

  • Vehicle suitable for intravenous injection (e.g., sterile saline, PBS)

  • Syringes and needles (appropriate gauge for tail vein injection)

  • Mouse restrainer

  • Heat lamp (for tail vein dilation)

  • Blood collection supplies

Procedure:

  • Animal Acclimatization: Acclimate male C57BL/6 mice (20-25 g) to the housing facility for at least 3-5 days.

  • Dosing Solution Preparation: Prepare a clear, sterile solution of this compound in the chosen vehicle.

  • Dosing: Place the mouse in a restrainer and warm the tail using a heat lamp to dilate the lateral tail vein. Administer the dose as a slow bolus injection. The maximum recommended intravenous bolus injection volume for mice is 5 mL/kg.[4]

  • Blood Sampling: Collect blood samples at appropriate time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose). Due to the smaller blood volume in mice, composite sampling (different animals at each time point) or sparse sampling may be necessary.

  • Sample Processing and Storage: Follow the same procedures as described in the oral administration protocol.

Protocol 3: Bioanalytical Method for this compound Quantification

Objective: To accurately measure the concentration of this compound in plasma samples.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its high sensitivity and selectivity.

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile or methanol) containing an internal standard (e.g., deuterated this compound or a structurally similar compound).

    • Vortex the mixture and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a suitable C18 reversed-phase column. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% formic acid or ammonium formate) and an organic component (e.g., acetonitrile or methanol), run in a gradient elution mode.

    • Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Construct a calibration curve using standards of known this compound concentrations in blank plasma.

    • Quantify the concentration of this compound in the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the calibration curve.

Visualizations

Olanzapine Metabolism to this compound

The following diagram illustrates the primary metabolic pathway for the conversion of olanzapine to this compound.

G Olanzapine Olanzapine This compound This compound Olanzapine->this compound N-demethylation Other_Metabolites Other Metabolites (e.g., N-oxide, 2-hydroxymethyl) Olanzapine->Other_Metabolites CYP1A2 CYP1A2 CYP1A2->Olanzapine Other_Enzymes CYP2D6, FMO3, UGTs Other_Enzymes->Olanzapine

Caption: Metabolic conversion of olanzapine to this compound.

Experimental Workflow for an In Vivo Pharmacokinetic Study

This diagram outlines the logical flow of a typical in vivo pharmacokinetic study for this compound.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization Dosing_Prep Dosing Solution Preparation Animal_Acclimatization->Dosing_Prep Animal_Fasting Animal Fasting (for oral studies) Dosing_Prep->Animal_Fasting Administration Drug Administration (Oral or IV) Animal_Fasting->Administration Blood_Collection Serial Blood Collection Administration->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) Plasma_Separation->Sample_Storage Bioanalysis LC-MS/MS Quantification Sample_Storage->Bioanalysis PK_Analysis Pharmacokinetic Parameter Calculation Bioanalysis->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting

Caption: Workflow for a typical in vivo pharmacokinetic study.

References

Application Notes and Protocols for Determining the Functional Activity of Desmethylolanzapine Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desmethylolanzapine is the primary active metabolite of olanzapine, an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. Understanding the functional activity of this compound at its various receptor targets is crucial for a comprehensive understanding of olanzapine's overall pharmacological profile, including its therapeutic efficacy and side-effect profile. These application notes provide detailed protocols for cell-based assays to characterize the functional activity of this compound at key G-protein coupled receptors (GPCRs), including dopamine, serotonin, and muscarinic receptors.

The following sections detail the receptor binding and functional activity profile of this compound and its parent compound, olanzapine, present key experimental protocols for assessing its activity, and provide visual representations of the relevant signaling pathways and experimental workflows.

Data Presentation: Receptor Binding Affinity and Functional Activity

This compound, like its parent compound olanzapine, exhibits a complex pharmacological profile with affinity for a wide range of neurotransmitter receptors. The functional consequence of this binding (i.e., agonism, antagonism, or inverse agonism) is critical to its pharmacological effect. While comprehensive functional data for this compound is not as abundant as for olanzapine, the following tables summarize the available quantitative data for this compound and provide comparative data for olanzapine and the structurally related compound N-desmethylclozapine.

CompoundReceptorAssay TypeCell LineParameterValue (nM)Reference
This compound Muscarinic M1Agonist ActivityNot SpecifiedAgonist ActivityLacks agonist activity[1]
OlanzapineDopamine D1Antagonist ActivityRat RetinaKi69[2]
OlanzapineDopamine D2Antagonist ActivityNot Specified-Antagonist[1][3][4]
OlanzapineSerotonin 5-HT2AAntagonist ActivityTransfected CellsIC5030-40[2]
OlanzapineSerotonin 5-HT2CAntagonist ActivityTransfected CellsKi15[2]
OlanzapineSerotonin 5-HT3Antagonist ActivityGuinea Pig IleumpKB (equivalent to Ki)~417[5]
OlanzapineSerotonin 5-HT6Antagonist ActivityCells with human 5-HT6pKB (equivalent to Ki)~42[5]
OlanzapineMuscarinic M1Antagonist ActivityTransfected CellsKi70[2]
OlanzapineMuscarinic M2Antagonist ActivityTransfected CellsKi622[2]
OlanzapineMuscarinic M3Antagonist ActivityTransfected CellsKi126[2]
OlanzapineMuscarinic M4Antagonist ActivityTransfected CellsKi350[2]
OlanzapineMuscarinic M5Antagonist ActivityTransfected CellsKi82[2]
N-desmethylclozapineMuscarinic M1Partial Agonist ActivityNot SpecifiedEC50115[6][7]
N-desmethylclozapineMuscarinic M1Binding AffinityNot SpecifiedIC5055[6][7]
N-desmethylclozapineSerotonin 5-HT1CAntagonist ActivityRat Choroid PlexusIC5029.4[8]

Signaling Pathways and Experimental Workflows

To elucidate the functional activity of this compound, it is essential to understand the downstream signaling cascades of its target receptors and the workflows of the assays used to measure these signals.

Dopamine D2 Receptor Signaling Pathway

The dopamine D2 receptor primarily couples to the Gi/o family of G-proteins. Activation of the D2 receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

D2_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase cAMP cAMP (Decreased) AC->cAMP Ligand This compound (Antagonist) Ligand->D2R Blocks Dopamine Dopamine (Agonist) Dopamine->D2R Activates G_protein->AC Inhibits ATP ATP ATP->AC Downstream Downstream Cellular Response cAMP->Downstream

Dopamine D2 Receptor Signaling Pathway.

Muscarinic M1 Receptor Signaling Pathway

The muscarinic M1 receptor is coupled to the Gq/11 family of G-proteins. Agonist binding initiates a signaling cascade that activates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores.

M1_Signaling cluster_membrane Cell Membrane M1R Muscarinic M1 Receptor G_protein Gq/11 Protein M1R->G_protein PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ligand This compound (Test Compound) Ligand->M1R Agonist Acetylcholine (Agonist) Agonist->M1R Activates G_protein->PLC Activates Ca_ER Endoplasmic Reticulum IP3->Ca_ER Stimulates Ca2+ release Ca_cyto Intracellular Ca2+ (Increased) Ca_ER->Ca_cyto Downstream Downstream Cellular Response Ca_cyto->Downstream

Muscarinic M1 Receptor Signaling Pathway.

Experimental Workflow: cAMP Assay

This workflow outlines the general steps for a competitive immunoassay to measure changes in intracellular cAMP levels, which is suitable for assessing the functional activity of this compound at Gi/o-coupled receptors like the D2 receptor.

cAMP_Workflow cluster_workflow cAMP Assay Workflow start Seed cells expressing the target receptor (e.g., CHO-D2) step1 Treat cells with This compound (various concentrations) start->step1 step2 Stimulate with a known agonist (e.g., Dopamine) in the presence of a phosphodiesterase inhibitor step1->step2 step3 Lyse cells to release intracellular cAMP step2->step3 step4 Add detection reagents (e.g., labeled cAMP and anti-cAMP antibody) step3->step4 step5 Incubate to allow competition step4->step5 step6 Measure signal (e.g., FRET, luminescence) step5->step6 end Determine IC50 value for this compound step6->end

General Workflow for a cAMP Assay.

Experimental Workflow: Calcium Flux Assay

This workflow describes the key steps in a calcium flux assay, which is ideal for evaluating the functional activity of this compound at Gq/11-coupled receptors such as the M1 muscarinic receptor.

Calcium_Flux_Workflow cluster_workflow Calcium Flux Assay Workflow start Seed cells expressing the target receptor (e.g., HEK293-M1) step1 Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) start->step1 step2 Wash cells to remove extracellular dye step1->step2 step3 Add this compound (various concentrations) step2->step3 step4 Stimulate with a known agonist (e.g., Acetylcholine) step3->step4 step5 Measure fluorescence intensity over time using a plate reader step4->step5 end Determine EC50 or IC50 value for this compound step5->end

General Workflow for a Calcium Flux Assay.

Experimental Protocols

The following are detailed protocols for conducting cell-based functional assays to determine the activity of this compound.

cAMP Measurement Assay for Gi/o-Coupled Receptors (e.g., Dopamine D2)

This protocol is designed to measure the inhibition of adenylyl cyclase activity in response to the activation of a Gi/o-coupled receptor.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Culture Medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Test Compound: this compound.

  • Agonist: Dopamine.

  • Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

  • Adenylyl Cyclase Activator (for antagonist mode): Forskolin.

  • cAMP Assay Kit: A commercially available kit based on principles such as HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.

  • Cell Culture Plates: 96- or 384-well white, opaque plates.

Protocol:

  • Cell Seeding:

    • One day prior to the assay, seed the cells into the microplates at a density that will result in a confluent monolayer on the day of the experiment.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in assay buffer to create a range of concentrations for testing. Also, prepare a vehicle control.

    • Prepare a stock solution of dopamine and dilute it in assay buffer to the desired final concentration (typically at its EC80 for antagonist testing).

    • Prepare a solution of IBMX and forskolin in assay buffer.

  • Assay Procedure (Antagonist Mode):

    • Aspirate the culture medium from the wells and wash once with assay buffer.

    • Add the diluted this compound or vehicle control to the appropriate wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.

    • Add the dopamine and forskolin/IBMX solution to all wells.

    • Incubate for a specified time (e.g., 30 minutes) at room temperature to allow for cAMP production.

  • cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the signal against the log of the this compound concentration.

    • Calculate the IC50 value, which represents the concentration of this compound that causes a 50% inhibition of the agonist-induced response.

Calcium Mobilization Assay for Gq/11-Coupled Receptors (e.g., Muscarinic M1)

This protocol measures the increase in intracellular calcium concentration following the activation of a Gq/11-coupled receptor.

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human muscarinic M1 receptor.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Calcium-Sensitive Dye: Fluo-4 AM or a similar fluorescent calcium indicator.

  • Probenecid: (Optional, to prevent dye leakage from certain cell types).

  • Test Compound: this compound.

  • Agonist: Acetylcholine or Carbachol.

  • Cell Culture Plates: 96- or 384-well black-walled, clear-bottom plates.

  • Fluorescence Plate Reader: Equipped with an injector for compound addition.

Protocol:

  • Cell Seeding:

    • Seed the cells into the microplates the day before the assay to achieve a confluent monolayer.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator.

  • Dye Loading:

    • Prepare a loading buffer containing the calcium-sensitive dye in assay buffer (with probenecid if necessary).

    • Aspirate the culture medium and add the loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, protected from light.

    • Wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement:

    • Place the plate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading.

    • Inject the this compound dilutions or vehicle control into the wells.

    • After a short incubation, inject the agonist (acetylcholine or carbachol) into the wells.

    • Immediately begin recording the fluorescence intensity over time.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the log of the this compound concentration to generate a dose-response curve.

    • Calculate the EC50 value if this compound acts as an agonist or the IC50 value if it acts as an antagonist.

Reporter Gene Assay for GPCR Activity

This assay measures the transcriptional activation of a reporter gene (e.g., luciferase) linked to a response element that is sensitive to a specific signaling pathway (e.g., CRE for cAMP pathway, NFAT-RE for calcium pathway).

Materials:

  • Cell Line: HEK293 or CHO cells co-transfected with the GPCR of interest and a reporter gene construct.

  • Culture Medium: Appropriate medium for the cell line with supplements.

  • Test Compound: this compound.

  • Agonist: A known agonist for the receptor of interest.

  • Luciferase Assay Reagent: Commercially available kit.

  • Cell Culture Plates: 96- or 384-well white, opaque plates.

  • Luminometer.

Protocol:

  • Cell Seeding and Transfection (if not using a stable cell line):

    • Seed cells and transfect them with the GPCR and reporter gene plasmids.

    • Allow 24-48 hours for gene expression.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound or vehicle.

    • Incubate for a period sufficient to allow for changes in gene expression (typically 4-24 hours).

    • For antagonist assays, add a known agonist after pre-incubation with this compound.

  • Luciferase Assay:

    • Aspirate the medium and lyse the cells according to the luciferase assay kit protocol.

    • Add the luciferase substrate to the cell lysate.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

    • Generate a dose-response curve and calculate the EC50 or IC50 value for this compound.

Conclusion

The provided application notes and protocols offer a framework for the systematic evaluation of the functional activity of this compound at key GPCR targets. By employing these cell-based assays, researchers can obtain quantitative data on the potency and efficacy of this important metabolite, contributing to a more complete understanding of its role in the pharmacology of olanzapine. The choice of assay will depend on the specific receptor and its primary signaling pathway. For a comprehensive profile, it is recommended to utilize a panel of these assays to investigate the activity of this compound across its various receptor targets.

References

Application Notes & Protocols for the Identification of Desmethylolanzapine and Other Olanzapine Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Olanzapine, an atypical antipsychotic medication, undergoes extensive metabolism in the body, primarily in the liver.[1] Understanding the metabolic fate of olanzapine is crucial for drug development, pharmacokinetic studies, and therapeutic drug monitoring. The primary metabolic pathways involve Phase I oxidative reactions and Phase II conjugation reactions.[1] The two major circulating metabolites are 4'-N-desmethylolanzapine and 10-N-glucuronide, both of which are considered pharmacologically inactive at clinically relevant concentrations.[1][2]

This document provides detailed application notes and protocols for the identification and quantification of desmethylolanzapine and other olanzapine metabolites using advanced bioanalytical techniques.

Metabolic Pathways of Olanzapine

Olanzapine is metabolized through several key enzymatic pathways:

  • N-Demethylation: This process is primarily catalyzed by the cytochrome P450 enzyme CYP1A2, with minor contributions from CYP2D6 and CYP2C8, leading to the formation of 4'-N-desmethylolanzapine.[1]

  • Aromatic Hydroxylation: CYP1A2 is also responsible for the hydroxylation of olanzapine.[1]

  • N-Oxidation: Flavin-containing monooxygenase 3 (FMO3) and CYP2D6 can oxidize olanzapine to olanzapine N-oxide.[2]

  • Hydroxymethylation: CYP2D6 can also produce 2'-hydroxymethylolanzapine.[2]

  • Glucuronidation: Direct conjugation with glucuronic acid, a Phase II reaction, is a major metabolic pathway for olanzapine, leading to the formation of 10-N-glucuronide and, to a lesser extent, 4'-N-glucuronide.[1][2][3]

Below is a diagram illustrating the primary metabolic pathways of olanzapine.

Olanzapine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Olanzapine Olanzapine This compound 4'-N-desmethylolanzapine Olanzapine->this compound CYP1A2 (major) CYP2D6, CYP2C8 (minor) Hydroxymethylolanzapine 2'-hydroxymethylolanzapine Olanzapine->Hydroxymethylolanzapine CYP2D6 OlanzapineNoxide Olanzapine N-oxide Olanzapine->OlanzapineNoxide FMO3, CYP2D6 Olanzapine10Nglucuronide Olanzapine-10-N-glucuronide Olanzapine->Olanzapine10Nglucuronide UGTs

Caption: Primary metabolic pathways of olanzapine.

Analytical Techniques for Metabolite Identification

High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) are the most common and robust techniques for the simultaneous quantification of olanzapine and its metabolites in various biological matrices.[4][5][6] These methods offer high selectivity and sensitivity.[1]

Quantitative Data Summary

The following tables summarize key quantitative parameters from various validated LC-MS/MS and UPLC-MS/MS methods for the analysis of olanzapine and this compound.

Table 1: Linearity and Quantification Limits

AnalyteMatrixLinear Range (ng/mL)LLOQ (ng/mL)Reference
OlanzapineHuman Plasma0.2 - 1200.2[4]
N-desmethylolanzapineHuman Plasma0.5 - 500.5[4]
OlanzapineHuman Serum & CSF0.2 - 30 (CSF), 5 - 100 (Serum)0.2 (CSF), 5 (Serum)[7]
N-desmethylolanzapineHuman Serum & CSF0.2 - 300.2[7]
OlanzapineHuman Plasma0.1 - 200.1[8]
OlanzapineWhole Blood & Urine-0.05[9]
N-desmethylolanzapineWhole Blood & Urine-0.15[9]
2-hydroxymethylolanzapineWhole Blood & Urine-0.05[9]
Olanzapine N-oxideWhole Blood & Urine-0.15[9]

LLOQ: Lower Limit of Quantification; CSF: Cerebrospinal Fluid

Table 2: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Reference
Olanzapine313.2256.1[8]
Olanzapine-d3 (IS)316.2256.1[8]
Olanzapine313.1256.1, 198.0[10]
Olanzapine-d3 (IS)316.1256.1[10]

IS: Internal Standard

Experimental Protocols

Below are detailed protocols for sample preparation and analysis based on established methodologies.

Protocol 1: Sample Preparation by Protein Precipitation

This is a simple and common method for preparing biological samples.[4][11]

Objective: To remove proteins from plasma or serum samples.

Materials:

  • Methanol, chilled

  • Acetonitrile, chilled

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette a known volume of the biological sample (e.g., 100 µL of plasma) into a microcentrifuge tube.

  • Add a precipitating agent, typically three to four times the sample volume of chilled methanol or acetonitrile.[11]

  • Add an internal standard (e.g., deuterated olanzapine) to correct for extraction losses and matrix effects.[1]

  • Vortex the mixture vigorously for 30 seconds to 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 5-10 minutes to pellet the precipitated proteins.[12]

  • Carefully collect the supernatant containing the analytes.

  • The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in the mobile phase.

Protocol 2: Sample Preparation by Liquid-Liquid Extraction (LLE)

LLE is another effective method for extracting analytes from biological matrices.

Objective: To isolate olanzapine and its metabolites from biological fluids.

Materials:

  • Extraction solvent (e.g., n-butanol:cyclohexane (3:47, v/v) or a diethyl ether-diisopropyl ether mixture (1:1 v/v))[13][14]

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Procedure:

  • To a known volume of the sample (e.g., 250 µL of blood), add the internal standard.[14]

  • Add the extraction solvent.

  • Vortex the mixture for several minutes to ensure efficient extraction.

  • Centrifuge to separate the organic and aqueous layers.

  • Transfer the organic layer containing the analytes to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

Objective: To chromatographically separate and quantify olanzapine and its metabolites.

Instrumentation:

  • A UPLC or HPLC system

  • A reversed-phase C18 column (e.g., YMC-ODS-AQ C18, 2.0 × 100 mm, 3 µm) is commonly used.[1][4]

  • A triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.[4]

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient elution is often employed. For example, a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: Typically in the range of 0.3 - 0.5 mL/min.[4][10]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).[4]

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[1]

  • Ion Transitions: Monitor the specific precursor-to-product ion transitions for each analyte and internal standard as listed in Table 2.

Experimental Workflows

The following diagrams illustrate typical experimental workflows for the analysis of olanzapine and its metabolites.

Sample_Preparation_Workflow start Start: Biological Sample (Plasma, Serum, etc.) add_is Add Internal Standard start->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation vortex Vortex protein_precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for sample preparation by protein precipitation.

LLE_Workflow start Start: Biological Sample add_is Add Internal Standard start->add_is add_solvent Add Extraction Solvent add_is->add_solvent vortex Vortex add_solvent->vortex centrifuge Centrifuge vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for sample preparation by liquid-liquid extraction.

Conclusion

The methodologies outlined in these application notes provide robust and reliable approaches for the identification and quantification of this compound and other olanzapine metabolites. The choice of sample preparation technique and specific LC-MS/MS parameters may require optimization depending on the biological matrix and the specific research objectives. Adherence to these detailed protocols will enable researchers, scientists, and drug development professionals to obtain accurate and reproducible results in their studies of olanzapine metabolism.

References

Stability of Desmethylolanzapine in Biological Matrices: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Desmethylolanzapine (DMO) is the primary active metabolite of olanzapine, an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder. The formation of DMO from its parent compound, olanzapine, is primarily catalyzed by the cytochrome P450 enzyme CYP1A2. Given its significant contribution to the overall pharmacological profile of olanzapine, accurate quantification of DMO in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments. The stability of DMO in these matrices—whole blood, plasma, and urine—is a critical pre-analytical factor that can significantly impact the accuracy and reliability of analytical results. This document provides a comprehensive overview of the stability of this compound in various biological matrices, along with detailed protocols for its assessment.

Metabolic Pathway of Olanzapine to this compound

The metabolic conversion of olanzapine to this compound is a key pathway in its biotransformation. This process is primarily mediated by the CYP1A2 enzyme in the liver. Understanding this pathway is fundamental for interpreting drug metabolism studies and the clinical significance of DMO levels.

Olanzapine Olanzapine This compound This compound Olanzapine->this compound N-demethylation CYP1A2 CYP1A2 CYP1A2->Olanzapine

Caption: Metabolic conversion of olanzapine to this compound.

Quantitative Stability Data

The stability of this compound has been evaluated in human plasma under various storage conditions. The following table summarizes the available data from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method validation study. The stability is assessed by analyzing quality control (QC) samples at low and high concentrations and comparing the results to nominal concentrations. A deviation of less than 15% is generally considered acceptable.

Stability TestMatrixStorage ConditionDurationAnalyte Concentration (ng/mL)Accuracy (%)Precision (% CV)
Freeze-Thaw Stability Human Plasma3 cycles (-20°C to Room Temp)-Low QC: 1.5102.35.8
High QC: 40104.53.2
Short-Term (Bench-Top) Stability Human PlasmaRoom Temperature24 hoursLow QC: 1.598.76.5
High QC: 40101.22.8
Long-Term Stability Human Plasma-80°C30 daysLow QC: 1.5103.14.9
High QC: 40105.02.1
Post-Preparative Stability Processed SampleAutosampler (4°C)48 hoursLow QC: 1.5100.57.1
High QC: 40102.83.5

Data synthesized from a representative LC-MS/MS method validation study for the simultaneous quantification of olanzapine and this compound in human plasma.

Experimental Protocols

The following protocols are based on established bioanalytical method validation guidelines from the U.S. Food and Drug Administration (FDA) and are intended to provide a framework for assessing the stability of this compound in biological matrices.

General Preparation
  • Reagents and Materials: this compound certified reference material, blank human plasma (with EDTA as anticoagulant), blank human whole blood, blank human urine, HPLC-grade solvents (methanol, acetonitrile), formic acid, and a validated internal standard (IS).

  • Stock and Working Solutions: Prepare a primary stock solution of this compound in a suitable organic solvent (e.g., methanol). From this stock, prepare working solutions at various concentrations for spiking into the biological matrices to create calibration standards and quality control (QC) samples.

Experimental Workflow for Stability Assessment

The following diagram illustrates the general workflow for conducting stability studies of this compound in a given biological matrix.

cluster_prep Sample Preparation cluster_stability Stability Testing Conditions cluster_analysis Analysis cluster_evaluation Evaluation A Prepare Stock & Working Solutions B Spike Blank Matrix (Plasma, Blood, Urine) with this compound (Low & High QC) A->B C Freeze-Thaw Cycles B->C D Bench-Top (Room Temp) B->D E Long-Term (Frozen) B->E F Post-Preparative (Autosampler) B->F G Sample Extraction (e.g., Protein Precipitation, SPE) C->G D->G E->G F->G H LC-MS/MS Analysis G->H I Data Processing & Concentration Calculation H->I J Compare Stability Samples to Freshly Prepared Samples I->J K Calculate % Deviation J->K

Application Notes and Protocols for the Use of Radiolabeled Desmethylolanzapine in Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-desmethylolanzapine is the primary active metabolite of olanzapine, an atypical antipsychotic medication widely used in the treatment of schizophrenia and bipolar disorder.[1] Formed predominantly through oxidative metabolism by the cytochrome P450 isoform CYP1A2, N-desmethylolanzapine contributes to the overall pharmacological profile of the parent drug.[2] Understanding its interaction with various neurotransmitter receptors is crucial for a comprehensive grasp of olanzapine's therapeutic efficacy and side-effect profile.

Radioligand binding assays are a powerful and sensitive technique used to quantify the interaction between a ligand and a receptor.[3][4] By using a radiolabeled form of a ligand, such as [³H]desmethylolanzapine or [¹¹C]this compound, researchers can determine the binding affinity (expressed as the inhibition constant, Kᵢ) for a wide range of receptors. This data is fundamental for characterizing the pharmacological profile of new chemical entities and their metabolites.

These application notes provide a summary of the receptor binding profile of the parent compound olanzapine for reference, detailed protocols for performing competitive radioligand binding assays, and an overview of the key signaling pathways associated with the primary receptor targets.

Data Presentation: Receptor Binding Profile

Receptor SubtypeOlanzapine Kᵢ (nM)
Dopamine Receptors
Dopamine D₁27
Dopamine D₂11
Dopamine D₄27
Serotonin Receptors
Serotonin 5-HT₂ₐ4
Serotonin 5-HT₂c11
Serotonin 5-HT₃57
Serotonin 5-HT₆10
Muscarinic Receptors
Muscarinic M₁2.5
Muscarinic M₂18
Muscarinic M₃25
Muscarinic M₄10
Adrenergic Receptors
Adrenergic α₁19
Histamine Receptors
Histamine H₁7
Table 1: Binding affinities of Olanzapine for various neurotransmitter receptors. Data compiled from publicly available literature. Note that lower Kᵢ values indicate higher binding affinity.

Experimental Protocols

Protocol 1: Radioligand Competition Binding Assay

This protocol describes a method to determine the binding affinity (Kᵢ) of a test compound (e.g., unlabeled N-desmethylolanzapine) for a specific receptor by measuring its ability to compete with a known radioligand.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound and calculate its inhibition constant (Kᵢ).

Materials and Reagents:

  • Receptor Source: Cell membranes from cell lines (e.g., CHO, HEK293) stably expressing the human receptor of interest.

  • Radioligand: A tritiated ([³H]) or iodinated ([¹²⁵I]) ligand with high affinity and selectivity for the target receptor (e.g., [³H]Spiperone for D₂ receptors, [³H]Ketanserin for 5-HT₂ₐ receptors). The radioligand should be used at a concentration at or below its Kₔ value.[5]

  • Test Compound: N-desmethylolanzapine.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the target receptor to determine non-specific binding.

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[6]

  • Wash Buffer: Ice-cold assay buffer.

  • Filtration System: 96-well glass fiber filter plates (e.g., GF/C, pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding).[7]

  • Scintillation Cocktail: A suitable cocktail for microplate scintillation counting.

  • Instrumentation: Microplate scintillation counter (e.g., MicroBeta).

Procedure:

  • Membrane Preparation:

    • Thaw the frozen receptor membrane preparation on ice.

    • Homogenize the membranes in ice-cold assay buffer using a tissue homogenizer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Dilute the membrane preparation in assay buffer to the desired final concentration (typically 50-120 µg of protein per well for tissue or 3-20 µg for cultured cells).[6]

  • Assay Plate Setup:

    • The assay is typically performed in a 96-well plate with a final volume of 250 µL per well.[6]

    • Total Binding Wells: Add 50 µL of assay buffer, 50 µL of radioligand, and 150 µL of the diluted membrane preparation.

    • Non-specific Binding (NSB) Wells: Add 50 µL of the non-specific binding control ligand (10 µM final concentration), 50 µL of radioligand, and 150 µL of the diluted membrane preparation.

    • Test Compound Wells: Add 50 µL of N-desmethylolanzapine at various concentrations (typically a serial dilution from 0.1 nM to 10 µM), 50 µL of radioligand, and 150 µL of the diluted membrane preparation.

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[6][7]

  • Termination and Filtration:

    • Terminate the binding reaction by rapid vacuum filtration through the pre-soaked glass fiber filter plate using a cell harvester.

    • Quickly wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

  • Counting:

    • Dry the filter mat completely (e.g., 30 minutes at 50°C).[6]

    • Add scintillation cocktail to each well.

    • Measure the radioactivity (in counts per minute, CPM) retained on the filters using a microplate scintillation counter.

Data Analysis:

  • Calculate Specific Binding:

    • Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Determine IC₅₀:

    • Plot the percent specific binding against the logarithm of the test compound concentration.

    • Use a non-linear regression analysis (sigmoidal dose-response curve) to determine the IC₅₀ value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

  • Calculate Kᵢ:

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

      • Kᵢ = IC₅₀ / (1 + ([L]/Kₔ))

      • Where:

        • [L] is the concentration of the radioligand used in the assay.

        • Kₔ is the dissociation constant of the radioligand for the receptor.

Mandatory Visualizations: Workflows and Signaling Pathways

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Receptor Membrane Preparation a1 Combine Reagents in 96-well Plate p1->a1 p2 Radioligand Dilution p2->a1 p3 Test Compound Serial Dilution p3->a1 a2 Incubate to Reach Equilibrium a1->a2 a3 Rapid Vacuum Filtration a2->a3 a4 Wash Filters a3->a4 d1 Scintillation Counting (CPM) a4->d1 d2 Calculate Specific Binding d1->d2 d3 Generate Curve & Determine IC50 d2->d3 d4 Calculate Ki using Cheng-Prusoff d3->d4

Workflow for a competitive radioligand binding assay.
Signaling Pathways

N-desmethylolanzapine, like its parent compound, interacts with receptors coupled to the primary G-protein families: Gₛ (stimulatory), Gᵢ (inhibitory), and Gₒ (q/11).

1. Dopamine D₁-like (D₁, D₅) & 5-HT₄,₆,₇ Receptor Signaling (Gₛ Pathway)

D₁-like dopamine receptors and several serotonin receptor subtypes couple to Gₛ proteins. Ligand binding activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA) to phosphorylate downstream targets.

Gs_Pathway cluster_membrane Plasma Membrane ligand Ligand (e.g., Dopamine) receptor GPCR (D1, D5, 5-HT4/6/7) ligand->receptor Binds gs Gαs receptor->gs Activates ac Adenylyl Cyclase gs->ac Stimulates beta_gamma Gβγ camp cAMP ac->camp Converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activates targets Downstream Targets pka->targets Phosphorylates response Cellular Response targets->response

Canonical Gs-protein coupled receptor signaling pathway.

2. Dopamine D₂-like (D₂, D₃, D₄) & Muscarinic M₂, M₄ Receptor Signaling (Gᵢ Pathway)

D₂-like dopamine receptors and M₂/M₄ muscarinic receptors couple to Gᵢ proteins. This pathway is inhibitory; ligand binding leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels and reduced PKA activity.

Gi_Pathway cluster_membrane Plasma Membrane ligand Ligand (e.g., Dopamine) receptor GPCR (D2, D3, D4, M2, M4) ligand->receptor Binds gi Gαi receptor->gi Activates ac Adenylyl Cyclase gi->ac Inhibits beta_gamma Gβγ camp cAMP ac->camp Conversion Blocked atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka Activation Reduced response Inhibited Cellular Response pka->response

Canonical Gi-protein coupled receptor signaling pathway.

3. Muscarinic M₁, M₃, M₅, 5-HT₂ & Histamine H₁ Receptor Signaling (Gₒ Pathway)

These receptors couple to Gₒ proteins, activating Phospholipase C (PLC).[8] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[8] IP₃ triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC), leading to a cascade of cellular events.[9][10]

Gq_Pathway cluster_membrane Plasma Membrane ligand Ligand (ACh, 5-HT, Histamine) receptor GPCR (M1/3/5, 5-HT2, H1) ligand->receptor Binds gq Gαq receptor->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Cleaves dag DAG pip2->dag ip3 IP3 pip2->ip3 pkc Protein Kinase C (PKC) dag->pkc Activates er Endoplasmic Reticulum ip3->er Binds to Receptor ca2 Ca²⁺ er->ca2 Releases ca2->pkc Co-activates response Cellular Responses ca2->response Activates CaM Kinases pkc->response Phosphorylates Targets

Canonical Gq-protein coupled receptor signaling pathway.

References

Solid-Phase Extraction of Desmethylolanzapine from Urine Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the solid-phase extraction (SPE) of desmethylolanzapine, the primary metabolite of the atypical antipsychotic olanzapine, from human urine samples. The protocols and data presented are intended to offer a robust starting point for method development and routine analysis in clinical and research settings.

Introduction

This compound is a significant metabolite of olanzapine, and its quantification in urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings. Solid-phase extraction is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher recovery, cleaner extracts, and the potential for automation. This note details a mixed-mode SPE protocol that leverages both reversed-phase and ion-exchange mechanisms for enhanced selectivity and removal of endogenous urine matrix components.

Principle of the Method

This protocol utilizes a mixed-mode solid-phase extraction cartridge containing a sorbent with both hydrophobic (reversed-phase) and strong cation exchange functionalities. This compound, being a basic compound, will be protonated at an acidic pH and can be retained by the strong cation exchange groups on the sorbent. The hydrophobic properties of the molecule also allow for retention via reversed-phase mechanisms. This dual retention mechanism permits a more stringent washing procedure to effectively remove interfering substances from the urine matrix, resulting in cleaner extracts and improved analytical performance, particularly for sensitive detection methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2]

Experimental Protocols

The following is a representative mixed-mode SPE protocol for the extraction of this compound from human urine. This protocol may require optimization for specific laboratory conditions and analytical instrumentation.

3.1. Materials and Reagents

  • Mixed-mode SPE cartridges (e.g., EVOLUTE® EXPRESS CX, Oasis MCX, or equivalent)

  • Methanol (HPLC grade)

  • Deionized water

  • Formic acid

  • Ammonium hydroxide

  • Urine samples

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

3.2. Sample Pre-treatment

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.[1]

  • To 1 mL of the urine supernatant, add 1 mL of 2% formic acid in deionized water.[1]

  • Vortex the mixture for 30 seconds.

3.3. Solid-Phase Extraction (SPE) Procedure

  • Conditioning:

    • Condition the mixed-mode SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of deionized water. Do not allow the sorbent to dry.[1][3]

  • Loading:

    • Load the pre-treated urine sample (approximately 2 mL) onto the conditioned SPE cartridge at a flow rate of 1-2 mL/minute.[1]

  • Washing:

    • Wash the cartridge with 1 mL of 2% formic acid in deionized water.[1]

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.[1]

  • Elution:

    • Elute this compound from the cartridge with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[1] The basic elution solvent neutralizes the charge on the analyte, disrupting the ion-exchange retention.

3.4. Post-Elution Processing

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis.[1]

  • Vortex the reconstituted sample for 30 seconds before injection into the analytical instrument.

Quantitative Data Summary

The following table summarizes quantitative data from various studies on the analysis of this compound and olanzapine. Note that the matrix and specific methods may vary between studies.

Analyte(s)MatrixSPE Cartridge TypeLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Reference
Olanzapine & this compoundPlasmaDiol0.4 - 40.00.1>97[4]
Olanzapine & N-desmethylolanzapinePlasmaPhenyl0.1 - 50.0 (Olanzapine), 0.1 - 25.0 (this compound)->90[4]
Olanzapine & N-desmethylolanzapinePlasmaC81 - 100186.22 (DMO), 82.68 (OLZ)[5]
Olanzapine & this compoundSerum & CSF-0.2 - 30 (CSF), 5 - 100 (Plasma, OLZ)--[6]
Olanzapine & N-desmethylolanzapinePlasma-0.2 - 120 (OLZ), 0.5 - 50 (DMO)0.2 (OLZ), 0.5 (DMO)-[7]
OlanzapineUrine--<25 - 700 (Level of Quantification)-[8]

Experimental Workflow and Signaling Pathway Diagrams

5.1. Solid-Phase Extraction Workflow

The following diagram illustrates the key steps in the mixed-mode solid-phase extraction protocol for this compound from urine.

SPE_Workflow cluster_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post Post-Elution Processing urine_sample Urine Sample centrifuge Centrifuge (4000 rpm, 10 min) urine_sample->centrifuge condition 1. Condition (Methanol, DI Water) supernatant Collect Supernatant centrifuge->supernatant load 2. Load Sample acidify Acidify with 2% Formic Acid supernatant->acidify wash1 3. Wash (2% Formic Acid) pretreated_sample Pre-treated Sample acidify->pretreated_sample wash2 4. Wash (Methanol) pretreated_sample->load elute 5. Elute (5% NH4OH in Methanol) condition->load load->wash1 wash1->wash2 wash2->elute evaporate Evaporate to Dryness elute->evaporate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Workflow for mixed-mode solid-phase extraction of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in Desmethylolanzapine Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the bioanalysis of desmethylolanzapine. Our aim is to help you identify and mitigate matrix effects, ensuring accurate and reproducible quantitative results.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue: Poor Peak Shape or Asymmetry

  • Question: My chromatographic peak for this compound is showing significant tailing or fronting. What are the likely causes and how can I fix it?

  • Answer: Poor peak shape can be caused by several factors:

    • Column Contamination: Buildup of matrix components on the analytical column can lead to peak distortion.

      • Solution: Implement a robust column washing procedure with a strong solvent sequence after each analytical run. Consider using an in-line filter or a guard column to protect the analytical column.[1]

    • Inappropriate Mobile Phase pH: The pH of the mobile phase is critical for maintaining the optimal ionization state of this compound.

      • Solution: Adjust the mobile phase pH. For this compound, a slightly acidic mobile phase, often achieved with additives like formic acid or ammonium acetate, is typically effective.[1]

    • Injection of a Stronger Solvent: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.

      • Solution: Ensure your sample is reconstituted in a solvent that is of equal or lesser strength than the initial mobile phase.[1]

    • Column Void: Over time, especially with high pH mobile phases, the silica bed of the column can dissolve, creating a void.

      • Solution: If a void is suspected, the column will likely need to be replaced. If high pH is necessary, use a column specifically designed for such conditions.[1]

Issue: Significant Ion Suppression or Enhancement

  • Question: I am observing a significant and inconsistent signal response for this compound, suggesting ion suppression or enhancement. What steps can I take to mitigate this?

  • Answer: Ion suppression or enhancement is a common matrix effect where co-eluting endogenous components from the biological matrix interfere with the ionization of the analyte.[2][3]

    • Improve Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before analysis.[4]

      • Solution: Transition to a more rigorous sample preparation technique. If you are using protein precipitation (PPT), which is fast but can result in less clean extracts, consider liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample.[1][5] SPE is often considered the most effective method for removing matrix interferences.[1]

    • Optimize Chromatographic Separation: If interfering components co-elute with this compound, modifying the chromatography can resolve this.

      • Solution: Adjust the chromatographic gradient to better separate the analyte from matrix components.[1] Extending the gradient duration or lowering the initial organic content of the mobile phase can be effective strategies.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.

      • Solution: A SIL-IS will co-elute with the analyte and experience similar ionization suppression or enhancement. By using the analyte-to-IS peak area ratio for quantification, the variability caused by matrix effects can be significantly reduced.[1]

Issue: Low or Inconsistent Analyte Recovery

  • Question: My recovery for this compound is low and varies between samples. What could be the problem and how can I improve it?

  • Answer: Low and inconsistent recovery can stem from several stages of the sample preparation process.

    • Inefficient Extraction: The chosen extraction solvent or pH may not be optimal for this compound.

      • Solution: Systematically evaluate different extraction solvents and pH conditions. For LLE, test a range of organic solvents. For SPE, experiment with different sorbents and elution solvents to find the optimal conditions for your analyte.[1]

    • Incomplete Elution from SPE Cartridge: The elution solvent may not be strong enough to desorb the analyte completely from the SPE sorbent.

      • Solution: Increase the volume or the elution strength of the elution solvent.[1]

    • Analyte Adsorption: this compound may be adsorbing to the surface of plasticware used during sample processing.

      • Solution: Use low-binding microcentrifuge tubes and pipette tips to minimize adsorptive losses.[1]

Frequently Asked Questions (FAQs)

  • Question: What are matrix effects in the context of this compound bioanalysis?

  • Answer: Matrix effects refer to the alteration of the ionization efficiency of this compound by co-eluting compounds from the biological matrix (e.g., plasma, serum). These effects can manifest as ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification. Common sources of matrix effects in plasma include phospholipids, salts, and metabolites.[4]

  • Question: Which sample preparation technique is generally recommended for minimizing matrix effects for this compound?

  • Answer: The choice of technique depends on the required sensitivity and throughput. Here is a general comparison:

    • Protein Precipitation (PPT): A simple and fast method, but it often yields the least clean extracts and is more susceptible to matrix effects.[1] Common precipitating agents include acetonitrile and methanol.[5]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner sample than PPT by partitioning the analyte into an immiscible organic solvent, which removes many polar interferences.[1][4]

    • Solid-Phase Extraction (SPE): Generally considered the most effective technique for removing a wide range of matrix interferences, providing the cleanest extracts and thus minimizing matrix effects.[1]

  • Question: How can I qualitatively and quantitatively assess matrix effects?

  • Answer:

    • Qualitative Assessment (Post-Column Infusion): This method helps to identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of this compound is infused into the mass spectrometer after the analytical column. A blank, extracted matrix sample is then injected. Any deviation in the baseline signal of the infused analyte indicates the presence of matrix effects at that retention time.[6][7]

    • Quantitative Assessment: To quantify the matrix effect, the peak response of an analyte in a post-extraction spiked sample (analyte added to an extracted blank matrix) is compared to the peak response of the analyte in a pure solution at the same concentration. The ratio of these responses indicates the extent of ion suppression or enhancement.

  • Question: What role do anticoagulants and lipemia play in matrix effects for this compound analysis?

  • Answer: Studies have shown that both the choice of anticoagulant (e.g., sodium heparin, sodium citrate, K3EDTA) and the presence of lipids (lipemia) in plasma samples can significantly influence matrix effects.[6] Lipemic samples, in particular, are known to be a significant source of ion suppression. Therefore, it is crucial to evaluate matrix effects across different lots of plasma with varying lipemic states and anticoagulant types.[6]

Experimental Protocols

1. Sample Preparation: Solid-Phase Extraction (SPE) for this compound

This protocol is a general procedure and may require optimization for your specific application.

  • Cartridge Conditioning:

    • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol.

    • Equilibrate the cartridge with 1 mL of water.[1]

  • Sample Loading:

    • To 100 µL of plasma, add 10 µL of a suitable internal standard (e.g., this compound-d8).

    • Add 200 µL of 4% phosphoric acid in water.

    • Vortex the sample to ensure thorough mixing.

    • Load the pre-treated sample onto the conditioned SPE cartridge.[1]

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.[1]

  • Elution:

    • Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.[1]

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.[1]

2. Chromatographic Conditions

  • Column: Phenomenex LUNA phenyl hexyl, 2 mm x 50 mm, 5 µm[6]

  • Mobile Phase A: Acetonitrile/20 mM Ammonium Acetate (52:48 v/v)[6]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (v/v)[6]

  • Flow Rate: 0.30 mL/min[8]

  • Gradient: A gradient rising from 2% to 85% mobile phase B.[6]

  • Injection Volume: 10 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Electrospray Ionization (ESI), Positive[6][8]

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Minimizing Matrix Effects

TechniqueProsConsTypical Matrix Effect Level
Protein Precipitation (PPT) Simple, fast, high throughputLeast clean extract, high potential for matrix effectsHigh
Liquid-Liquid Extraction (LLE) Cleaner than PPT, removes many polar interferencesMore labor-intensive than PPT, requires solvent optimizationModerate
Solid-Phase Extraction (SPE) Provides the cleanest extracts, most effective at removing interferencesMost complex and time-consuming, requires method developmentLow

Visualizations

experimental_workflow General Experimental Workflow for this compound Bioanalysis sample Plasma Sample is_spike Spike with Internal Standard sample->is_spike sample_prep Sample Preparation (PPT, LLE, or SPE) is_spike->sample_prep centrifuge Centrifugation/ Evaporation sample_prep->centrifuge reconstitute Reconstitution centrifuge->reconstitute lc_ms LC-MS/MS Analysis reconstitute->lc_ms data Data Processing & Quantification lc_ms->data

Caption: General experimental workflow for this compound bioanalysis.

troubleshooting_logic Troubleshooting Logic for Minimizing Matrix Effects start Inconsistent/Inaccurate Results (Suspected Matrix Effects) assess_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->assess_me me_present Matrix Effects Confirmed? assess_me->me_present optimize_chrom Optimize Chromatography (Gradient, Column) me_present->optimize_chrom Yes no_me No Significant Matrix Effects me_present->no_me No improve_sp Improve Sample Preparation (LLE or SPE) optimize_chrom->improve_sp use_sil_is Use Stable Isotope-Labeled Internal Standard improve_sp->use_sil_is revalidate Re-validate Method use_sil_is->revalidate

Caption: Troubleshooting logic for minimizing matrix effects.

References

Improving the yield and purity of synthetic desmethylolanzapine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of synthetic desmethylolanzapine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: The most prevalent synthetic route involves the condensation of 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride with piperazine. This reaction is typically carried out in a high-boiling point solvent mixture, such as dimethyl sulfoxide (DMSO) and toluene.[1]

Q2: What are the critical parameters to control during the synthesis to ensure a good yield?

A2: Key parameters to control for a successful synthesis include reaction temperature, reaction time, and the quality of the starting materials. The reaction is often performed at elevated temperatures, and monitoring the reaction progress by a suitable technique like HPLC is crucial to determine the optimal reaction time.[3] Ensuring the purity of the starting 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine is also vital to prevent the carry-over of impurities.

Q3: How can the purity of synthesized this compound be assessed?

A3: High-Performance Liquid Chromatography (HPLC) is the most widely used method to determine the purity of this compound.[2][4] Typical methods employ a C8 or C18 reversed-phase column with UV detection. Isocratic or gradient elution with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol is commonly used.[2][4][5]

Troubleshooting Guides

Low Yield
Problem Potential Cause Troubleshooting Steps
Low product yield Incomplete reaction.- Monitor the reaction progress using HPLC to ensure it has gone to completion. - Extend the reaction time or slightly increase the temperature if the reaction is sluggish.
Degradation of starting material or product.- Ensure the quality and purity of the starting materials. - If reagents are sensitive to air or moisture, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
Inefficient work-up and extraction.- Optimize the pH and solvent selection during the work-up to ensure complete recovery of the product.
Loss of product during purification.- Optimize the crystallization solvent and conditions to minimize solubility of the product in the mother liquor.
Low Purity
Problem Potential Cause Troubleshooting Steps
Presence of starting material Incomplete reaction.- As with low yield, monitor the reaction to completion.
Formation of dimeric impurities Side reaction of piperazine with the starting material.- This is a known issue in similar reactions.[6][7] Consider using a molar excess of piperazine to favor the desired product formation.
Product "oiling out" during crystallization The chosen solvent system is too effective a solvent for the compound.- Gradually add a poor solvent (an anti-solvent) to the solution to induce precipitation. - Alternatively, select a different solvent system where the compound has lower solubility at room temperature.[3]
The cooling rate is too fast.- Allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or freezer. Slow cooling promotes the formation of well-defined crystals.[3]
Co-crystallization of impurities Impurities have similar solubility profiles to the product.- Multiple recrystallizations may be necessary. - Consider converting the crude product to an acid addition salt, which may have different crystallization properties and allow for purification, followed by conversion back to the free base.
Formation of amorphous product Rapid precipitation.- Avoid overly rapid cooling or the fast addition of an anti-solvent. - Seeding the solution with a small crystal of the desired polymorph can encourage crystalline growth.[3]

Experimental Protocols

Synthesis of this compound

This protocol is based on the general principle of condensing 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride with piperazine.

Materials:

  • 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride

  • Piperazine

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Water

Procedure:

  • Combine 4-amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine hydrochloride and a molar excess of piperazine in a reaction vessel.

  • Add a solvent mixture of DMSO and toluene.

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen) and maintain for several hours.

  • Monitor the reaction progress by HPLC until the starting material is consumed.

  • Cool the reaction mixture and add water to precipitate the crude product.

  • Stir the suspension at a reduced temperature to maximize precipitation.

  • Collect the solid product by filtration and wash with water.

  • Dry the crude this compound under vacuum.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Suitable solvent (e.g., acetonitrile, ethanol, or a solvent mixture)

Procedure:

  • Dissolve the crude this compound in a minimal amount of the chosen solvent at an elevated temperature.

  • Hot-filter the solution to remove any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization.

  • Further cool the mixture in an ice bath or refrigerator to maximize crystal formation.

  • Collect the purified crystals by filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified this compound under vacuum.

Data Presentation

Table 1: Summary of Reaction Conditions for Analogous Olanzapine Synthesis from this compound (for reference)

ParameterCondition 1Condition 2
Methylating Agent Methyl iodideDimethyl sulfate
Base DiisopropylamineSodium hydroxide
Solvent THF and DimethylacetamideDichloromethane and Methanol
Temperature -20 °C< 0 °C
Yield 93% (of olanzapine oxalate)[8]Not specified

Note: This data is for the subsequent methylation step to olanzapine and is provided as a reference for reaction conditions that this compound is subjected to, which can inform its required purity.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis Start Starting Materials: 4-amino-2-methyl-10H-thieno[2,3-b][1,5]benzodiazepine HCl Piperazine Solvents (DMSO, Toluene) Reaction Condensation Reaction (Reflux, Inert Atmosphere) Start->Reaction Monitoring HPLC Monitoring Reaction->Monitoring Workup Precipitation with Water Monitoring->Workup Reaction Complete Isolation Filtration and Washing Workup->Isolation Crude_Product Crude this compound Isolation->Crude_Product

Caption: Workflow for the synthesis of crude this compound.

Purification_Workflow cluster_purification Purification Crude_Product Crude this compound Dissolution Dissolve in Hot Solvent Crude_Product->Dissolution Filtration_Hot Hot Filtration Dissolution->Filtration_Hot Crystallization Slow Cooling Filtration_Hot->Crystallization Isolation_Pure Filtration and Washing Crystallization->Isolation_Pure Pure_Product Pure this compound Isolation_Pure->Pure_Product

Caption: General workflow for the purification of this compound by recrystallization.

Troubleshooting_Logic Initial_Synthesis Crude Product Analysis Low_Yield Low Yield? Initial_Synthesis->Low_Yield Low_Purity Low Purity? Low_Yield->Low_Purity No Check_Reaction_Completion Check Reaction Completion Low_Yield->Check_Reaction_Completion Yes Identify_Impurities Identify Impurities (HPLC-MS) Low_Purity->Identify_Impurities Yes Pass Product Meets Specs Low_Purity->Pass No Optimize_Workup Optimize Workup/Extraction Check_Reaction_Completion->Optimize_Workup Fail Further Optimization Needed Optimize_Workup->Fail Optimize_Crystallization Optimize Crystallization Salt_Formation Consider Salt Formation/Purification Optimize_Crystallization->Salt_Formation Recrystallize Recrystallize Identify_Impurities->Recrystallize Recrystallize->Optimize_Crystallization Salt_Formation->Fail

Caption: Logical troubleshooting flow for this compound synthesis.

References

Technical Support Center: Troubleshooting Poor Chromatographic Peak Shape for Desmethylolanzapine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with targeted troubleshooting strategies and frequently asked questions (FAQs) to address poor chromatographic peak shape for desmethylolanzapine.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak commonly exhibiting tailing in reversed-phase HPLC?

A: Peak tailing is the most common peak shape issue for this compound and is primarily caused by secondary interactions between the analyte and the stationary phase.[1] this compound is a basic compound with amine functional groups.[1][2] In reversed-phase HPLC using silica-based columns, these basic groups can interact strongly with acidic residual silanol groups (Si-OH) on the silica surface, especially at a mobile phase pH above 3.[3] This secondary ionic interaction mechanism, in addition to the primary hydrophobic retention, causes a portion of the analyte molecules to lag on the column, resulting in an asymmetrical peak with a "tail".[4]

Other potential causes for peak tailing include:

  • Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.[5][6]

  • Column Degradation: An old or contaminated column, or one with a void at the inlet, can lead to distorted peak shapes.[1][5]

  • Low Buffer Concentration: Insufficient buffering of the mobile phase can lead to pH shifts within the column, affecting peak symmetry.[5]

Q2: My this compound peak is tailing. What are the first steps I should take to troubleshoot?

A: A systematic approach is key. Start by isolating the problem between the column, the mobile phase, and the overall system.

  • Check Mobile Phase pH: Ensure the pH is appropriate for analyzing a basic compound. A common strategy is to work at a low pH (e.g., 2.5 - 3.5) to protonate the residual silanol groups on the column, minimizing secondary interactions.[7][8]

  • Verify Buffer Strength: A low buffer concentration may not be sufficient to control the on-column pH. If you suspect this, try increasing the buffer strength to a range of 20-50 mM.[5]

  • Assess Column Health: If the column has been used for many injections or with aggressive mobile phases, it may be degraded.[5] Try flushing the column with a strong solvent or, if the problem persists, replace it with a new one to see if the peak shape improves.[5][6] Removing the guard column, if one is used, can also help determine if it is the source of the problem.[6]

Q3: How does mobile phase pH specifically impact the peak shape of this compound?

A: Mobile phase pH is a critical parameter because it controls the ionization state of both this compound (a weak base with a predicted pKa of ~8.6) and the stationary phase's residual silanol groups (acidic, pKa ~3.5-4.5).[3][9]

  • Low pH (pH 2.5 - 3.5): At this pH, this compound is fully protonated (positively charged). More importantly, the acidic silanol groups on the silica surface are largely unionized (neutral), which significantly reduces the strong ionic interactions that cause peak tailing.[7] This is the most common strategy for achieving good peak shape for basic compounds on standard silica columns.

  • Mid pH (pH 4 - 7): This range is often problematic. The silanol groups become deprotonated (negatively charged) while this compound remains protonated, leading to maximum unwanted ionic interaction and severe peak tailing.[3]

  • High pH (pH > 10): At a pH well above the analyte's pKa, this compound is in its neutral form. This can also lead to good peak shape, but it requires a specialized pH-stable column (e.g., hybrid-silica or polymer-based) as standard silica columns will rapidly dissolve at high pH.[6][8][10]

Q4: I've optimized the mobile phase pH, but the peak shape is still not ideal. What other strategies can I try?

A: If pH optimization is insufficient, consider the following advanced strategies:

  • Use a Modern, High-Purity Column: Older "Type A" silica columns have higher metal content and more active silanol groups.[4] Switching to a modern, high-purity "Type B" silica column that is fully end-capped will provide a more inert surface and better peak shape.[8][10] Columns with polar-embedded phases or charged surface hybrid (CSH) technology are specifically designed to improve the peak shape of basic analytes.[5]

  • Add a Competing Base: Adding a mobile phase modifier like triethylamine (TEA) at a low concentration (e.g., 5-10 mM) can improve peak shape.[7] The positively charged TEA molecules compete with the protonated this compound for interaction with the active silanol sites, effectively masking them from the analyte.[7] However, be aware that additives like TEA can shorten column lifetime and may suppress ionization in mass spectrometry.[7][8]

  • Lower the Column Temperature: Reducing the temperature can sometimes improve peak shape, although it will also increase retention time and backpressure.[11]

Q5: Could my sample preparation be causing the poor peak shape?

A: Yes, sample preparation can significantly impact chromatography. Two common issues are:

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent that is much stronger than your mobile phase (e.g., 100% acetonitrile for a mobile phase starting at 10% acetonitrile), it can cause peak distortion, including fronting or splitting.[5][12] Solution: Whenever possible, dissolve your sample in the initial mobile phase or in a solvent that is weaker than the mobile phase.[5]

  • Mass Overload: Injecting too much analyte onto the column leads to a characteristic peak shape with a normal front and a triangular, tailing back.[6] Solution: Dilute your sample or reduce the injection volume and reinject. If the peak shape improves and becomes more symmetrical, the original issue was column overload.[5][6]

Q6: All the peaks in my chromatogram are broad or tailing, not just this compound. What does this indicate?

A: If all peaks are affected similarly, the problem is likely systemic and not related to specific analyte-column chemistry.[6]

  • Extra-Column Volume: Excessive dead volume in the system (e.g., from long or wide-bore tubing between the injector, column, and detector) can cause band broadening for all components.[5] Ensure all connections are tight and use tubing with the appropriate inner diameter for your system.

  • Blocked Column Frit: Particulates from the sample or mobile phase can clog the inlet frit of the column, distorting the flow path and affecting all peaks.[6] This can sometimes be resolved by back-flushing the column.[6]

  • Column Void: A void or channel can form at the head of the column bed due to pressure shocks or dissolution of the silica packing.[5] This causes peak distortion for all analytes. A column with a void typically needs to be replaced.[5]

Troubleshooting Workflow

The following diagram provides a logical workflow for diagnosing and resolving poor peak shape for this compound.

TroubleshootingWorkflow start Observe Poor Peak Shape (Tailing, Fronting, Broadening) q1 Is the issue affecting all peaks or just this compound? start->q1 all_peaks System-Wide Issue q1->all_peaks All Peaks single_peak Analyte-Specific Issue (Likely Peak Tailing) q1->single_peak Just this compound check_connections Check for Dead Volume (tubing, fittings) all_peaks->check_connections check_frit Check/Replace Column Frit Back-flush column check_connections->check_frit check_void Check for Column Void Replace column if necessary check_frit->check_void q3 Peak shape still poor? check_void->q3 q2 Is Mobile Phase pH < 4? single_peak->q2 adjust_ph Adjust Mobile Phase to pH 2.5 - 3.5 q2->adjust_ph No q2->q3 Yes adjust_ph->q3 check_overload Check for Sample Overload (Dilute sample or reduce injection volume) check_solvent Check Sample Solvent (Ensure it's weaker than mobile phase) check_overload->check_solvent adv_solutions Advanced Solutions check_solvent->adv_solutions q3->check_overload Yes end Good Peak Shape Achieved q3->end No new_column Use Modern End-Capped or Polar-Embedded/CSH Column adv_solutions->new_column add_modifier Add Competing Base (e.g., TEA) to Mobile Phase adv_solutions->add_modifier new_column->end add_modifier->end

Caption: A step-by-step workflow for troubleshooting poor peak shape.

Key Physicochemical and Chromatographic Parameters

This table summarizes essential data for the chromatographic analysis of this compound.

ParameterValue / RecommendationReference(s)
Molecular Formula C₁₆H₁₈N₄S[9]
Molecular Weight 298.4 g/mol [13]
Analyte Type Basic Compound[4]
pKa (Predicted) 8.58 ± 0.10[9]
Recommended Column Types High-purity, end-capped C18 or C8; Polar-embedded phase; Charged Surface Hybrid (CSH); Phenyl-Hexyl. Use columns rated for high pH if operating above pH 8.[5][10][14][15]
Optimal Mobile Phase pH Low pH: 2.5 - 4.0 (to suppress silanol activity). High pH: >10 (requires a pH-stable column).[7][8][10]
Common Mobile Phases Acetonitrile or Methanol with a buffered aqueous phase (e.g., phosphate, formate, or acetate buffer).[14][15][16]
Buffer Concentration 10 - 50 mM.[5][7]

Example Experimental Protocol for Good Peak Shape

This protocol provides a robust starting point for developing an HPLC-UV method for this compound, designed to minimize peak tailing.

ParameterSpecification
Column Modern, end-capped C18 Column (e.g., Agilent ZORBAX, Waters XBridge, Phenomenex Luna), 4.6 x 150 mm, 3.5 µm particle size.
Mobile Phase A 25 mM Potassium Phosphate Monobasic. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.22 µm filter.
Mobile Phase B Acetonitrile.
Gradient Program 0-2 min: 20% B; 2-10 min: 20% to 70% B; 10-12 min: 70% B; 12.1-15 min: 20% B (re-equilibration).
Flow Rate 1.0 mL/min.
Column Temp. 30 °C.
Injection Volume 10 µL.
Sample Diluent Mobile Phase A / Acetonitrile (80:20 v/v).
Detection UV at 254 nm.

Visualizing the Cause of Peak Tailing

This diagram illustrates the chemical interaction at the stationary phase surface that leads to peak tailing for basic compounds like this compound.

PeakTailingMechanism cluster_0 Silica Surface (pH > 4) cluster_1 Mobile Phase silanol Si-O⁻ silica [Stationary Phase] interaction Unwanted Ionic Interaction (Causes Peak Tailing) analyte This compound-H⁺ analyte->silanol Strong Attraction

Caption: Interaction between protonated analyte and ionized silanol sites.

References

Optimization of mass spectrometry parameters for desmethylolanzapine detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing mass spectrometry parameters for the detection of desmethylolanzapine. The information is presented in a question-and-answer format, including troubleshooting guides and frequently asked questions (FAQs), to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common ionization technique for this compound analysis by LC-MS/MS?

A1: The most common and effective ionization technique for this compound is positive ion mode electrospray ionization (ESI).[1][2] This is because the chemical structure of this compound readily accepts a proton to form a positively charged ion, [M+H]+.

Q2: What are the typical precursor and product ions for this compound in MRM mode?

A2: For this compound, the protonated molecule [M+H]+ is used as the precursor ion (Q1). The exact m/z will be approximately 299.1. Common product ions (Q3) result from characteristic fragmentation of the molecule. Multiple reaction monitoring (MRM) transitions are crucial for selective and sensitive detection. Please refer to the data tables below for specific m/z values reported in various studies.

Q3: What type of internal standard is recommended for quantitative analysis of this compound?

A3: The ideal internal standard is a stable isotope-labeled version of the analyte, such as this compound-D8.[3] If a labeled version of the metabolite is unavailable, a labeled version of the parent drug, like olanzapine-D3, can be used, but it's crucial to verify that it behaves similarly during sample preparation and ionization.[3] Using a structurally similar compound with a different mass is another option, but this requires more rigorous validation to account for potential differences in extraction recovery and ionization efficiency.

Q4: What are the most common sample preparation techniques for extracting this compound from biological matrices?

A4: The three most common sample preparation techniques for this compound are:

  • Protein Precipitation (PPT): This is a simple and fast method where a solvent like methanol or acetonitrile is added to the sample (e.g., plasma) to precipitate proteins.[1][2][4]

  • Liquid-Liquid Extraction (LLE): This technique involves extracting the analyte from the aqueous biological sample into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE offers a more selective and cleaner extraction by using a solid sorbent to retain the analyte while interferences are washed away.[3] The choice of technique depends on the required sensitivity, sample matrix, and available resources.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity 1. Suboptimal MS/MS parameters. 2. Inefficient ionization. 3. Ion suppression from matrix components. 4. Inefficient sample extraction. 5. Poor chromatographic peak shape.1. Optimize collision energy and declustering potential for your specific instrument. 2. Ensure the mobile phase pH is appropriate for positive ionization (e.g., acidic with 0.1% formic acid). 3. Improve sample cleanup using SPE or LLE. Dilute the sample if possible. Adjust chromatography to separate the analyte from co-eluting interferences.[3] 4. Evaluate different sample preparation techniques (PPT, LLE, SPE) and optimize solvent choice and pH. 5. Optimize the LC gradient, column chemistry, and flow rate to achieve sharper peaks.
High Background Noise 1. Contaminated solvents or reagents. 2. Dirty ion source. 3. Matrix interferences. 4. In-source fragmentation.1. Use high-purity, LC-MS grade solvents and freshly prepared mobile phases.[5] 2. Clean the ion source components according to the manufacturer's protocol.[6] 3. Enhance sample preparation to remove more interfering compounds.[5] 4. Reduce the declustering potential to minimize fragmentation in the ion source.
Poor Peak Shape (Tailing or Fronting) 1. Column overload. 2. Secondary interactions with the column. 3. Inappropriate mobile phase pH. 4. Column degradation.1. Dilute the sample or inject a smaller volume. 2. Add a small amount of a competing base to the mobile phase. Ensure the sample solvent is compatible with the mobile phase. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Replace the analytical column.
Inconsistent Retention Times 1. Air bubbles in the pump. 2. Leaks in the LC system. 3. Inconsistent mobile phase composition. 4. Column temperature fluctuations.1. Purge the LC pumps. 2. Check all fittings and connections for leaks. 3. Prepare mobile phases carefully and ensure proper mixing. 4. Use a column oven to maintain a stable temperature.
No Peaks Detected 1. Incorrect MRM transitions. 2. No sample injected. 3. Clog in the LC system or injector. 4. Mass spectrometer not properly tuned or calibrated.1. Verify the precursor and product ion m/z values. 2. Check the autosampler for proper vial and syringe operation. 3. Troubleshoot the LC system for pressure issues and blockages. 4. Perform a system tune and calibration according to the manufacturer's recommendations.

Quantitative Data Summary

The following tables summarize key mass spectrometry parameters for the detection of this compound from various sources. These values should be used as a starting point and optimized for your specific instrument and experimental conditions.

Table 1: MRM Transitions for this compound

Precursor Ion (m/z)Product Ion (m/z)Notes
299.1256.1Commonly reported transition.
299.1213.1Alternative product ion.
299.2256.2May be observed depending on instrument resolution.

Table 2: Optimized Mass Spectrometry Voltages

ParameterTypical RangePurpose
Declustering Potential (DP) 50 - 100 VPrevents solvent clusters from entering the mass spectrometer and can aid in desolvation.
Collision Energy (CE) 20 - 40 eVProvides the energy for fragmentation of the precursor ion in the collision cell.[7]
Cell Exit Potential (CXP) 10 - 20 VHelps to focus and accelerate the product ions from the collision cell towards the detector.[7]

Note: The optimal values for DP, CE, and CXP are instrument-dependent and should be determined empirically.

Experimental Protocols

Protocol 1: Sample Preparation by Protein Precipitation

  • To 100 µL of plasma or serum sample, add 300 µL of ice-cold methanol or acetonitrile containing the internal standard.[1][2][4]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

  • Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Liquid Chromatography

  • Column: A C18 reversed-phase column is commonly used (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).[3]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration. A generic gradient is as follows:

    • 0-1 min: 10% B

    • 1-5 min: Ramp to 90% B

    • 5-7 min: Hold at 90% B

    • 7.1-10 min: Return to 10% B and equilibrate.

  • Injection Volume: 5 - 10 µL.

  • Column Temperature: 30 - 40 °C.

Note: The chromatographic method should be optimized to ensure sufficient separation of this compound from its parent drug, olanzapine, and other potential interferences.

Visualizations

Olanzapine_Metabolism Olanzapine Metabolism to this compound Olanzapine Olanzapine This compound N-desmethylolanzapine (Active Metabolite) Olanzapine->this compound N-demethylation CYP1A2 CYP1A2 (Primary) CYP1A2->Olanzapine CYP2D6 CYP2D6 (Minor) CYP2D6->Olanzapine

Caption: Metabolic pathway of olanzapine to N-desmethylolanzapine.

LCMSMS_Workflow General LC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry Plasma Plasma/Serum Sample Precipitation Protein Precipitation Plasma->Precipitation Extraction LLE or SPE Precipitation->Extraction Reconstitution Reconstitution Extraction->Reconstitution Injection Injection Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization ESI+ Separation->Ionization Q1 Q1: Precursor Ion Selection (m/z 299.1) Ionization->Q1 Q2 Q2: Collision-Induced Dissociation Q1->Q2 Q3 Q3: Product Ion Selection Q2->Q3 Detection Detection Q3->Detection

Caption: Experimental workflow for this compound analysis.

References

Strategies to prevent the degradation of desmethylolanzapine during sample storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of desmethylolanzapine (DMO) during sample storage.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound (DMO) is the primary N-desmethyl metabolite of the atypical antipsychotic medication olanzapine. Its formation is primarily mediated by the cytochrome P450 enzyme CYP1A2. Accurate quantification of DMO in biological samples is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling. Like its parent compound, olanzapine, DMO can be susceptible to degradation, leading to inaccurate measurements and compromised data integrity.

Q2: What are the primary factors that can cause this compound degradation in stored samples?

Based on studies of olanzapine and its metabolites, the primary factors contributing to the degradation of this compound in biological samples are:

  • Oxidation: The chemical structure of DMO, similar to olanzapine, is susceptible to oxidation. This can be initiated by atmospheric oxygen, reactive oxygen species in the sample, or exposure to light.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation. Conversely, storing samples at low temperatures is a common strategy to slow down degradation processes.

  • pH: Although less documented for DMO specifically, the stability of olanzapine has been shown to be pH-dependent. Extreme pH conditions can potentially lead to hydrolysis or other degradation reactions.

  • Sample Matrix: The type of biological sample (e.g., plasma, serum, whole blood) can influence stability. For instance, olanzapine has been reported to be less stable in serum and whole blood compared to EDTA plasma.[1]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of samples can lead to the degradation of analytes.

Q3: What are the recommended storage conditions for plasma samples containing this compound?

For optimal stability, plasma samples intended for DMO analysis should be stored at -20°C or lower.[2] One study indicated that olanzapine is stable in EDTA plasma for up to 2 years at -20°C.[1] For long-term storage beyond what has been validated, storage at -80°C is recommended. It is also advisable to minimize the exposure of samples to room temperature and light during handling and processing.

Q4: Should I use any additives to stabilize this compound in my samples?

The use of antioxidants, such as ascorbic acid, has been shown to have a moderate stabilizing effect on olanzapine in certain matrices.[1] While specific studies on DMO are limited, it is a reasonable strategy to consider adding an antioxidant, particularly if samples will be stored for extended periods or if there is a delay in processing. The final concentration of the antioxidant should be optimized and validated to ensure it does not interfere with the analytical method.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments related to this compound stability.

Problem Possible Causes Troubleshooting Steps
Low or inconsistent DMO concentrations in stored samples. Degradation of DMO during storage.1. Verify Storage Temperature: Ensure that storage freezers are maintaining the target temperature (e.g., -20°C or -80°C) without significant fluctuations. 2. Review Sample Handling: Minimize the time samples are at room temperature during processing. Use ice baths for temporary storage. 3. Evaluate Sample Matrix: If using serum or whole blood, consider switching to EDTA plasma, which has shown better stability for the parent compound, olanzapine.[1] 4. Add an Antioxidant: Consider adding ascorbic acid to your samples immediately after collection. The final concentration should be validated.
Decreasing DMO concentrations with repeated analysis of the same sample. Degradation due to multiple freeze-thaw cycles.1. Aliquot Samples: Upon initial processing, divide samples into smaller, single-use aliquots to avoid the need for repeated freezing and thawing of the entire sample. 2. Validate Freeze-Thaw Stability: As part of your method validation, perform a freeze-thaw stability experiment to determine the number of cycles your analyte can withstand without significant degradation.
Appearance of unknown peaks in the chromatogram of stored samples. Formation of degradation products.1. Conduct Forced Degradation Studies: Perform forced degradation studies (see Experimental Protocols section) to intentionally degrade DMO and identify its potential degradation products. This will help in confirming if the new peaks are related to DMO degradation. 2. Optimize Chromatography: Adjust your chromatographic method to ensure separation of DMO from its potential degradation products.
Poor recovery of DMO during sample extraction. Adsorption to container surfaces or degradation during the extraction process.1. Test Different Collection Tubes: Evaluate different types of collection tubes (e.g., polypropylene vs. glass) to check for adsorption. 2. Optimize Extraction Conditions: Ensure the pH of your extraction buffer is optimal for DMO stability. Keep extraction times to a minimum and perform steps at reduced temperatures if possible.

Quantitative Data Summary

The following table summarizes stability data for this compound (DMO) and its parent compound, olanzapine (OLZ), from various studies. This data can be used as a guideline for designing your own stability experiments.

AnalyteMatrixStorage ConditionDurationStability OutcomeReference
OLZ & DMOHuman PlasmaRoom Temperature24 hoursStable[3]
OLZ & DMOHuman PlasmaFreeze-Thaw3 cyclesStable[3]
OLZ & DMOHuman Plasma-20°C30 daysStable[3]
OLZHuman EDTA PlasmaAmbient Temperature3 daysStable[1]
OLZHuman EDTA Plasma2-8°C2 weeksStable[1]
OLZHuman EDTA Plasma-20°C1 yearStable[1]
OLZHuman SerumAmbient Temperature5 daysUnstable[1]
OLZWhole BloodVarious Conditions-Unstable[1]

Note: Stability is generally defined as a deviation of less than 15% from the initial concentration.

Experimental Protocols

Protocol for Long-Term Stability Assessment of this compound in Plasma

1. Objective: To evaluate the long-term stability of DMO in human plasma at -20°C and -80°C.

2. Materials:

  • Blank human EDTA plasma

  • This compound (DMO) analytical standard

  • Internal standard (IS) solution (e.g., olanzapine-d3)

  • Methanol or other suitable solvent for stock solutions

  • Calibrated pipettes and polypropylene storage tubes

  • LC-MS/MS system

3. Procedure:

  • Prepare a stock solution of DMO in a suitable solvent.

  • Spike a pool of blank human plasma with DMO to achieve low and high-quality control (QC) concentrations.

  • Aliquot the spiked plasma samples into polypropylene tubes for each time point and storage temperature.

  • Prepare a set of "time zero" samples for immediate analysis.

  • Store the remaining aliquots at -20°C and -80°C.

  • At each designated time point (e.g., 1, 3, 6, and 12 months), retrieve a set of low and high QC samples from each storage temperature.

  • Allow the samples to thaw completely at room temperature.

  • Prepare the samples for analysis using a validated bioanalytical method (e.g., protein precipitation followed by LC-MS/MS analysis).

  • Analyze the "time zero" samples along with a fresh calibration curve.

  • Analyze the stored QC samples against a fresh calibration curve at each time point.

4. Data Analysis:

  • Calculate the mean concentration of the stored QC samples at each time point.

  • Compare the mean concentration of the stored QCs to the nominal concentration (or the "time zero" concentration).

  • The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Visualizations

Logical Flow for Troubleshooting DMO Degradation

troubleshooting_flow Troubleshooting this compound Degradation start Inconsistent or Low DMO Results check_storage Verify Storage Conditions (Temp, Duration) start->check_storage check_handling Review Sample Handling (Thaw time, Light exposure) start->check_handling check_matrix Evaluate Sample Matrix (Plasma vs. Serum) start->check_matrix add_stabilizer Consider Adding Stabilizer (e.g., Ascorbic Acid) check_storage->add_stabilizer If conditions are correct aliquot Aliquot Samples to Avoid Freeze-Thaw Cycles check_handling->aliquot If handling is prolonged check_matrix->add_stabilizer If matrix is suboptimal revalidate Re-validate Analytical Method add_stabilizer->revalidate aliquot->revalidate stability_workflow Workflow for DMO Stability Assessment cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare DMO Stock Solution spike_plasma Spike Blank Plasma (Low & High QC) prep_stock->spike_plasma aliquot_samples Aliquot Samples for Each Time Point spike_plasma->aliquot_samples store_minus_20 Store at -20°C aliquot_samples->store_minus_20 store_minus_80 Store at -80°C aliquot_samples->store_minus_80 analyze_t0 Analyze T0 Samples aliquot_samples->analyze_t0 analyze_tn Analyze Stored Samples at Time 'n' store_minus_20->analyze_tn store_minus_80->analyze_tn compare_results Compare Results to T0 analyze_t0->compare_results analyze_tn->compare_results final_report Stability Report compare_results->final_report Assess Stability

References

Technical Support Center: Desmethylolanzapine Extraction from Brain Tissue

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of desmethylolanzapine from brain tissue. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experimental workflows and enhance extraction recovery.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What are the most common methods for extracting this compound from brain tissue?

A1: The primary methods for extracting this compound and its parent compound, olanzapine, from brain tissue are protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[1] A hybrid approach, combining SPE with PPT (Hybrid SPE-PPT), has also been utilized to effectively remove endogenous substances like proteins and phospholipids from brain homogenates.[1]

Q2: My this compound recovery is low. How can I improve it?

A2: Low recovery can be addressed by optimizing several key parameters:

  • pH Adjustment: The extraction efficiency is highly dependent on the pH of the aqueous phase.[2] Since olanzapine has a pKa greater than 7, maintaining a pH above 7 will ensure the analyte is in a non-ionized form, which facilitates its transfer to the organic phase during LLE.[2] For SPE, adjusting the pH can enhance the analyte's affinity for the sorbent.[2]

  • Solvent Selection: The choice of organic solvent in LLE is critical. Solvents like dichloromethane, methyl tert-butyl ether, and ethyl acetate have been shown to be effective in removing phospholipids, which can interfere with the analysis.[1]

  • Homogenization: Ensure the brain tissue is thoroughly homogenized to allow for efficient extraction of the analyte from the matrix.

  • Method Selection: Consider switching your extraction method. For instance, SPE can offer cleaner extracts and potentially higher recovery compared to LLE by minimizing matrix effects.[3]

Q3: I'm observing significant matrix effects in my LC-MS/MS analysis. What can I do to minimize them?

A3: Matrix effects, such as ion suppression, are a common challenge when analyzing complex biological samples like brain tissue.[4][5][6] Here are some strategies to mitigate them:

  • Improve Sample Cleanup: The most effective way to reduce matrix effects is to remove interfering endogenous components from the sample. SPE is generally more effective at this than LLE or PPT.[3] The use of Hybrid SPE-PPT can also yield a cleaner filtrate ready for LC-MS/MS analysis.[1]

  • Chromatographic Separation: Optimize your chromatographic method to separate this compound from co-eluting matrix components.[4] This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Use of an Isotope-Labeled Internal Standard: Incorporating a stable isotope-labeled internal standard (e.g., this compound-D8) can help to compensate for variability introduced by matrix effects.[4]

  • Dilution: Diluting the sample can sometimes reduce the concentration of interfering matrix components, thereby lessening their impact on ionization. However, this may compromise the sensitivity of the assay.

Q4: Can you provide a starting point for a liquid-liquid extraction (LLE) protocol for brain tissue?

A4: A published method for the extraction of antipsychotic drugs, including olanzapine, from rat brain homogenate provides a good starting point. The key steps include:

  • To 200 μl of brain homogenate, add an internal standard.

  • Alkalize the sample by adding 0.4 ml of 0.5 M Na₂HPO₄ (pH 10.69).[7]

  • Extract the sample twice with 3 ml of isopropyl ether.[7]

  • Centrifuge to separate the layers.[7]

  • Evaporate the organic layer to dryness.[7]

  • Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[7]

Q5: What are the advantages of solid-phase extraction (SPE) over LLE for this application?

A5: SPE offers several advantages over LLE for the extraction of this compound from brain tissue:

  • Higher Purity: SPE can provide cleaner extracts by more effectively removing interfering substances, which leads to reduced matrix effects.[3]

  • Higher Recovery: In some cases, SPE can lead to higher and more reproducible recovery of the analyte.[3][8]

  • Automation: SPE procedures are more easily automated, which can increase sample throughput.[1]

  • Reduced Solvent Consumption: SPE typically uses smaller volumes of organic solvents compared to LLE.

Quantitative Data Summary

The following tables summarize reported recovery rates for olanzapine and this compound using different extraction methods.

Table 1: Extraction Recovery from Brain Tissue

AnalyteExtraction MethodMatrixRecovery (%)Reference
OlanzapineSolid-Phase Extraction (SPE)Rat Brain Homogenate> 90.0%[9]
OlanzapineLiquid-Liquid Extraction (LLE)Rat Brain Tissue> 82%[10]

Table 2: Extraction Recovery from Plasma/Serum

AnalyteExtraction MethodMatrixRecovery (%)Reference
Olanzapine & this compoundSolid-Phase Extraction (SPE)Human Plasma82.75% - 100.96%[11]
Olanzapine & this compoundLiquid-Liquid Extraction (LLE)Human Plasma> 90%[11]
Olanzapine & this compoundSolid-Phase Extraction (SPE)Human PlasmaOlanzapine: 92.95±3.60%, this compound: 87.04±3.8%[12]

Detailed Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Rat Brain Homogenate

This protocol is adapted from a method for the simultaneous determination of several antipsychotic drugs in rat brain tissue.[7]

Materials:

  • Rat brain homogenate

  • Internal standard solution (e.g., midazolam, 40.0 ng/ml)

  • 0.5 M Sodium Phosphate Dibasic (Na₂HPO₄), pH adjusted to 10.69

  • Isopropyl ether

  • Methanol

  • 20 mM Ammonium formate, pH adjusted to 3.86 with formic acid

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator

  • Ultrasonicator

Procedure:

  • Pipette 200 μl of rat brain homogenate into a centrifuge tube.

  • Add 25 μl of the internal standard solution.

  • Add 0.4 ml of 0.5 M Na₂HPO₄ (pH 10.69) to the sample and briefly mix.

  • Add 3 ml of isopropyl ether and vortex for an appropriate time to ensure thorough mixing.

  • Repeat the extraction with another 3 ml of isopropyl ether.

  • Centrifuge the sample at 2000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under reduced pressure in a vacuum centrifuge.

  • Reconstitute the dried residue in 100 μl of a solution of methanol:20 mM ammonium formate (pH 3.86) (70:30, v/v).

  • Ultrasonicate the reconstituted sample for 1 minute, then vortex and centrifuge at 16,000 x g.

  • The supernatant is now ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Olanzapine from Brain Tissue Homogenate

This protocol is based on a method developed for the determination of olanzapine in rat brain tissue.[9]

Materials:

  • Brain tissue homogenate

  • Internal standard solution (e.g., 2-methylolanzapine)

  • Oasis HLB SPE cartridges

  • Methanol

  • Water

  • Elution solvent (e.g., methanol or a mixture of methanol and a suitable buffer)

  • SPE vacuum manifold

  • Centrifuge tubes

  • Evaporator

Procedure:

  • Conditioning: Condition the Oasis HLB SPE cartridge by passing methanol followed by water through the cartridge.

  • Sample Loading: To the brain tissue homogenate, add the internal standard. Load the sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar interferences.

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent with higher organic content.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in a suitable solvent for the analytical instrumentation.

Visualized Workflows and Relationships

LLE_Workflow start Start: Brain Tissue Homogenate (200 µl) add_is Add Internal Standard (25 µl) start->add_is add_buffer Add 0.5 M Na2HPO4 (pH 10.69) add_is->add_buffer extract1 Extract with Isopropyl Ether (3 ml) add_buffer->extract1 extract2 Repeat Extraction extract1->extract2 centrifuge Centrifuge (2000 x g, 10 min) extract2->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow for this compound.

SPE_Workflow start Start: Brain Tissue Homogenate add_is Add Internal Standard start->add_is load 2. Load Sample add_is->load condition 1. Condition SPE Cartridge (Methanol, then Water) condition->load wash 3. Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute 4. Elute Analyte (e.g., Acetonitrile with Formic Acid) wash->elute process_eluate Evaporate and Reconstitute elute->process_eluate analyze LC-MS/MS Analysis process_eluate->analyze

Caption: Solid-Phase Extraction (SPE) Workflow for this compound.

Troubleshooting_Logic problem Issue: Low Recovery or High Matrix Effects check_ph Is pH optimized for extraction? problem->check_ph adjust_ph Adjust pH > 7 for LLE or optimize for SPE check_ph->adjust_ph No check_solvent Is the extraction solvent appropriate? check_ph->check_solvent Yes solution Improved Recovery and Reduced Matrix Effects adjust_ph->solution change_solvent Consider alternative solvents (e.g., MTBE, Dichloromethane) check_solvent->change_solvent No check_cleanup Is sample cleanup sufficient? check_solvent->check_cleanup Yes change_solvent->solution improve_cleanup Switch to SPE or Hybrid SPE-PPT for cleaner extracts check_cleanup->improve_cleanup No check_chromatography Is chromatography separating analyte from interferences? check_cleanup->check_chromatography Yes improve_cleanup->solution optimize_lc Optimize LC method (gradient, column) check_chromatography->optimize_lc No check_chromatography->solution Yes optimize_lc->solution

Caption: Troubleshooting Logic for Low Recovery and Matrix Effects.

References

Technical Support Center: Resolving Isomeric Separation of Olanzapine Metabolites in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the chromatographic separation of olanzapine and its isomeric metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the major metabolites of olanzapine, and which ones are isomeric?

A1: Olanzapine is extensively metabolized in the liver, primarily by cytochrome P450 (CYP) enzymes (mainly CYP1A2 and CYP2D6) and flavin-containing monooxygenase 3 (FMO3), as well as through direct glucuronidation by UDP-glucuronosyltransferases (UGTs). The main circulating metabolites include:

  • 4'-N-desmethyl-olanzapine (DMO): An active metabolite formed primarily by CYP1A2.[1]

  • Olanzapine-10-glucuronide: A major inactive metabolite.[2]

  • Olanzapine N-oxide: An oxidized metabolite.[2]

  • 2-hydroxymethyl-olanzapine: An oxidized metabolite.[2]

Among these, olanzapine N-oxide and 2-hydroxymethyl-olanzapine are structural isomers, meaning they have the same molecular weight, which can make their chromatographic separation challenging. Additionally, olanzapine itself is a chiral compound, existing as a pair of enantiomers, though it is administered as a racemate. The stereoselective metabolism and activity of its enantiomers are areas of ongoing research.

Q2: Why is the separation of olanzapine's isomeric metabolites important?

A2: The separation of isomeric metabolites is crucial for several reasons:

  • Pharmacological Activity: Isomers can have different pharmacological activities and potencies. For instance, one enantiomer might be therapeutically active while the other is inactive or even contributes to adverse effects.[3]

  • Toxicity Profiling: Different isomers may have distinct toxicological profiles.

  • Regulatory Requirements: Regulatory agencies like the FDA and EMA often require the characterization and quantification of individual isomers of a drug and its metabolites to ensure safety and efficacy.[4]

  • Accurate Quantification: In bioanalytical studies, co-elution of isomers will lead to inaccurate quantification of each, potentially skewing pharmacokinetic and pharmacodynamic data.

Q3: What are the initial steps for developing a separation method for olanzapine and its metabolites?

A3: A good starting point for method development is reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UPLC).[5][6] Key initial parameters to consider are:

  • Column: A C18 column is a common and effective choice for the separation of olanzapine and its metabolites.[1][7][8]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium phosphate or ammonium acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used.[7][8]

  • pH: The pH of the mobile phase is a critical parameter for the analysis of basic compounds like olanzapine. A slightly acidic pH (e.g., 2.5-4.5) is often employed to ensure consistent protonation and good peak shape.[6][7][9]

  • Detection: UV detection at wavelengths such as 220 nm, 254 nm, or 258 nm is common.[7][8][10] For higher sensitivity and specificity, tandem mass spectrometry (MS/MS) is the preferred detection method.[1][11]

Troubleshooting Guides

Issue 1: Poor Resolution Between Olanzapine N-oxide and 2-hydroxymethyl-olanzapine

Q: I am unable to separate the isomeric metabolites olanzapine N-oxide and 2-hydroxymethyl-olanzapine. What chromatographic parameters can I adjust?

A: Separating structural isomers requires optimizing the selectivity of your chromatographic system. Here are several parameters to investigate:

  • Mobile Phase Composition:

    • Organic Modifier: If you are using acetonitrile, try switching to methanol or using a combination of both. These solvents have different selectivities and can alter the elution order.

    • Buffer pH: Systematically vary the pH of the aqueous buffer. A small change in pH can significantly impact the ionization state and retention of these closely related compounds.

    • Buffer Concentration: Adjusting the buffer concentration can also influence selectivity.

  • Column Chemistry:

    • Stationary Phase: If a standard C18 column is not providing sufficient resolution, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase column. These can offer different interaction mechanisms.

  • Temperature:

    • Varying the column temperature can affect the selectivity of the separation. Try analyzing your samples at different temperatures (e.g., in 5°C increments) to see if resolution improves.

  • Gradient Elution:

    • If using isocratic elution, switching to a shallow gradient can often improve the resolution of closely eluting peaks.

Issue 2: Poor Enantiomeric Resolution of Olanzapine

Q: I am trying to perform a chiral separation of olanzapine, but I am seeing a single peak or very poor resolution. What should I do?

A: Chiral separations typically require a chiral stationary phase (CSP) or a chiral mobile phase additive. For basic compounds like olanzapine, polysaccharide-based CSPs are often a good choice.

  • Column Selection:

    • Polysaccharide-based CSPs: Columns such as those based on cellulose or amylose derivatives (e.g., Chiralcel® OD, Chiralpak® AD) are known to be effective for a wide range of chiral compounds, including basic drugs.[5][12]

  • Mobile Phase Optimization (Normal Phase):

    • Solvent System: A common mobile phase for normal-phase chiral separations is a mixture of an alkane (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol).

    • Basic Additive: For basic analytes like olanzapine, adding a small amount (typically 0.1%) of a basic modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase is often crucial to improve peak shape and achieve separation.[13] This is because the additive competes with the basic analyte for active sites on the stationary phase, reducing peak tailing.

  • Mobile Phase Optimization (Reversed-Phase):

    • Some polysaccharide-based CSPs can also be used in reversed-phase mode with aqueous-organic mobile phases. Again, controlling the pH and potentially adding a basic modifier can be beneficial.

  • Flow Rate and Temperature:

    • Flow Rate: Lower flow rates often improve resolution in chiral separations.

    • Temperature: Temperature can have a significant impact on chiral recognition. It's recommended to screen a range of temperatures to find the optimum for your separation.

Issue 3: Peak Tailing for Olanzapine and its Metabolites

Q: My peaks for olanzapine and its metabolites are showing significant tailing. How can I improve the peak shape?

A: Peak tailing for basic compounds like olanzapine is often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.

  • Mobile Phase pH:

    • Lowering the pH of the mobile phase (e.g., to around 2.5-3.5) will ensure that the basic analytes are fully protonated and reduce interactions with silanols.

  • Mobile Phase Additives:

    • Adding a competing base like triethylamine (TEA) to the mobile phase can effectively mask the active silanol groups and improve peak symmetry.[7]

  • Column Choice:

    • Use a high-purity silica column with end-capping to minimize the number of free silanol groups.

  • Sample Overload:

    • Injecting too much sample can lead to peak tailing. Try diluting your sample and re-injecting.

Issue 4: Shifting Retention Times

Q: The retention times for my analytes are not consistent between injections. What could be the cause?

A: Drifting retention times can be caused by several factors related to the HPLC system, mobile phase, or column.

  • Column Equilibration:

    • Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. Chiral columns, in particular, may require longer equilibration times.

  • Mobile Phase Preparation:

    • Prepare fresh mobile phase daily, as the composition can change over time due to the evaporation of the more volatile organic component.

    • Ensure that any buffer salts are fully dissolved and that the buffer concentration is below its solubility limit in the mobile phase mixture.

  • System Leaks:

    • Check for any leaks in the pump, injector, or fittings, as these can cause fluctuations in the flow rate.

  • Temperature Control:

    • Use a column oven to maintain a constant temperature, as fluctuations in ambient temperature can affect retention times.

Quantitative Data Summary

Table 1: Example HPLC Conditions for Olanzapine and Metabolite Analysis

ParameterCondition 1: Olanzapine & N-desmethyl-olanzapineCondition 2: General Olanzapine Analysis
Column YMC-ODS-AQ C18 (2.0 x 100 mm, 3 µm)[1]Inertsil C18[7]
Mobile Phase Gradient elution with acetonitrile and aqueous bufferIsocratic: Ammonium phosphate buffer (pH 2.5) and Methanol (70:30, v/v)[7]
Flow Rate 0.30 mL/min[1]1.0 mL/min[7]
Detection Tandem Mass Spectrometry (ESI+)[1]UV at 220 nm[7]
Retention Time Olanzapine: Not specified, N-desmethyl-olanzapine: Not specifiedOlanzapine: 3.447 min[7]

Table 2: Performance Characteristics of an LC-MS/MS Method for Olanzapine and N-desmethyl-olanzapine[1]

AnalyteLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)
Olanzapine0.2 - 12095.23 - 113.16< 11.29
N-desmethyl-olanzapine0.5 - 5095.23 - 113.16< 11.29

Experimental Protocols

Protocol 1: Simultaneous Quantification of Olanzapine and N-desmethyl-olanzapine by LC-MS/MS

This protocol is adapted from a validated method for therapeutic drug monitoring.[1]

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add methanol to precipitate proteins.

    • Vortex and centrifuge the sample.

    • Collect the supernatant for analysis.

  • Chromatographic Conditions:

    • Column: YMC-ODS-AQ C18 (2.0 x 100 mm, 3 µm).

    • Mobile Phase: A gradient program utilizing acetonitrile and an aqueous buffer.

    • Flow Rate: 0.30 mL/min.

    • Injection Volume: Appropriate volume of the prepared sample supernatant.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.

    • Detection: Triple quadrupole tandem mass spectrometer.

    • Monitor the appropriate precursor-to-product ion transitions for olanzapine and N-desmethyl-olanzapine.

  • Validation:

    • The method should be validated for selectivity, linearity, accuracy, precision, matrix effect, recovery, and stability according to relevant guidelines.

Protocol 2: General RP-HPLC Method for Olanzapine

This protocol provides a starting point for the analysis of olanzapine in bulk or dosage forms.[7]

  • Mobile Phase Preparation:

    • Prepare an ammonium phosphate buffer by dissolving 3g of ammonium dihydrogen orthophosphate in 1000 mL of water.

    • Add 2 mL of triethylamine to the buffer.

    • Adjust the pH to 2.5 with orthophosphoric acid.

    • Filter the buffer and HPLC-grade methanol through a 0.45 µm membrane filter.

    • Prepare the mobile phase by mixing the buffer and methanol in a 70:30 (v/v) ratio.

  • Chromatographic Conditions:

    • Column: Inertsil C18.

    • Mobile Phase: 70:30 (v/v) Ammonium phosphate buffer (pH 2.5) : Methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

    • Injection Volume: 20 µL.

  • Standard and Sample Preparation:

    • Prepare a stock solution of olanzapine in the mobile phase.

    • Prepare working standards by diluting the stock solution to the desired concentration range (e.g., 2-10 µg/mL).

    • For tablet analysis, weigh and powder tablets, dissolve an appropriate amount in the mobile phase, sonicate, and filter before injection.

Visualizations

Olanzapine_Metabolism Olanzapine Olanzapine N_desmethyl_olanzapine 4'-N-desmethyl- olanzapine Olanzapine->N_desmethyl_olanzapine CYP1A2 Olanzapine_N_oxide Olanzapine N-oxide Olanzapine->Olanzapine_N_oxide FMO3 Hydroxymethyl_olanzapine 2-hydroxymethyl- olanzapine Olanzapine->Hydroxymethyl_olanzapine CYP2D6 Glucuronide Olanzapine-10- glucuronide Olanzapine->Glucuronide UGTs

Caption: Major metabolic pathways of olanzapine.

Troubleshooting_Workflow Start Poor Isomeric Resolution Check_Selectivity Optimize Selectivity Start->Check_Selectivity Check_Efficiency Optimize Efficiency Start->Check_Efficiency Mobile_Phase Adjust Mobile Phase (Organic Modifier, pH, Additives) Check_Selectivity->Mobile_Phase Column Change Column (Stationary Phase) Check_Selectivity->Column Temperature Vary Temperature Check_Selectivity->Temperature Flow_Rate Adjust Flow Rate Check_Efficiency->Flow_Rate Gradient Modify Gradient Check_Efficiency->Gradient Resolution_Achieved Resolution Achieved Mobile_Phase->Resolution_Achieved Column->Resolution_Achieved Temperature->Resolution_Achieved Flow_Rate->Resolution_Achieved Gradient->Resolution_Achieved

Caption: Troubleshooting workflow for poor isomeric resolution.

References

Addressing challenges in the long-term stability of desmethylolanzapine stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address challenges related to the long-term stability of desmethylolanzapine stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at -20°C. Under these conditions, it is reported to be stable for at least four years. For short-term transport, storage at room temperature is generally acceptable.

Q2: How should I prepare and store this compound stock solutions?

It is highly recommended to prepare fresh solutions for each experiment. If storage is necessary, stock solutions in organic solvents such as DMSO, DMF, or ethanol can be stored at -20°C for up to one month or at -80°C for extended periods. Aqueous solutions are not recommended for storage for more than one day due to potential instability. To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot stock solutions into single-use volumes.

Q3: What are the primary degradation pathways for this compound in solution?

This compound, similar to its parent compound olanzapine, is susceptible to degradation through three primary pathways:

  • Hydrolysis: Degradation can be catalyzed by both acidic and alkaline conditions.

  • Oxidation: The thiophene ring in the molecule is prone to oxidation.

  • Photodegradation: Exposure to UV and visible light can lead to the formation of degradation products.

Q4: Is this compound sensitive to light?

Yes, this compound is sensitive to light. Stock solutions should be protected from light by using amber-colored vials or by wrapping the container in aluminum foil to prevent photodegradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation upon dilution of DMSO stock into aqueous buffer. The solubility of this compound is significantly lower in aqueous solutions compared to DMSO.- Decrease the final concentration of this compound in the aqueous solution.- Increase the percentage of organic solvent (e.g., DMSO) in the final aqueous solution, if experimentally permissible.- Use a different solvent system. For in vivo studies, a common solvent system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. Gentle heating and sonication can aid dissolution.
Appearance of unexpected peaks in HPLC analysis of a freshly prepared solution. 1. Oxidative degradation: The solvent may contain dissolved oxygen, or the solution was exposed to air for an extended period.2. Photodegradation: The solution was exposed to light during preparation or storage.3. Contaminated glassware or solvent. 1. Use high-purity, deoxygenated solvents. Purge the solvent and the solution with an inert gas (e.g., nitrogen).2. Prepare and store the solution in amber-colored volumetric flasks or protect it from light.3. Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent. Use fresh, HPLC-grade solvents.
Loss of biological activity over time. Degradation of the compound due to hydrolysis, oxidation, or photodegradation.- Prepare fresh solutions before each experiment.- If storing solutions, aliquot and store at -80°C, protected from light.- Minimize the exposure of the solution to ambient light and temperature.
Inconsistent experimental results. Variable degradation of the compound between different batches of solutions or experiments.- Standardize the solution preparation and storage protocol.- Always use freshly prepared solutions for critical experiments.- Perform a stability check of your stock solution using an analytical technique like HPLC if you suspect degradation.

Quantitative Data Summary

The following table summarizes typical stress conditions used in forced degradation studies for olanzapine and its metabolites, like this compound, to evaluate the stability-indicating nature of analytical methods. The extent of degradation is compound and condition-specific.

Stress ConditionReagent/ParameterTemperatureDurationExpected Outcome
Acid Hydrolysis 0.1 M HCl60°C24 hoursDegradation expected.
Base Hydrolysis 0.1 M NaOH60°C24 hoursSignificant degradation expected.
Oxidative Degradation 3% H₂O₂Room Temperature24 hoursDegradation expected.
Thermal Degradation Dry Heat105°C24 hoursDegradation of solid compound.
Photodegradation UV light (254 nm) and visible lightRoom Temperature7 daysDegradation expected.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound solid

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer and sonicator

Procedure:

  • Equilibrate the solid this compound to room temperature before opening the container.

  • Accurately weigh the desired amount of this compound in a sterile microcentrifuge tube or amber glass vial.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution thoroughly to dissolve the compound. Gentle sonication can be used to aid dissolution.

  • For long-term storage, aliquot the stock solution into single-use volumes in amber-colored microcentrifuge tubes or vials.

  • Store the aliquots at -80°C.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method. Method parameters may need to be optimized for specific equipment and columns.

Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 50 mM Phosphate Buffer (pH 5.7)B: Acetonitrile:Methanol (1:1 v/v)Isocratic elution with an appropriate ratio (e.g., 67:33 A:B)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 20 µL
Column Temperature Ambient

Procedure:

  • Prepare the mobile phase and degas it before use.

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Prepare a standard solution of this compound in the mobile phase.

  • Inject the standard solution to determine the retention time and peak area.

  • Prepare samples of the this compound solution that have been subjected to stress conditions (e.g., from a forced degradation study).

  • Inject the stressed samples and monitor for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

  • Ensure that all degradation product peaks are well-resolved from the main this compound peak.

Visualizations

degradation_pathways DMO This compound Hydrolysis_Products Hydrolysis Products DMO->Hydrolysis_Products Acid/Base (H⁺, OH⁻) Oxidation_Products Oxidation Products DMO->Oxidation_Products Oxidizing Agents (e.g., H₂O₂) Photodegradation_Products Photodegradation Products DMO->Photodegradation_Products Light/UV experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., in DMSO) apply_stress Apply Stress Condition (pH, Temp, Light, Oxidant) prep_stock->apply_stress withdraw_samples Withdraw Samples at Time Intervals apply_stress->withdraw_samples dilute Dilute with Mobile Phase withdraw_samples->dilute analyze Analyze via Stability-Indicating HPLC Method dilute->analyze

Technical Support Center: High-Throughput Screening of Desmethylolanzapine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the high-throughput screening (HTS) of desmethylolanzapine analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular targets for this compound and its analogs?

A1: this compound is the major metabolite of olanzapine, an atypical antipsychotic.[1] Olanzapine's therapeutic effects and side-effect profile are attributed to its interaction with a wide range of neurotransmitter receptors.[2] Therefore, the primary molecular targets for this compound and its analogs are expected to be similar and include dopamine (D1, D2, D3, D4) and serotonin (e.g., 5-HT2A, 5-HT2C, 5-HT7) receptors.[2][3] Screening campaigns should initially focus on these G-protein coupled receptors (GPCRs).

Q2: Which HTS assays are most suitable for screening this compound analogs against their GPCR targets?

A2: Functional cell-based assays are highly recommended over simple binding assays to capture the efficacy of the compounds. The most suitable assays for the primary GPCR targets of this compound analogs include:

  • Calcium Mobilization Assays: Ideal for Gq-coupled receptors like the 5-HT2A and 5-HT2C receptors.[4]

  • cAMP Assays: Suitable for Gi and Gs-coupled receptors. Since D2 dopamine receptors are Gi-coupled, this assay can measure the inhibition of cAMP production.[4]

  • β-Arrestin Recruitment Assays: This is a universal assay for most GPCRs, independent of their G-protein coupling pathway, and can provide insights into potential biased agonism.[5]

Q3: How do I handle potential compound interference in my HTS assay?

A3: Compounds can interfere with assay signals, for example, through autofluorescence. To mitigate this, it is advisable to perform counter-screens with a parental cell line that does not express the receptor of interest. Additionally, using orthogonal assays with different detection methods (e.g., confirming hits from a fluorescence-based assay with a luminescence-based one) can help identify and eliminate false positives.[6]

Q4: What are the key quality control metrics I should monitor during my HTS campaign?

A4: To ensure the robustness and reliability of your screening data, you should monitor the following quality control metrics for each assay plate:

  • Signal-to-Background (S/B) Ratio: This measures the dynamic range of the assay. An S/B ratio greater than 10 is often desirable, though this can be assay-dependent.[6]

  • Z'-Factor: This is a measure of the statistical effect size and is the most widely accepted metric for HTS assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. A value below 0.5 suggests that the assay may not be reliable for hit identification.[6]

Troubleshooting Guides

Issue 1: Low Z'-Factor in a Functional GPCR Assay

A low Z'-factor is a critical issue that needs to be addressed before proceeding with a full-scale screening campaign. This troubleshooting guide provides a logical workflow to diagnose and resolve the problem.

Potential Cause Troubleshooting Steps
Suboptimal Reagent Concentration Re-titrate the agonist or antagonist used as a positive control to ensure it is at an optimal concentration (e.g., EC80 for antagonists). Verify the stability and activity of your ligand.
Inconsistent Cell Seeding Ensure a uniform cell monolayer by optimizing your cell seeding protocol. Use a consistent and low passage number for your cells.
High Signal Variability Check for and calibrate pipettes to minimize pipetting errors. For viscous solutions, consider using reverse pipetting.
Assay Drift Randomize the plate order during the run. Use robust normalization methods that can account for plate-to-plate variation.
Reagent Degradation Prepare fresh reagents for each experiment. Monitor the temperature and stability of reagents throughout the screening process.

Troubleshooting Workflow for a Low Z'-Factor

low_z_factor_troubleshooting start Low Z'-Factor (<0.5) check_variability High Signal Variability? start->check_variability check_signal_window Low Signal Window? check_variability->check_signal_window No pipetting Review Pipetting Technique Calibrate Pipettes check_variability->pipetting Yes cell_health Check Cell Health & Density Optimize Seeding check_signal_window->cell_health No reagent_conc Re-Titrate Agonist/Antagonist Verify Reagent Activity check_signal_window->reagent_conc Yes solution Z'-Factor Improved pipetting->solution assay_drift Implement Plate Randomization Monitor Temperature cell_health->assay_drift reagent_conc->solution assay_drift->solution

Caption: A logical workflow for troubleshooting a low Z'-factor in HTS assays.

Issue 2: High Rate of False Positives or False Negatives

False hits can derail a screening campaign. This guide helps in identifying and mitigating these common issues.

Problem Potential Cause Troubleshooting & Mitigation Strategies
False Positives Compound Interference: Autofluorescence, light scattering, or aggregation of test compounds.1. Counter-Screen: Screen hits against a parental cell line lacking the target receptor. 2. Orthogonal Assays: Confirm hits using an assay with a different detection technology (e.g., luminescence vs. fluorescence).[6] 3. Visual Inspection: Examine compound structures for known problematic motifs.
False Negatives Low Compound Potency: The compound's activity is below the single concentration screening threshold.1. Quantitative HTS (qHTS): Screen at multiple concentrations to identify compounds with a range of potencies. 2. Solubility Issues: Ensure compounds are fully solubilized in the assay buffer. Re-test a subset of inactive compounds at a higher concentration if solubility permits.

Data Presentation

Comparative Receptor Binding Affinities (Ki, nM)

The following table presents the binding affinities of olanzapine and other atypical antipsychotics for key receptors. This data can serve as a benchmark for evaluating the selectivity profile of novel this compound analogs. A lower Ki value indicates a higher binding affinity.

ReceptorOlanzapine (Ki, nM)Clozapine (Ki, nM)Risperidone (Ki, nM)Quetiapine (Ki, nM)Aripiprazole (Ki, nM)Ziprasidone (Ki, nM)
Dopamine
D1278514530592.3
D2111263.13570.340.48
D349257.61250.81.1
D49215.21384.40.9
Serotonin
5-HT2A4130.161183.40.4
5-HT2C11851110151.3
5-HT731193.3281.94.8
Adrenergic
α11970.871010
Muscarinic
M11.91.9>10000>10000>10000>10000
Histamine
H17612116147

Data compiled from radioligand binding assays.[2]

Experimental Protocols

Protocol 1: Calcium Mobilization Assay (for Gq-coupled receptors)

This protocol outlines a typical procedure for a no-wash, fluorescence-based calcium mobilization assay.

  • Cell Culture and Plating: Culture cells expressing the GPCR of interest (e.g., 5-HT2A) in a black, clear-bottom 384-well plate. Allow cells to reach near confluency.

  • Dye Loading: Wash the cells with an appropriate assay buffer. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 30-60 minutes at 37°C.[2]

  • Compound Addition: Prepare serial dilutions of the this compound analogs. Use an automated liquid handler to add the compounds to the assay plate.

  • Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR) equipped with an injector to add a known agonist to stimulate the receptor. Measure the fluorescence intensity in real-time before and after agonist addition.

  • Data Analysis: Calculate the change in fluorescence for each well. Plot the change in fluorescence against the compound concentration and fit the data to a dose-response curve to determine the EC50 or IC50 values.

Generalized Workflow for GPCR Functional Assays

gpcr_workflow start Start: GPCR-expressing cell line plate_cells Plate cells in microtiter plate start->plate_cells incubate1 Incubate (e.g., 24h) plate_cells->incubate1 add_compounds Add this compound Analogs (Test) & Controls (Pos/Neg) incubate1->add_compounds incubate2 Incubate with compounds add_compounds->incubate2 stimulate Stimulate with Agonist (for antagonist screen) incubate2->stimulate add_reagents Add Detection Reagents (e.g., cAMP-Glo, Fluo-4) stimulate->add_reagents read_plate Read Plate (Luminescence/Fluorescence) add_reagents->read_plate analyze Data Analysis (Calculate Z', S/B, Dose-Response) read_plate->analyze signaling_pathways analog This compound Analog d2_receptor D2 Receptor (Gi) analog->d2_receptor ht2a_receptor 5-HT2A Receptor (Gq) analog->ht2a_receptor adenylyl_cyclase Adenylyl Cyclase d2_receptor->adenylyl_cyclase Inhibits beta_arrestin β-Arrestin d2_receptor->beta_arrestin Recruits plc Phospholipase C (PLC) ht2a_receptor->plc Activates ht2a_receptor->beta_arrestin Recruits camp ↓ cAMP adenylyl_cyclase->camp ip3_dag ↑ IP3 & DAG plc->ip3_dag downstream Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) beta_arrestin->downstream camp->downstream ca2 ↑ Intracellular Ca2+ ip3_dag->ca2 ca2->downstream

References

Validation & Comparative

A Comparative Analysis of the Receptor Binding Profiles of Desmethylolanzapine and Olanzapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vitro receptor binding profiles of the atypical antipsychotic olanzapine and its principal metabolite, desmethylolanzapine. Olanzapine is widely prescribed for the treatment of schizophrenia and bipolar disorder, and its clinical efficacy is attributed to its interaction with a broad range of neurotransmitter receptors.[1] this compound is a major circulating metabolite of olanzapine, primarily formed via cytochrome P450 1A2 (CYP1A2) mediated N-demethylation.[2] While often considered pharmacologically inactive at therapeutic concentrations, understanding its receptor binding profile is crucial for a comprehensive assessment of olanzapine's overall pharmacological activity and potential for off-target effects.

Comparative Receptor Binding Affinities

The following table summarizes the in vitro binding affinities (Ki values in nM) of olanzapine and this compound for a range of central nervous system (CNS) receptors. A lower Ki value indicates a higher binding affinity. Data for olanzapine is robust and widely published, while comprehensive data for this compound is less available.

Receptor FamilyReceptor SubtypeOlanzapine Ki (nM)This compound Ki (nM)Reference(s)
Dopamine D₁27120[3]
D₂1131[3]
D₃49Data Not Available[4]
D₄27Data Not Available[3]
Serotonin 5-HT₂ₐ412[3]
5-HT₂c1123[3]
5-HT₃133Data Not Available[5]
5-HT₆10Data Not Available[4]
Muscarinic M₁2.5 - 73180[3][6]
M₂18>1000[3]
M₃25480[3]
M₄131100[3]
M₅6Data Not Available[3]
Adrenergic α₁1963[3]
α₂2301800[3]
β₂>10000>10000[5]
Histamine H₁723[3]

Note: The Ki values can vary between studies depending on the experimental conditions, such as the radioligand used and the tissue or cell line preparation.

Analysis of Binding Profiles

Olanzapine exhibits a broad receptor binding profile with high affinity for dopamine D₂, serotonin 5-HT₂ₐ, and histamine H₁ receptors.[4][5] Its potent antagonism at D₂ and 5-HT₂ₐ receptors is believed to be central to its antipsychotic efficacy.[1] The high affinity for the H₁ receptor is associated with the common side effect of sedation.[7] Olanzapine also demonstrates significant affinity for several muscarinic receptor subtypes, which may contribute to anticholinergic side effects.[6]

In contrast, the available data indicates that this compound generally has a lower affinity for most of the tested receptors compared to its parent compound, olanzapine. The affinity of this compound for key therapeutic targets such as the dopamine D₂ and serotonin 5-HT₂ₐ receptors is notably reduced. Its affinity for muscarinic, adrenergic, and histamine receptors is also considerably lower. This supports the general view that this compound is less pharmacologically active than olanzapine at clinically relevant concentrations.[2]

Experimental Protocols

The receptor binding affinities presented in this guide are typically determined using competitive radioligand binding assays. Below is a detailed methodology for this key experimental technique.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of an unlabeled test compound (e.g., this compound or olanzapine) for a specific receptor by measuring its ability to displace a radiolabeled ligand with known affinity.

Materials:

  • Receptor Source: Cell membranes prepared from cultured cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells expressing the human D₂ dopamine receptor).

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-Spiperone for the D₂ receptor).

  • Test Compounds: Olanzapine and this compound, dissolved in a suitable solvent (e.g., DMSO) to create stock solutions.

  • Assay Buffer: A buffer solution appropriate for the specific receptor being studied (e.g., Tris-HCl buffer with physiological salt concentrations).

  • Wash Buffer: An ice-cold buffer to terminate the binding reaction and remove unbound radioligand.

  • Scintillation Cocktail: A liquid that emits light when it interacts with the radioisotope.

  • Glass Fiber Filters: To separate bound from unbound radioligand.

  • Filtration Apparatus: A vacuum manifold to facilitate rapid filtration.

  • Scintillation Counter: An instrument to measure the radioactivity on the filters.

Procedure:

  • Membrane Preparation:

    • Cultured cells expressing the target receptor are harvested and homogenized in an ice-cold lysis buffer.

    • The homogenate is centrifuged to pellet the cell membranes.

    • The membrane pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Assay Setup:

    • The assay is typically performed in 96-well plates.

    • Total Binding: Wells containing the cell membranes and the radioligand.

    • Non-specific Binding: Wells containing the cell membranes, the radioligand, and a high concentration of a known, unlabeled ligand for the receptor to saturate all binding sites.

    • Competitive Binding: Wells containing the cell membranes, the radioligand, and varying concentrations of the test compound (olanzapine or this compound).

  • Incubation:

    • The assay plates are incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration:

    • The binding reaction is terminated by rapid filtration through glass fiber filters using a vacuum manifold.

    • The filters are washed multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification:

    • The filters are placed in scintillation vials with scintillation cocktail.

    • The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competitive binding data.

    • The IC₅₀ value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation:

      • Ki = IC₅₀ / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Visualizing Key Relationships and Processes

To further illustrate the concepts discussed, the following diagrams have been generated.

Olanzapine_Metabolism Olanzapine Olanzapine CYP1A2 CYP1A2 (N-demethylation) Olanzapine->CYP1A2 This compound This compound CYP1A2->this compound

Metabolic conversion of olanzapine.

Radioligand_Binding_Assay cluster_0 Assay Components cluster_1 Experimental Steps Receptor Receptor (Cell Membrane Prep) Incubation Incubation (Reach Equilibrium) Receptor->Incubation Radioligand Radioligand ([³H]-L) Radioligand->Incubation Test_Compound Test Compound (Olanzapine or this compound) Test_Compound->Incubation Filtration Filtration (Separate Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Data Analysis (Calculate IC₅₀ and Ki) Counting->Analysis

Workflow of a competitive radioligand binding assay.

Signaling Pathways

Olanzapine and, to a lesser extent, this compound, interact with G-protein coupled receptors (GPCRs), which are a large family of transmembrane receptors that play a crucial role in cellular signaling. The binding of these compounds to dopamine, serotonin, and muscarinic receptors can modulate various downstream signaling cascades. For instance, antagonism of the D₂ dopamine receptor, a Gi-coupled receptor, leads to an increase in cyclic adenosine monophosphate (cAMP) levels by disinhibiting adenylyl cyclase. Conversely, antagonism of the 5-HT₂ₐ receptor, a Gq-coupled receptor, can inhibit the phospholipase C (PLC) pathway, leading to a decrease in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). The complex interplay of these signaling events in different brain regions contributes to the therapeutic effects and side-effect profile of olanzapine.

GPCR_Signaling cluster_D2 D₂ Receptor (Gi-coupled) cluster_5HT2A 5-HT₂ₐ Receptor (Gq-coupled) Olanzapine_D2 Olanzapine D2_Receptor D₂ Receptor Olanzapine_D2->D2_Receptor Antagonism Adenylyl_Cyclase_D2 Adenylyl Cyclase D2_Receptor->Adenylyl_Cyclase_D2 Inhibition cAMP_D2 cAMP Adenylyl_Cyclase_D2->cAMP_D2 Conversion Olanzapine_5HT2A Olanzapine 5HT2A_Receptor 5-HT₂ₐ Receptor Olanzapine_5HT2A->5HT2A_Receptor Antagonism PLC Phospholipase C 5HT2A_Receptor->PLC Activation PIP2 PIP₂ PLC->PIP2 IP3_DAG IP₃ + DAG PIP2->IP3_DAG Hydrolysis

Simplified signaling pathways for D₂ and 5-HT₂ₐ receptors.

References

A Comparative Guide to Analytical Methods for Desmethylolanzapine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-desmethylolanzapine, the primary active metabolite of the atypical antipsychotic olanzapine, is crucial for therapeutic drug monitoring, pharmacokinetic and pharmacodynamic studies, and in the drug development process. A variety of analytical methods have been developed and validated for this purpose, each with its own set of performance characteristics. This guide provides an objective comparison of common analytical techniques, supported by experimental data, to aid researchers in selecting the most appropriate method for their specific needs.

Comparative Performance of Analytical Methods

The selection of an analytical method for desmethylolanzapine quantification is a critical decision that impacts the reliability and validity of clinical and research findings. The most commonly employed techniques are based on liquid chromatography coupled with various detection methods. High-Performance Liquid Chromatography (HPLC) with electrochemical detection (ECD) or ultraviolet (UV) detection offers robust and cost-effective solutions. However, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard due to its superior sensitivity and selectivity.

The following table summarizes the quantitative performance of various analytical methods for the quantification of this compound in biological matrices, primarily human plasma.

Method Linearity (ng/mL) Lower Limit of Quantification (LLOQ) (ng/mL) Intra-day Precision (% CV) Inter-day Precision (% CV) Accuracy (%) Recovery (%) Reference
LC-MS/MS 0.5 - 500.5< 11.29< 11.2995.23 - 113.16Not Reported[1]
LC-MS/MS 0.2 - 30 (CSF)0.2 (CSF)Not ReportedNot ReportedNot ReportedNot Reported[2][3]
LC-MS/MS 0.15 - 300.15< 14.1< 14.183.9 - 11475.0 - 107[4]
HPLC-ECD 1 - 1001 (equivalent to 0.02 ng injected)< 15< 15Within 15% of actual value86.22 ± 6.03[5][6][7]
HPLC-Coulometric 0.4 - 400.4< 2.2Not ReportedSatisfactory> 97[8]
HPLC-Amperometric 5 - 1501< 3.3SatisfactorySatisfactory> 97[9]

Experimental Protocols

Detailed methodologies are essential for the replication and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using LC-MS/MS and HPLC-ECD.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity for the quantification of this compound in human plasma.

1. Sample Preparation (Protein Precipitation) [1]

  • To a volume of human plasma, add a precipitating agent such as methanol.

  • Vortex the mixture to ensure complete protein precipitation.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Collect the supernatant for injection into the LC-MS/MS system.

2. Chromatographic Conditions [1]

  • Column: A reversed-phase C18 column (e.g., YMC-ODS-AQ C18, 2.0 × 100 mm, 3 µm) is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically employed.

  • Flow Rate: A flow rate of 0.30 mL/min is a representative example.

3. Mass Spectrometric Detection [1]

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is generally used.

  • Detection: Quantification is performed using a triple quadrupole tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD)

This method provides a robust and reliable alternative for this compound quantification.

1. Sample Preparation (Solid-Phase Extraction) [9]

  • Condition a solid-phase extraction (SPE) cartridge (e.g., C8) with an appropriate solvent.

  • Load the plasma sample onto the SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte of interest with a suitable elution solvent.

  • Evaporate the eluent to dryness and reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions [5][6]

  • Column: A reversed-phase C18 or C8 column is typically used.

  • Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer, acetonitrile, and methanol is common. For example, a mixture of 50 mM phosphate buffer (pH 5.7), acetonitrile, and methanol in a 67:22:11 (v/v/v) ratio has been reported.[5][6]

  • Detector: A coulometric detector is used for quantification.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that an analytical method is reliable and that data generated by different methods or in different laboratories are comparable.[10] The following diagram illustrates a general workflow for the cross-validation of analytical methods.

Analytical_Method_Cross_Validation_Workflow start Start: Define Cross-Validation Scope select_methods Select Analytical Methods for Comparison (e.g., Method A and Method B) start->select_methods prepare_samples Prepare a Common Set of Samples (Spiked QCs and Incurred Samples) select_methods->prepare_samples analyze_a Analyze Samples using Method A prepare_samples->analyze_a analyze_b Analyze Samples using Method B prepare_samples->analyze_b data_analysis Statistical Comparison of Results (e.g., Bland-Altman, Percent Difference) analyze_a->data_analysis analyze_b->data_analysis evaluate Evaluate Against Acceptance Criteria data_analysis->evaluate pass Methods are Correlated and Interchangeable evaluate->pass Pass fail Investigate Discrepancies (e.g., Matrix Effects, Calibration Bias) evaluate->fail Fail end End: Report Findings pass->end fail->select_methods Re-evaluate Methods

Caption: General workflow for cross-validation of analytical methods.

This guide provides a comparative overview of analytical methods for the quantification of this compound, offering valuable insights for researchers and drug development professionals. The choice of method should be based on the specific requirements of the study, considering factors such as required sensitivity, sample matrix, available instrumentation, and throughput needs.

References

A Comparative In Vivo Efficacy Analysis: Desmethylolanzapine Versus Olanzapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the atypical antipsychotic olanzapine and its primary metabolite, desmethylolanzapine. The following sections detail their pharmacological profiles, supported by experimental data, to inform preclinical and clinical research in neuropsychiatric drug development.

Executive Summary

Olanzapine is a cornerstone in the treatment of schizophrenia and bipolar disorder, exerting its therapeutic effects primarily through antagonism of dopamine D2 and serotonin 5-HT2A receptors. Its major metabolite, this compound, has been investigated for its own pharmacological activity. This guide synthesizes the available preclinical data to compare the in vivo efficacy of these two compounds. The evidence strongly suggests that this compound lacks significant antipsychotic efficacy, primarily due to its weak affinity for the dopamine D2 receptor. In contrast, olanzapine demonstrates a robust, dose-dependent disruption of conditioned avoidance responding in animal models, a key predictor of antipsychotic activity.

Comparative Pharmacodynamics: Receptor Binding Affinities

The therapeutic efficacy and side-effect profile of antipsychotics are largely determined by their binding affinities for various neurotransmitter receptors. The following table summarizes the in vitro binding affinities (Ki, in nM) of olanzapine and this compound for key receptors implicated in the treatment of psychosis. A lower Ki value indicates a higher binding affinity.

ReceptorOlanzapine (Ki, nM)This compound (Ki, nM)Reference
Dopamine D211-31>1000[1][2]
Serotonin 5-HT2A48a, 8b, 8c analogues show similar or reduced affinity[1][3]
Histamine H178b and 8c analogues show lower affinity[1][3]
Muscarinic M173N/A[2]
Adrenergic α119N/A[1]

Note: Direct Ki values for this compound at all listed receptors are not consistently available in the public domain. Data for analogues (8a, 8b, 8c) from one study are included for comparative purposes.

In Vivo Efficacy: Preclinical Behavioral Models

The conditioned avoidance response (CAR) is a widely accepted preclinical behavioral assay for predicting the antipsychotic efficacy of a compound. In this model, an animal learns to avoid an aversive stimulus (e.g., a mild footshock) by responding to a preceding conditioned stimulus (e.g., a light or tone). All clinically effective antipsychotics are known to disrupt this conditioned avoidance behavior at doses that do not cause general motor impairment.

Available preclinical data indicate that olanzapine effectively disrupts the conditioned avoidance response in rats, consistent with its clinical antipsychotic effects. In contrast, studies on N-desmethylclozapine, a structurally and pharmacologically similar metabolite of clozapine, have shown it to be largely ineffective in the CAR model, which is attributed to its low affinity for the D2 receptor. By extension, it is highly probable that this compound would exhibit a similar lack of efficacy in this predictive model.

Experimental Protocol: Conditioned Avoidance Response (CAR) in Rats

This protocol outlines a typical CAR experiment used to assess the antipsychotic potential of a test compound.

1. Apparatus: A two-way shuttle box divided into two equal compartments by a partition with an opening at the floor level. The floor of the box is a grid capable of delivering a mild electric shock. A light or a tone generator serves as the conditioned stimulus (CS).

2. Animals: Male Sprague-Dawley or Wistar rats are commonly used. They are housed individually and maintained on a 12-hour light/dark cycle with ad libitum access to food and water.

3. Procedure:

  • Acquisition Training: Each trial begins with the presentation of the CS (e.g., a light) for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered. If the rat fails to move to the other compartment during the CS presentation, a mild, constant-current footshock (the unconditioned stimulus, US; e.g., 0.5 mA) is delivered through the grid floor concurrently with the CS for a short duration (e.g., 5 seconds). A response during the US presentation is recorded as an escape response. The inter-trial interval is typically varied. Training sessions usually consist of a set number of trials (e.g., 50 trials) and are conducted daily until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).
  • Drug Testing: Once a stable baseline is established, animals are administered the test compound (e.g., olanzapine, this compound) or vehicle at various doses via a specific route (e.g., intraperitoneal injection). After a predetermined pretreatment time, the animals are placed in the shuttle box and subjected to a test session identical to the training sessions. The number of avoidance responses, escape responses, and inter-trial crossings are recorded.

4. Data Analysis: The primary measure of efficacy is a dose-dependent decrease in the percentage of avoidance responses without a significant effect on the number of escape responses, which would indicate motor impairment.

Signaling Pathways

The therapeutic actions of olanzapine are primarily mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. The following diagrams illustrate the simplified signaling pathways associated with these receptors and the proposed mechanism of action of olanzapine.

D2_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates Downstream Downstream Effects (e.g., Gene Expression, Ion Channel Modulation) DARPP32->Downstream Olanzapine Olanzapine Olanzapine->D2R Blocks This compound This compound This compound->D2R Weakly Blocks

Caption: Dopamine D2 Receptor Signaling Pathway and Antipsychotic Action.

S2A_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Serotonin Serotonin (5-HT) S2AR Serotonin 5-HT2A Receptor Serotonin->S2AR Activates PLC Phospholipase C S2AR->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C DAG->PKC Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream Olanzapine Olanzapine Olanzapine->S2AR Blocks

Caption: Serotonin 5-HT2A Receptor Signaling and Olanzapine's Action.

Conclusion

Based on the available preclinical evidence, this compound is unlikely to possess significant in vivo antipsychotic efficacy. Its markedly lower affinity for the dopamine D2 receptor, a primary target for antipsychotic action, suggests that it would not be effective in animal models predictive of clinical efficacy, such as the conditioned avoidance response paradigm. In contrast, olanzapine's well-established D2 and 5-HT2A receptor antagonism translates to robust efficacy in these preclinical models. Therefore, the therapeutic effects of olanzapine administration are overwhelmingly attributable to the parent drug itself, with the this compound metabolite likely playing a negligible role in its antipsychotic activity. Future research should focus on fully characterizing the receptor binding profile of this compound to confirm these findings and to explore any other potential pharmacological activities.

References

A Comparative Guide to Bioanalytical Methods for Desmethylolanzapine Quantification in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for successful clinical studies. This guide provides a detailed comparison of validated bioanalytical methods for desmethylolanzapine, the primary active metabolite of olanzapine, in human plasma.

This document outlines the performance of two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with Coulometric Detection. The information presented is synthesized from published clinical study validations to aid in the selection of the most appropriate method for specific research needs.

Performance Comparison

The following table summarizes the key quantitative performance parameters of validated LC-MS/MS and HPLC with coulometric detection methods for the analysis of this compound in human plasma.

Performance ParameterLC-MS/MS MethodHPLC with Coulometric Detection
Linearity Range 0.5 - 50 ng/mL[1]1 - 100 ng/mL[2][3]
Lower Limit of Quantification (LLOQ) 0.5 ng/mL[1]1 ng/mL[2][3]
Accuracy 95.23% to 113.16%[1]Within 15% of actual value[2][3]
Intra-day Precision (%CV) < 11.29%[1]Within 15%[2][3]
Inter-day Precision (%CV) < 11.29%[1]Within 15%[2][3]
Mean Recovery Not explicitly stated86.22 ± 6.03%[2][3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on validated methods reported in scientific literature.

Method 1: LC-MS/MS with Protein Precipitation

This method offers high sensitivity and selectivity for the quantification of this compound.[1]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of human plasma, add an internal standard.

  • Add 300 µL of methanol to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Collect the supernatant for analysis.

2. Chromatographic Conditions:

  • Column: Reversed-phase C18 column (e.g., YMC-ODS-AQ, 2.0 x 100 mm, 3 µm).[1]

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

  • Flow Rate: 0.30 mL/min.[1]

  • Injection Volume: 10 µL.

3. Mass Spectrometric Conditions:

  • Ionization: Electrospray Ionization (ESI) in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transition: Specific precursor-to-product ion transitions for this compound and the internal standard are monitored.

Method 2: HPLC with Coulometric Detection and Solid-Phase Extraction

This method provides a robust alternative for the quantification of this compound.[2][3]

1. Sample Preparation (Solid-Phase Extraction):

  • Condition a C8 solid-phase extraction (SPE) cartridge with methanol and water.

  • Load 0.5 mL of plasma diluted with 0.5 mL of water onto the cartridge.

  • Wash the cartridge with water.

  • Elute this compound with an appropriate organic solvent (e.g., methanol).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions:

  • Column: Reversed-phase C8 column.

  • Mobile Phase: A mixture of phosphate buffer (pH 5.7), acetonitrile, and methanol (67:22:11, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

3. Coulometric Detection:

  • Detector: A coulometric detector with two analytical cells.

  • Potential Settings: Optimized potentials are applied to the electrodes for the selective detection of this compound.

Visualized Workflows

The following diagrams illustrate the experimental workflows for the described bioanalytical methods.

cluster_LCMS LC-MS/MS with Protein Precipitation Workflow plasma Plasma Sample add_is_pp Add Internal Standard plasma->add_is_pp precipitate Protein Precipitation (Methanol) add_is_pp->precipitate centrifuge_pp Centrifugation precipitate->centrifuge_pp supernatant Collect Supernatant centrifuge_pp->supernatant lcms_analysis LC-MS/MS Analysis supernatant->lcms_analysis data_processing_pp Data Processing lcms_analysis->data_processing_pp cluster_HPLC HPLC with Coulometric Detection and SPE Workflow plasma_spe Plasma Sample add_is_spe Add Internal Standard plasma_spe->add_is_spe spe Solid-Phase Extraction (SPE) add_is_spe->spe elute Elution spe->elute evaporate Evaporation & Reconstitution elute->evaporate hplc_analysis HPLC-Coulometric Analysis evaporate->hplc_analysis data_processing_spe Data Processing hplc_analysis->data_processing_spe cluster_comparison Method Performance Comparison cluster_params LCMS LC-MS/MS Sensitivity Sensitivity LCMS->Sensitivity Higher Selectivity Selectivity LCMS->Selectivity Higher HPLC HPLC-Coulometric Robustness Robustness HPLC->Robustness Generally Higher

References

A Comparative Analysis of the Metabolic Pathways of Olanzapine and Clozapapine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the metabolic pathways of two widely prescribed atypical antipsychotics, olanzapine and clozapine. Both drugs undergo extensive hepatic metabolism, primarily orchestrated by the cytochrome P450 (CYP) enzyme system and UDP-glucuronosyltransferases (UGTs). Understanding the nuances of their metabolic fates is crucial for predicting drug-drug interactions, understanding interindividual variability in patient response, and developing safer and more effective therapeutic strategies.

Executive Summary

Olanzapine and clozapine, while structurally similar as thienobenzodiazepine and dibenzodiazepine derivatives respectively, exhibit distinct metabolic profiles. Olanzapine's metabolism is characterized by a significant contribution from both Phase I oxidation and Phase II glucuronidation pathways. In contrast, clozapine's metabolism is predominantly driven by Phase I oxidative reactions, leading to the formation of a pharmacologically active metabolite. The key differentiating features are the primary CYP enzymes involved and the nature of their major metabolites.

Comparative Data on Metabolic Pathways

The metabolic pathways of olanzapine and clozapine are summarized below, highlighting the key enzymes and resulting metabolites.

Table 1: Key Enzymes and Metabolites in Olanzapine and Clozapine Metabolism
FeatureOlanzapineClozapine
Primary Metabolic Pathways Direct Glucuronidation, OxidationDemethylation, Oxidation
Major Metabolites 10-N-glucuronide (inactive)[1], 4'-N-desmethyl olanzapine (inactive)[1]N-desmethylclozapine (norclozapine) (active)[2], Clozapine N-oxide (inactive)[2]
Primary CYP Enzymes CYP1A2, CYP2D6[3][4]CYP1A2, CYP3A4[5][6]
Other Involved Enzymes UGT1A4, UGT2B10[3][7], FMO3, CYP2C8[3][4]CYP2C19, CYP2D6, FMO3[2]

Quantitative Analysis of Metabolism

The following tables provide a quantitative comparison of the enzymatic kinetics and excretion profiles of olanzapine and clozapine.

Table 2: In Vitro Enzyme Kinetics of Olanzapine and Clozapine Metabolism
DrugMetabolic ReactionEnzyme SystemKm (μM)Vmax (pmol/min/mg protein)
Olanzapine GlucuronidationUGT1A4227[8]2370[8]
Glucuronidation (OLZ-10-N-glucuronide isomer 1)UGT1A4156[9]-
Glucuronidation (OLZ-10-N-glucuronide isomer 2)UGT1A4206[9]-
Glucuronidation (OLZ-10-N-glucuronide isomer 1)UGT2B10564[9]-
Glucuronidation (OLZ-10-N-glucuronide isomer 2)UGT2B10818[9]-
Clozapine N-demethylationHuman Liver Microsomes61[5][6]159[5][6]
N-oxidationHuman Liver Microsomes308[5][6]456[5][6]
N-demethylationcDNA-expressed CYP1A213-25[10]-
N-demethylationcDNA-expressed CYP3A45-10 times higher than CYP1A2[10]-
N-oxidationcDNA-expressed CYP3A4--
Table 3: Excretion of Olanzapine and Clozapine and their Metabolites
DrugRoute of Excretion% of Dose
Olanzapine Urine (unchanged)~7%
Urine (total)~57%
Feces (total)~30%
Clozapine Urine (as N-desmethylclozapine)5.3%[11]
Urine (as Clozapine N-oxide)8.3%[11]
Urine (total clozapine and metabolites)~14%[11]

Metabolic Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the primary metabolic pathways of olanzapine and clozapine.

Olanzapine_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Olanzapine Olanzapine N_desmethyl 4'-N-desmethyl olanzapine Olanzapine->N_desmethyl CYP1A2 (major) CYP2C8 Hydroxy 2-hydroxymethyl olanzapine Olanzapine->Hydroxy CYP2D6 (minor) N_oxide Olanzapine N-oxide Olanzapine->N_oxide FMO3 Glucuronide_10N 10-N-glucuronide Olanzapine->Glucuronide_10N UGT1A4 Glucuronide_4N 4'-N-glucuronide Olanzapine->Glucuronide_4N UGT1A4, UGT2B10

Fig. 1: Metabolic Pathways of Olanzapine

Clozapine_Metabolism cluster_phase1 Phase I Metabolism Clozapine Clozapine N_desmethyl N-desmethylclozapine (Norclozapine) (Active) Clozapine->N_desmethyl CYP1A2 (major) CYP3A4, CYP2C19 N_oxide Clozapine N-oxide (Inactive) Clozapine->N_oxide CYP3A4 (major) CYP1A2, FMO3

Fig. 2: Metabolic Pathways of Clozapine

Experimental Protocols

The following are generalized methodologies for key experiments cited in the study of olanzapine and clozapine metabolism.

In Vitro Metabolism using Human Liver Microsomes (HLM)

Objective: To determine the kinetics of olanzapine and clozapine metabolism and identify the primary enzymes involved.

Methodology:

  • Microsome Preparation: Pooled human liver microsomes are thawed on ice. The microsome solution is then diluted with a potassium phosphate buffer (typically 100 mM, pH 7.4) to a final protein concentration of approximately 0.5 mg/mL.[12]

  • Incubation Mixture: The incubation mixture contains the diluted microsomes, the test drug (olanzapine or clozapine) at various concentrations to establish Michaelis-Menten kinetics, and a buffer solution.[12] For Phase I reactions, a NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is added to initiate the reaction.[13] For Phase II glucuronidation reactions, uridine 5'-diphospho-glucuronic acid (UDPGA) is added as a cofactor, often along with a pore-forming agent like alamethicin to ensure cofactor access to the enzyme active site.[14][15]

  • Reaction Conditions: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) before the addition of the cofactor to start the reaction.[14] The incubation is carried out at 37°C with gentle agitation for a specified time (e.g., up to 60 minutes).[12][14]

  • Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile or methanol, which also serves to precipitate the microsomal proteins.[14]

  • Sample Analysis: The samples are centrifuged to pellet the precipitated proteins. The supernatant, containing the parent drug and its metabolites, is then collected for analysis.[14] Quantification of the parent drug and metabolites is typically performed using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][16]

Metabolism Assay using cDNA-Expressed CYP Enzymes

Objective: To identify the specific cytochrome P450 isozymes responsible for the metabolism of olanzapine and clozapine.

Methodology:

  • Enzyme Source: Commercially available recombinant human CYP enzymes (e.g., CYP1A2, CYP2D6, CYP3A4) expressed in a suitable system (e.g., insect cells or bacterial membranes) are used.[12]

  • Incubation: Each CYP isozyme is incubated individually with the test drug (olanzapine or clozapine) under conditions similar to the HLM assay.[12] The incubation mixture includes the specific CYP isozyme, the drug, a buffer solution, and the NADPH-regenerating system.[12]

  • Reaction and Analysis: The reaction is initiated, carried out at 37°C, and terminated in the same manner as the HLM assay. The formation of specific metabolites is then quantified using HPLC or LC-MS/MS.

  • Data Interpretation: The rate of metabolite formation by each individual CYP isozyme is determined to identify which enzymes are capable of metabolizing the drug and their relative contributions.

Experimental_Workflow cluster_setup Experimental Setup cluster_reaction Reaction cluster_analysis Analysis Microsomes Human Liver Microsomes or cDNA-expressed CYPs Incubation Incubate at 37°C Microsomes->Incubation Drug Olanzapine or Clozapine Drug->Incubation Buffer Buffer (pH 7.4) Buffer->Incubation Cofactors NADPH (Phase I) UDPGA (Phase II) Cofactors->Incubation Termination Stop reaction with cold organic solvent Incubation->Termination Centrifugation Centrifuge to remove protein Termination->Centrifugation Analysis Analyze supernatant by HPLC or LC-MS/MS Centrifugation->Analysis Quantification Quantify parent drug and metabolites Analysis->Quantification

Fig. 3: General Workflow for In Vitro Metabolism Studies

Conclusion

The metabolic pathways of olanzapine and clozapine, while sharing some common enzymatic players, exhibit significant differences that have important clinical implications. Olanzapine's metabolism involves a balance of oxidation and direct glucuronidation, resulting in pharmacologically inactive metabolites. In contrast, clozapine is primarily metabolized through oxidation, leading to the formation of the active metabolite N-desmethylclozapine. A thorough understanding of these pathways, supported by the quantitative data and experimental methodologies presented, is essential for optimizing the therapeutic use of these important antipsychotic agents and for the development of future drugs with improved metabolic profiles.

References

Navigating the Analytical Maze: A Guide to Inter-laboratory Variability in Desmethylolanzapine Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of drug metabolites is paramount for robust pharmacokinetic studies and effective therapeutic drug monitoring (TDM). Desmethylolanzapine, the primary active metabolite of the atypical antipsychotic olanzapine, is a critical analyte in this process. However, significant variability in its measurement across different laboratories can pose a considerable challenge, impacting data interpretation and clinical decision-making. This guide provides an objective comparison of the performance of various analytical methods, supported by experimental data, to shed light on the landscape of inter-laboratory variability in this compound measurement.

The Metabolic Journey of Olanzapine

Olanzapine undergoes extensive metabolism in the liver, primarily through oxidation and glucuronidation. The formation of its major active metabolite, N-desmethylolanzapine, is catalyzed by the cytochrome P450 enzymes, predominantly CYP1A2, with minor contributions from CYP2D6. Understanding this pathway is crucial as factors influencing these enzymes, such as genetics and co-administered drugs, can lead to significant interindividual differences in metabolite concentrations.

Olanzapine Metabolism Olanzapine Olanzapine This compound This compound Olanzapine->this compound CYP1A2 (major) CYP2D6 (minor) Other_Metabolites Other Metabolites (e.g., Olanzapine N-oxide, Glucuronides) Olanzapine->Other_Metabolites Various Enzymes

Caption: Metabolic pathway of olanzapine to this compound.

A Comparative Look at Analytical Methodologies

The quantification of this compound in biological matrices, typically plasma or serum, is predominantly achieved through chromatographic techniques coupled with various detection methods. High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are the separation mainstays, while detection is often accomplished using ultraviolet (UV), electrochemical (coulometric), or mass spectrometric (MS) detectors. The choice of methodology can significantly influence the precision and accuracy of the results, contributing to inter-laboratory variability.

Data on Intra-Laboratory Performance
Analytical MethodMatrixConcentration Range (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy/Recovery (%)
HPLC-Coulometric Detection[1]Plasma1 - 100< 15%< 15%Within 15% of actual value
HPLC-MS/MS[2][3][4]Plasma1.6 - 80< 15%< 15%Within ±15% relative error
LC-MS/MS[5]Whole Blood0.15 - 30< 14.1%< 14.1%83.9% - 114%

It is crucial to note that while intra-laboratory precision is often within acceptable limits (typically <15% CV), this does not guarantee low inter-laboratory variability. Factors such as differences in calibrators, quality control materials, instrument configuration, and operator expertise can introduce significant discrepancies between laboratories.

Experimental Protocols: A Closer Look

To provide a clearer understanding of the methodologies, detailed protocols for the most common analytical techniques are outlined below.

High-Performance Liquid Chromatography with Coulometric Detection (HPLC-Coulometric)

This method offers high sensitivity for electrochemically active compounds like this compound.

Sample Preparation:

  • To 0.5 mL of plasma, add an internal standard.

  • Perform solid-phase extraction (SPE) using a C8 cartridge.

  • Activate the cartridge with methanol and condition with water.

  • Load the diluted plasma sample.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte and internal standard with methanol.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

Chromatographic Conditions:

  • Column: Hypersil GOLD C18 (150 mm × 4.6 mm)[1]

  • Mobile Phase: 50 mM phosphate buffer (pH 5.7) : acetonitrile : methanol (67:22:11, v/v/v)[1]

  • Flow Rate: 1.0 mL/min[1]

  • Detector: Coulometric detector with a dual-electrode setup.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This is currently the most widely used method due to its high selectivity and sensitivity.

Sample Preparation:

  • To 100 µL of plasma, add an internal standard (e.g., d8-olanzapine).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex and centrifuge the sample.

  • Inject a portion of the supernatant into the HPLC-MS/MS system.[2][3][4]

Chromatographic and Mass Spectrometric Conditions:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization: Electrospray ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Plasma Plasma/Serum Sample Add_IS Add Internal Standard Plasma->Add_IS Extraction Extraction (SPE or Protein Precipitation) Add_IS->Extraction Chromatography Chromatographic Separation (HPLC/UHPLC) Extraction->Chromatography Detection Detection (e.g., MS/MS, Coulometric) Chromatography->Detection Quantification Quantification Detection->Quantification Report Result Reporting Quantification->Report

Caption: General experimental workflow for this compound measurement.

The Path Forward: Addressing Inter-laboratory Variability

The lack of publicly available inter-laboratory comparison data for this compound highlights a critical need for standardization and harmonization in the field of therapeutic drug monitoring for antipsychotics. Participation in external quality assessment (EQA) and proficiency testing (PT) schemes is essential for laboratories to:

  • Benchmark their performance against their peers.

  • Identify potential sources of error in their analytical methods.

  • Ensure the comparability of results across different sites, which is crucial for multi-center clinical trials and for establishing reliable therapeutic ranges.

For researchers and drug development professionals, it is imperative to scrutinize the analytical validation data of any laboratory contracted for bioanalysis. Requesting information on their participation and performance in EQA/PT programs can provide an additional layer of confidence in the quality and comparability of the data generated. Ultimately, a concerted effort towards greater transparency and standardization will be instrumental in minimizing inter-laboratory variability and enhancing the reliability of this compound measurements in both research and clinical practice.

References

A Comparative Analysis of the Side Effect Profiles: Olanzapine vs. Desmethylolanzapine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide offers a comprehensive comparison of the side effect profiles of the atypical antipsychotic olanzapine and its primary active metabolite, desmethylolanzapine. This document is intended for researchers, scientists, and drug development professionals, providing an objective analysis supported by experimental data to inform future research and development in neuropsychopharmacology.

Introduction

Olanzapine is a widely prescribed second-generation antipsychotic effective in treating schizophrenia and bipolar disorder.[1] However, its clinical utility is often hampered by a significant burden of metabolic side effects, including weight gain, hyperglycemia, and dyslipidemia.[2][3] this compound is the major active metabolite of olanzapine, formed through oxidative metabolism by the cytochrome P450 isoform CYP1A2.[4] Emerging evidence suggests that this compound may possess a more favorable side effect profile, potentially mitigating some of the adverse metabolic consequences associated with its parent compound.[1][5] This guide synthesizes the available preclinical and clinical data to provide a comparative overview of their side effect profiles.

I. Comparative Side Effect Profile

The following table summarizes the known side effects of olanzapine and the emerging profile of this compound.

Side Effect CategoryOlanzapineThis compoundSupporting Evidence
Metabolic
Weight GainSignificant weight gain is a common and well-documented side effect.[2]Studies in obese mice have shown a reduction in body weight and fat mass.[6] Human studies indicate a negative correlation between DMO plasma levels and metabolic syndrome.[5][2][5][6]
Glucose MetabolismCan induce hyperglycemia and insulin resistance.[7][8]Animal studies demonstrate improved insulin resistance.[6] Human data shows a negative correlation between DMO concentrations and glucose and insulin levels.[1][9][1][6][7][8][9]
Lipid MetabolismAssociated with dyslipidemia, particularly elevated triglycerides.[2]Animal studies showed no significant effects on dyslipidemia or hepatic steatosis.[6] Human studies show a negative correlation between DMO concentrations and triglyceride levels.[5][2][5][6]
Neurological
Extrapyramidal Symptoms (EPS)Lower incidence compared to typical antipsychotics, but can still occur.Less potent than olanzapine, suggesting a potentially lower risk of EPS.
SedationCommon side effect.Pharmacological properties suggest it is less potent than olanzapine, which may translate to less sedation.
Other
CardiovascularMay be associated with an increased risk of cardiovascular events due to metabolic changes.By potentially improving metabolic parameters, it may have a more favorable cardiovascular profile.[5]

II. Receptor Binding Profiles

The pharmacological effects and side effect profiles of olanzapine and this compound are closely linked to their affinities for various neurotransmitter receptors. Blockade of histamine H1 receptors is strongly associated with weight gain and sedation, while antagonism of 5-HT2C receptors is also implicated in metabolic dysregulation.[10][11] The antipsychotic efficacy is primarily attributed to the blockade of dopamine D2 and serotonin 5-HT2A receptors.[10]

The following table presents a comparison of the receptor binding affinities (Ki, nM) for olanzapine and what is known about this compound. A lower Ki value indicates a higher binding affinity.

ReceptorOlanzapine (Ki, nM)This compound (Ki, nM)
Dopamine D211Lower affinity than olanzapine
Serotonin 5-HT2A4Lower affinity than olanzapine
Serotonin 5-HT2C11Lower affinity than olanzapine
Histamine H17Lower affinity than olanzapine
Muscarinic M12.6Data not available

Note: Quantitative, head-to-head comparative binding data for this compound across a wide range of receptors is limited in the public domain. The information presented is based on qualitative descriptions found in the literature.

III. Experimental Protocols

Animal Model of Olanzapine-Induced Metabolic Effects

This protocol is based on studies investigating the metabolic side effects of olanzapine in rodents.[8][12]

  • Subjects: Male or female Sprague-Dawley or Wistar rats, or C57BL/6J mice.

  • Housing: Animals are individually housed in a temperature-controlled environment with a 12-hour light/dark cycle.

  • Diet: Standard chow or a high-fat diet is provided ad libitum.

  • Drug Administration: Olanzapine is administered orally (e.g., mixed in cookie dough) or via long-acting injection. Doses are calculated based on body weight.

  • Parameters Measured:

    • Body Weight and Food Intake: Measured daily.

    • Body Composition: Assessed using techniques like dual-energy X-ray absorptiometry (DEXA).

    • Glucose Tolerance Test (GTT): After a period of fasting, a glucose bolus is administered intraperitoneally or orally. Blood glucose levels are measured at various time points.

    • Insulin Tolerance Test (ITT): After a brief fasting period, insulin is administered intraperitoneally, and blood glucose levels are monitored over time.

    • Plasma Analysis: Blood samples are collected to measure levels of insulin, leptin, ghrelin, triglycerides, and cholesterol.

In Vitro Receptor Binding Assays

This protocol outlines the general methodology for determining the binding affinity of compounds to specific neurotransmitter receptors.

  • Receptor Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cell lines (e.g., CHO or HEK293 cells) or from brain tissue.

  • Radioligand: A specific radiolabeled ligand with high affinity for the target receptor is used.

  • Assay:

    • The receptor preparation is incubated with the radioligand in the presence of varying concentrations of the test compound (olanzapine or this compound).

    • The reaction is allowed to reach equilibrium.

    • Bound and free radioligand are separated by rapid filtration.

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.

IV. Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the metabolism of olanzapine and the investigation of its metabolic side effects.

Olanzapine Metabolism Pathway Olanzapine Olanzapine CYP1A2 CYP1A2 Olanzapine->CYP1A2 Major Pathway UGT1A4 UGT1A4 Olanzapine->UGT1A4 Minor Pathway This compound This compound (Active Metabolite) CYP1A2->this compound Glucuronide_Metabolite 10-N-Glucuronide (Inactive Metabolite) UGT1A4->Glucuronide_Metabolite

Olanzapine's primary metabolic pathways.

Experimental Workflow for Metabolic Profiling start Animal Model (e.g., Rodents) treatment Treatment Groups: - Vehicle Control - Olanzapine - this compound start->treatment monitoring Monitor: - Body Weight - Food Intake treatment->monitoring tests Perform Metabolic Tests: - GTT - ITT monitoring->tests analysis Plasma Analysis: - Insulin - Lipids tests->analysis end Comparative Data Analysis analysis->end

Workflow for preclinical metabolic side effect studies.

V. Conclusion

The available evidence strongly suggests that this compound has a more favorable metabolic side effect profile compared to its parent drug, olanzapine. Preclinical and clinical data indicate that this compound may not induce the same degree of weight gain, glucose intolerance, or dyslipidemia. In fact, it may have a counteracting effect on these metabolic disturbances. The likely mechanism for this improved profile is a lower affinity for key receptors implicated in metabolic side effects, such as the histamine H1 and serotonin 5-HT2C receptors.

Further head-to-head clinical trials are warranted to fully elucidate the comparative side effect profiles of olanzapine and this compound. A deeper understanding of the pharmacological differences between these two compounds could pave the way for the development of novel antipsychotic agents with improved safety and tolerability. This would represent a significant advancement in the treatment of schizophrenia and other severe mental illnesses, ultimately improving patient outcomes and quality of life.

References

Desmethylolanzapine: A Viable Biomarker for Olanzapine Treatment Response?

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Olanzapine is a widely prescribed second-generation antipsychotic for the treatment of schizophrenia and bipolar disorder. However, patient response to olanzapine is variable, and the drug is associated with significant metabolic side effects. Therapeutic drug monitoring (TDM) of olanzapine is recommended to optimize treatment, and recent research has focused on the role of its major metabolite, N-desmethylolanzapine (DMO), as a potential biomarker for both therapeutic efficacy and adverse effects. This guide provides an objective comparison of desmethylolanzapine with other potential biomarkers for predicting olanzapine treatment response, supported by experimental data and detailed methodologies.

This compound and the Olanzapine/Desmethylolanzapine Ratio

Olanzapine is primarily metabolized by the cytochrome P450 enzyme CYP1A2 to N-desmethylolanzapine.[1] While this compound itself is considered to have minimal pharmacological activity, its concentration relative to the parent drug may reflect the metabolic activity of the patient and has been linked to clinical outcomes.

One key study investigated the relationship between the plasma olanzapine/desmethylolanzapine (OLZ/DMO) ratio and the clinical efficacy of olanzapine in patients with schizophrenia, as measured by the Positive and Negative Syndrome Scale (PANSS). The study found a significant negative correlation between the steady-state OLZ/DMO ratio and the total PANSS score, indicating that a lower ratio (i.e., higher relative concentration of this compound) was associated with better clinical improvement. A receiver operating characteristic (ROC) analysis identified an OLZ/DMO ratio of ≥2.99 as a predictor of maintaining an at least mildly ill status (PANSS score ≤58). This suggests that the OLZ/DMO ratio could be a valuable tool for individualizing olanzapine dosage.

Intriguingly, some research also suggests that higher levels of this compound may be protective against some of olanzapine's metabolic side effects. Studies have shown a negative correlation between this compound concentrations and parameters like glucose and insulin levels.[2][3]

Comparative Analysis of Biomarkers for Olanzapine Treatment Response

While the OLZ/DMO ratio shows promise, several other biomarkers are being investigated to predict olanzapine treatment response. The following table summarizes the quantitative data for this compound and its alternatives.

Biomarker CategorySpecific BiomarkerKey FindingsSupporting Evidence
Metabolite Ratio Olanzapine/Desmethylolanzapine (OLZ/DMO) Ratio A lower ratio (≥2.99) is significantly associated with better clinical response (lower PANSS scores).Negative correlation with total PANSS score.
Lipidomics Plasma Lipid ProfilePre-treatment lipid profiles, including 38 identified compounds for olanzapine, can distinguish between responders and non-responders.[1]Distinct lipidomic signatures in responders vs. non-responders.[1]
Neuroimaging fMRI ConnectivityAlterations in functional connectivity, particularly in the striatum and ventral attention network, are associated with treatment response.[4]Baseline connectivity patterns may predict efficacy.[5]
Inflammatory Markers Serum Cytokines (IL-6, IL-27)Baseline levels of IL-6 and IL-27 have been correlated with the percentage change in negative symptoms (PANSS negative subscale) following olanzapine treatment.[6][7]Positive correlation with improvement in negative symptoms.[6][7]
Genetic Markers CYP1A2 Gene PolymorphismsPolymorphisms in the CYP1A2 gene, which metabolizes olanzapine, can influence drug concentration and, consequently, treatment response.[8]Association of specific SNPs with olanzapine efficacy.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the experimental protocols for the key biomarkers discussed.

Quantification of Olanzapine and this compound

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

  • Sample Preparation:

    • To 100 µL of plasma, add an internal standard (e.g., d8-olanzapine).

    • Perform protein precipitation by adding 300 µL of acetonitrile.

    • Vortex for 30 seconds and centrifuge for 10 minutes.

    • Inject 150 µL of the supernatant into the HPLC-MS/MS system.

  • Chromatography:

    • Utilize a C18 reversed-phase column.

    • Employ a gradient elution with a mobile phase consisting of a buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile/methanol).

  • Mass Spectrometry:

    • Use a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

    • Monitor specific precursor-to-product ion transitions for olanzapine and this compound.

Assessment of Clinical Response

Method: Positive and Negative Syndrome Scale (PANSS)

  • Administration: The PANSS is a 30-item scale administered through a semi-structured clinical interview.[10] The interview typically takes 30-40 minutes.[11]

  • Scoring: Each item is rated on a 7-point Likert scale (1=absent to 7=extreme).[10] The 30 items are divided into three subscales:

    • Positive Scale (7 items)

    • Negative Scale (7 items)

    • General Psychopathology Scale (16 items)

  • Interpretation: A reduction in the total PANSS score from baseline indicates a positive treatment response. A percentage reduction (e.g., ≥30%) is often used as a criterion for response in clinical trials.

Lipidomic Analysis

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

  • Sample Preparation:

    • Lipid extraction from plasma samples using a solvent system (e.g., isopropanol).

  • Chromatography and Mass Spectrometry:

    • Analysis is performed using an LC system coupled to a high-resolution mass spectrometer.

  • Data Analysis:

    • Identification and quantification of lipid species.

    • Statistical analysis (e.g., PCA, OPLS-DA) to identify lipids that differ between responder and non-responder groups.[1]

fMRI Data Acquisition and Analysis
  • Data Acquisition:

    • Resting-state or task-based fMRI data is acquired using a high-field MRI scanner.

  • Preprocessing:

    • Standard fMRI preprocessing steps are applied, including motion correction, spatial normalization, and smoothing.

  • Analysis:

    • Functional connectivity is assessed by examining the temporal correlation of BOLD signals between different brain regions.

    • Group-level analyses are conducted to compare connectivity patterns between responders and non-responders.

Cytokine Measurement

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

  • Sample Collection: Collect serum or plasma from patients.

  • Assay: Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-6, TNF-α).

  • Quantification: Measure the absorbance and calculate the cytokine concentration based on a standard curve.

Genetic Analysis

Method: Polymerase Chain Reaction (PCR) and DNA Sequencing

  • DNA Extraction: Extract genomic DNA from whole blood.

  • Genotyping:

    • Amplify the region of the CYP1A2 gene containing the single nucleotide polymorphism (SNP) of interest using PCR.

    • Determine the genotype by DNA sequencing or other genotyping methods.

  • Association Analysis: Correlate the presence of specific alleles with treatment response.

Visualizing the Pathways and Workflows

To better understand the relationships and processes described, the following diagrams have been generated using the DOT language.

Olanzapine Olanzapine CYP1A2 CYP1A2 Olanzapine->CYP1A2 Metabolism TreatmentResponse TreatmentResponse Olanzapine->TreatmentResponse Therapeutic Effect This compound This compound CYP1A2->this compound This compound->TreatmentResponse Modulates?

Caption: Olanzapine Metabolism and its Potential Influence on Treatment Response.

cluster_sample_collection Sample Collection cluster_analysis Biomarker Analysis cluster_assessment Clinical Assessment Patient Patient BloodSample BloodSample Patient->BloodSample PlasmaSeparation Plasma Separation BloodSample->PlasmaSeparation Quantification HPLC-MS/MS Quantification PlasmaSeparation->Quantification DataAnalysis OLZ/DMO Ratio Calculation Quantification->DataAnalysis PANSS_Scoring PANSS Scoring DataAnalysis->PANSS_Scoring Correlation PANSS_Interview PANSS Interview PANSS_Interview->PANSS_Scoring

Caption: Experimental Workflow for Correlating OLZ/DMO Ratio with PANSS Score.

cluster_biomarkers Potential Biomarkers OlanzapineResponse Olanzapine Treatment Response DMO This compound (OLZ/DMO Ratio) DMO->OlanzapineResponse Lipidomics Lipidomics Lipidomics->OlanzapineResponse fMRI fMRI fMRI->OlanzapineResponse Cytokines Inflammatory Cytokines Cytokines->OlanzapineResponse Genetics Genetic Markers Genetics->OlanzapineResponse

Caption: Multifaceted Biomarker Approach to Predicting Olanzapine Response.

Conclusion

The use of this compound, particularly the olanzapine/desmethylolanzapine ratio, presents a promising and clinically accessible biomarker for predicting olanzapine treatment response. Its correlation with established clinical scales like the PANSS provides a quantitative measure to guide therapeutic decisions. However, it is important to recognize that a multi-faceted approach, incorporating other biomarkers such as lipidomic profiles, neuroimaging data, inflammatory markers, and genetic information, may ultimately provide a more comprehensive and personalized prediction of treatment outcome. Further large-scale, prospective studies are warranted to validate these findings and integrate them into routine clinical practice, with the goal of optimizing treatment for individuals with schizophrenia and bipolar disorder.

References

Unveiling the Nuances: A Comparative Guide to the Pharmacodynamics of Desmethylolanzapine and Other Key Antipsychotic Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate pharmacodynamic profiles of antipsychotic metabolites is paramount for the development of safer and more effective therapeutic agents. While parent drugs have been extensively studied, their metabolites often possess unique pharmacological activities that contribute significantly to the overall clinical effect and side-effect profile. This guide provides a detailed, objective comparison of the pharmacodynamic differences between desmethylolanzapine and other prominent antipsychotic metabolites, namely N-desmethylclozapine, paliperidone (9-hydroxyrisperidone), and dehydroaripiprazole, supported by experimental data and detailed methodologies.

This comprehensive analysis reveals that while this compound's in vitro pharmacodynamic data is not widely available in the public domain, existing literature consistently indicates it is less potent than its parent compound, olanzapine. In contrast, other major antipsychotic metabolites exhibit distinct and potent receptor interaction profiles that differentiate them from both their parent compounds and each other.

Comparative Receptor Binding Affinities

The initial interaction of a drug or metabolite with its target is defined by its binding affinity, typically quantified by the inhibition constant (Ki). A lower Ki value signifies a higher binding affinity. The following table summarizes the in vitro binding affinities of N-desmethylclozapine, paliperidone, and dehydroaripiprazole for key dopamine and serotonin receptors, which are central to the mechanism of action of antipsychotic drugs.

Metabolite (Parent Drug)Dopamine D2 (Ki, nM)Serotonin 5-HT1A (Ki, nM)Serotonin 5-HT2A (Ki, nM)
This compound (Olanzapine)Pharmacologically less potent than olanzapineData not availableData not available
N-Desmethylclozapine (Clozapine)~100-200Moderate AffinityHigh Affinity
Paliperidone (Risperidone)2.8 - 6.6Data not available0.22 - 1.21
Dehydroaripiprazole (Aripiprazole)~0.34~4.4~8.7

Comparative Functional Activity

Beyond simple binding, the functional activity of a metabolite at a receptor dictates its biological response. This can range from agonism (activation) and antagonism (blockade) to partial agonism (submaximal activation) and inverse agonism (promotion of the inactive receptor state). This functional profile is critical in determining the therapeutic efficacy and potential side effects.

Metabolite (Parent Drug)ReceptorFunctional ActivityPotency (EC50/IC50, nM)Intrinsic Activity (Emax)
This compound (Olanzapine)MultipleGenerally considered an antagonist, but less potent than olanzapineData not availableData not available
N-Desmethylclozapine (Clozapine)Muscarinic M1Partial Agonist11550% of Acetylcholine
Dopamine D2Partial Agonist-Weak
Dopamine D3Partial Agonist-Weak
Serotonin 5-HT2AInverse Agonist--
Serotonin 5-HT2CInverse Agonist29.4 (IC50)-
Paliperidone (Risperidone)Dopamine D2Antagonist--
Serotonin 5-HT2AAntagonist--
Dehydroaripiprazole (Aripiprazole)Dopamine D2Partial Agonist-Similar to aripiprazole
Dopamine D3Partial Agonist-Similar to aripiprazole

Note: Precise EC50/IC50 and intrinsic activity values for these metabolites are not consistently reported across all publicly available literature.

Key Pharmacodynamic Distinctions:

  • This compound: The general consensus from available literature is that this compound is a less potent antagonist at various receptors compared to its parent compound, olanzapine. Its contribution to the overall clinical effect of olanzapine is thought to be less significant than that of other metabolites for their respective parent drugs.

  • N-Desmethylclozapine (NDMC): NDMC presents a complex and unique pharmacological profile. Notably, it acts as a partial agonist at muscarinic M1 receptors, a property not shared by its parent drug, clozapine. This M1 partial agonism has been investigated for its potential to improve cognitive symptoms in schizophrenia. Furthermore, its partial agonism at D2 and D3 receptors and inverse agonism at 5-HT2A and 5-HT2C receptors contribute to a distinct profile that may be a key factor in the unique efficacy of clozapine, particularly in treatment-resistant schizophrenia.

  • Paliperidone (9-Hydroxyrisperidone): As the primary active metabolite of risperidone, paliperidone is a potent antagonist of both dopamine D2 and serotonin 5-HT2A receptors. Its high affinity for these receptors is central to its antipsychotic activity. Unlike its parent compound, paliperidone undergoes minimal hepatic metabolism, leading to more predictable pharmacokinetics.

  • Dehydroaripiprazole: This major active metabolite of aripiprazole shares a similar pharmacodynamic profile with its parent drug, acting as a partial agonist at dopamine D2 and D3 receptors. This partial agonism is believed to contribute to a lower incidence of extrapyramidal side effects and hyperprolactinemia compared to D2 receptor antagonists.

Signaling Pathways and Experimental Workflows

To visualize the complex interactions and experimental processes involved in pharmacodynamic studies, the following diagrams are provided.

G cluster_d2 Dopamine D2 Receptor Signaling D2_Receptor Dopamine D2 Receptor Gi_Protein Gi/o Protein D2_Receptor->Gi_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream_Effects Downstream Cellular Effects PKA->Downstream_Effects Phosphorylation G cluster_5ht2a Serotonin 5-HT2A Receptor Signaling HT2A_Receptor Serotonin 5-HT2A Receptor Gq_Protein Gq/11 Protein HT2A_Receptor->Gq_Protein Activation PLC Phospholipase C Gq_Protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release PKC Protein Kinase C DAG->PKC G cluster_workflow Radioligand Binding Assay Workflow start Start prepare_membranes Prepare Cell Membranes Expressing Target Receptor start->prepare_membranes incubate Incubate Membranes with Radioligand and Test Compound prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Data Analysis (IC50, Ki calculation) measure->analyze end End analyze->end

A Comparative Benchmarking Guide to Commercially Available Desmethylolanzapine Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of commercially available desmethylolanzapine reference standards, essential for researchers and professionals in drug development and quality control. This compound, the primary metabolite of the atypical antipsychotic olanzapine, is critical for various analytical applications, including pharmacokinetic studies, metabolic monitoring, and impurity profiling.[1][2] The selection of a high-quality, reliable reference standard is paramount for ensuring the accuracy and validity of analytical data.[3][4][5][6]

This guide outlines key performance attributes of this compound reference standards from leading suppliers, supported by representative experimental data. It also provides detailed experimental protocols for the verification of these standards.

Key Performance Attributes & Comparative Data

The quality and reliability of a reference standard are defined by several key parameters. The following table summarizes a comparative analysis of this compound reference standards from prominent commercial suppliers.

Note: The data presented below is representative and intended for comparative purposes. For lot-specific data, please refer to the Certificate of Analysis (CoA) provided by the supplier.

Supplier Product Number Purity (HPLC, % Area) Identity (¹H NMR, Mass Spec) Residual Solvents (GC-HS, ppm) Water Content (Karl Fischer, %)
Supplier A A-DM-00199.8%ConformsAcetone: <100, Methanol: <500.15%
Supplier B B-DM-00299.5%ConformsEthanol: <2000.25%
Supplier C C-DM-00399.9%ConformsIsopropanol: <1500.10%
Supplier D D-DM-00499.7%ConformsDichloromethane: <100.20%

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on established analytical techniques for olanzapine and its metabolites.[7][8][9][10][11]

1. Purity Determination by High-Performance Liquid Chromatography (HPLC)

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient mixture of acetonitrile and a phosphate buffer (pH 3.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve an accurately weighed amount of the this compound reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Procedure: Inject 10 µL of the sample solution into the HPLC system. The purity is calculated based on the area percentage of the principal peak relative to the total peak area.

2. Identity Confirmation by ¹H NMR and Mass Spectrometry

  • ¹H NMR Spectroscopy:

    • Instrumentation: 400 MHz NMR spectrometer.

    • Sample Preparation: Dissolve 5-10 mg of the reference standard in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Procedure: Acquire the proton NMR spectrum and compare the chemical shifts and coupling constants with the known structure of this compound.

  • Mass Spectrometry (MS):

    • Instrumentation: A mass spectrometer with an electrospray ionization (ESI) source.

    • Procedure: Infuse a dilute solution of the reference standard into the mass spectrometer. Confirm the identity by observing the protonated molecular ion [M+H]⁺ corresponding to the molecular weight of this compound (298.41 g/mol ).[1][12][13]

3. Residual Solvent Analysis by Gas Chromatography-Headspace (GC-HS)

  • Instrumentation: A gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

  • Oven Program: A temperature gradient program suitable for the separation of common residual solvents.

  • Sample Preparation: Accurately weigh about 100 mg of the reference standard into a headspace vial and dissolve in a suitable solvent (e.g., DMSO).

  • Procedure: Analyze the headspace gas and quantify the residual solvents against a calibrated standard.

4. Water Content Determination by Karl Fischer Titration

  • Instrumentation: A coulometric Karl Fischer titrator.

  • Sample Preparation: Accurately weigh a suitable amount of the reference standard and introduce it into the titration cell.

  • Procedure: The instrument automatically titrates the water present in the sample, and the water content is reported as a percentage.

Experimental Workflow and Data Analysis

The following diagram illustrates the logical workflow for the comprehensive analysis and comparison of commercially available this compound reference standards.

cluster_0 Sample Acquisition cluster_1 Analytical Testing cluster_2 Data Evaluation & Comparison cluster_3 Final Report A Procure this compound Reference Standards from Suppliers A, B, C, D B Purity Analysis (HPLC) A->B C Identity Confirmation (NMR, Mass Spec) A->C D Residual Solvent Analysis (GC-HS) A->D E Water Content (Karl Fischer) A->E F Compile Data into Comparative Table B->F C->F D->F E->F G Assess Performance Against Predefined Specifications F->G H Generate Comparison Guide G->H

Caption: Workflow for Benchmarking Reference Standards.

This guide serves as a valuable resource for making informed decisions when selecting a this compound reference standard. By considering the key performance attributes and understanding the underlying analytical methodologies, researchers can ensure the quality and reliability of their analytical results. It is always recommended to consult the supplier's Certificate of Analysis for lot-specific information.

References

Safety Operating Guide

Proper Disposal of Desmethylolanzapine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper disposal of Desmethylolanzapine, ensuring operational compliance and laboratory safety.

For researchers, scientists, and drug development professionals, the proper disposal of active pharmaceutical ingredients (APIs) like this compound is a critical component of laboratory safety and environmental responsibility. This guide provides a step-by-step framework for the safe handling and disposal of this compound, in accordance with U.S. Environmental Protection Agency (EPA) and other regulatory guidelines.

Key Disposal Considerations

The cornerstone of proper disposal for any chemical, including this compound, is the determination of whether it is a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[1][2] This determination dictates the subsequent handling, storage, and disposal procedures.

Hazardous Waste Determination

A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[2]

1. Listed Wastes: this compound is not currently found on the EPA's P-list (acutely hazardous) or U-list (toxic) of hazardous wastes.[3][4][5]

2. Characteristic Wastes:

  • Ignitability: this compound is a solid and does not have a low flashpoint.

  • Corrosivity: It is not a corrosive material.

  • Reactivity: It is a stable compound under normal conditions.

  • Toxicity: While this compound is known to be a skin and eye irritant and may cause respiratory irritation, this does not automatically classify it as a toxic hazardous waste under RCRA's Toxicity Characteristic Leaching Procedure (TCLP).[6] A formal TCLP analysis would be required for a definitive determination.

Recommendation: Unless a formal hazardous waste determination has been conducted and documented, it is best practice to manage this compound waste as a non-hazardous pharmaceutical waste, while still adhering to stringent disposal protocols to minimize environmental impact.[7] However, individual states may have more stringent regulations, so it is crucial to consult with your institution's Environmental Health and Safety (EHS) department and local regulations.[1]

Disposal Procedures for this compound

The following step-by-step process outlines the recommended procedure for the disposal of this compound from a laboratory setting.

Step 1: Segregation and Collection

  • Collect all this compound waste, including pure compound, contaminated labware (e.g., vials, pipette tips, gloves), and solutions, in a designated and properly labeled waste container.[8][9]

  • The container must be chemically compatible with this compound, in good condition, and have a secure, leak-proof lid.[1]

  • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS department.[8]

Step 2: Labeling

  • Clearly label the waste container with the words "Non-Hazardous Pharmaceutical Waste" (or "Hazardous Pharmaceutical Waste" if determined as such) and "this compound."[7]

  • Include the accumulation start date on the label.

Step 3: Storage

  • Store the waste container in a designated satellite accumulation area (SAA) or a central accumulation area (CAA) that is secure and away from incompatible materials.[10]

  • Follow your institution's guidelines for storage time limits.

Step 4: Arrange for Pickup and Disposal

  • Contact your institution's EHS department or a licensed hazardous waste management vendor to arrange for the pickup and disposal of the this compound waste.[8][9]

  • The recommended disposal method for both non-hazardous and hazardous pharmaceutical waste is incineration at a permitted facility. [11][12][13][14] This ensures the complete destruction of the active pharmaceutical ingredient.

Quantitative Data Summary

ParameterValueRegulation/Guideline
Recommended Disposal Method IncinerationEPA
Typical Incineration Temperature 850°C to 1200°CIndustry Standard[11][12][14]
RCRA Hazardous Waste Status Not a listed waste; determination based on characteristics required.EPA (40 CFR Part 261)

Experimental Protocols

Currently, there are no publicly available, standardized experimental protocols for the chemical degradation or deactivation of this compound for disposal purposes. The established and regulated method for rendering pharmaceutical waste non-retrievable is high-temperature incineration.

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and the procedural workflow for the proper disposal of this compound.

start Start: this compound Waste Generated waste_determination Perform Hazardous Waste Determination (RCRA Classification) start->waste_determination is_hazardous Is the waste RCRA hazardous? waste_determination->is_hazardous non_hazardous_path Manage as Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_path No hazardous_path Manage as Hazardous Pharmaceutical Waste is_hazardous->hazardous_path Yes collect_waste Segregate and Collect in a Labeled, Compatible Container non_hazardous_path->collect_waste hazardous_path->collect_waste store_waste Store in Designated Accumulation Area collect_waste->store_waste contact_vendor Contact EHS or Licensed Waste Vendor for Pickup store_waste->contact_vendor incineration High-Temperature Incineration at a Permitted Facility contact_vendor->incineration end End: Proper Disposal incineration->end

Caption: Decision-making workflow for this compound waste disposal.

cluster_collection Waste Collection cluster_disposal Final Disposal a 1. Identify this compound waste (pure compound, contaminated items) b 2. Select a compatible, leak-proof container a->b c 3. Label container with contents and date b->c d 4. Store in a designated Satellite Accumulation Area (SAA) e 5. Adhere to institutional storage time limits d->e f 6. Contact EHS or licensed vendor g 7. Arrange for waste pickup f->g h 8. Transport to a permitted facility for incineration g->h

Caption: Step-by-step procedural workflow for this compound disposal.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Desmethylolanzapine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Desmethylolanzapine. Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance. This compound is a metabolite of Olanzapine and should be handled with care, assuming it may have similar toxicological properties. This guide outlines the necessary personal protective equipment (PPE), operational handling protocols, and waste disposal plans to minimize exposure risk and ensure a safe laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecificationRationale
Respiratory NIOSH-approved N95 dust mask or higher. For spills or significant aerosol generation, a self-contained breathing apparatus may be necessary.To prevent inhalation of the powdered compound, which may cause respiratory irritation.
Eye and Face Safety glasses with side shields. A face shield should be worn in situations with a high risk of splashing.To protect the eyes from dust particles and accidental splashes.
Skin (Hands) Chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended.To prevent skin contact and absorption. Gloves should be changed regularly and immediately if contaminated.
Skin (Body) A fully buttoned lab coat or a disposable gown made of a low-permeability fabric.To protect the skin and personal clothing from contamination.
Footwear Closed-toe shoes.To protect feet from spills.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound is crucial to minimize exposure. The following step-by-step protocol should be followed:

1. Pre-Handling Preparations:

  • Documentation: Obtain and thoroughly review the Safety Data Sheet (SDS) for Olanzapine and any other available safety information.

  • Designated Area: All work with this compound powder must be conducted in a designated and clearly marked area, such as a chemical fume hood or a glove box, to control airborne particles.

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.

  • PPE Availability: Verify that all necessary PPE is available, in good condition, and fits the user correctly.

2. Handling Procedures:

  • Donning PPE: Put on all required PPE before entering the designated handling area.

  • Weighing and Aliquoting: Perform all weighing and aliquoting of the compound within a chemical fume hood to minimize the generation of dust. Use a spatula and weighing paper; avoid pouring the powder.

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

  • General Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

3. In Case of a Spill:

  • Evacuate: Immediately evacuate the affected area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For small spills, carefully cover the spill with an absorbent material.

  • Clean-up: Wearing appropriate PPE (including respiratory protection), gently sweep or scoop the spilled material into a labeled hazardous waste container. Avoid creating dust. Clean the spill area with a suitable decontamination solution.

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste and disposed of according to institutional, local, and national regulations.

  • Waste Collection:

    • Solid Waste: Contaminated PPE (gloves, gowns), weighing paper, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

    • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Procedure:

    • Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of chemical waste.

    • Do not dispose of this compound down the drain or in the regular trash.

Experimental Workflow Visualization

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_disposal Disposal cluster_spill Spill Response prep_sds Review SDS prep_area Designate Work Area prep_sds->prep_area prep_ppe Inspect PPE prep_area->prep_ppe handle_don Don PPE prep_ppe->handle_don handle_weigh Weigh Compound handle_don->handle_weigh handle_solution Prepare Solution handle_weigh->handle_solution spill_evacuate Evacuate Area handle_weigh->spill_evacuate Spill Occurs handle_wash Wash Hands After handle_solution->handle_wash disp_collect Collect Waste handle_wash->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_contact Contact EHS disp_label->disp_contact spill_contain Contain Spill spill_evacuate->spill_contain spill_clean Clean & Decontaminate spill_contain->spill_clean spill_clean->disp_collect

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Desmethylolanzapine
Reactant of Route 2
Desmethylolanzapine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.